Hexamethylenediisocyanate
Description
Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon.
Hexamethylene diisocyanate is a diisocyanate compound with the two isocyanates linked by a hexane-1,6-diyl group. It has a role as a hapten and an allergen.
Hexamethylene diisocyanate is used as a polymerizing agent in polyurethane paints and coatings. Acute (short-term) exposure to high concentrations of hexamethylene diisocyanate in humans can cause pulmonary edema, coughing, and shortness of breath. Hexamethylene diisocyanate is also extremely irritating to the eyes, nose, and throat. Human studies have suggested that chronic (long-term) exposure to hexamethylene diisocyanate may cause chronic lung problems. Animal studies have reported respiratory effects from chronic inhalation exposure and skin irritation and sensitization from dermal exposure to hexamethylene diisocyanate. No information is available on the reproductive, developmental, or carcinogenic effects of hexamethylene diisocyanate in humans. EPA has not classified hexamethylene diisocyanate for carcinogenicity.
Hexamethylene diisocyanate, also known as HDI, is a chemical compound of cyanide and an aliphatic diisocyanate. Aliphatic diisocyanates are used in special applications, such as enamel coatings which are resistant to abrasion and degradation from ultraviolet light. These properties are particularly desirable in, for instance, the exterior paint applied to aircraft. (L574)
Structure
3D Structure
Properties
IUPAC Name |
1,6-diisocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMGCGOFNQTLD-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2, Array | |
| Record name | HEXAMETHYLENE DIISOCYANATE | |
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Related CAS |
53895-37-7, 28574-90-5, 28182-81-2 | |
| Record name | Hexane, 1,6-diisocyanato-, dimer | |
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| Record name | HMDI trimer | |
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| Record name | Hexamethylene diisocyanate homopolymer | |
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DSSTOX Substance ID |
DTXSID4024143 | |
| Record name | 1,6-Diisocyanatohexane | |
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Molecular Weight |
168.19 g/mol | |
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Physical Description |
Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |
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| Record name | Hexane, 1,6-diisocyanato- | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
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| Record name | Hexamethylene diisocyanate | |
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Flash Point |
284 °F (NTP, 1992), 140 °C o.c., 284 °F | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |
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| Record name | Hexamethylene diisocyanate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |
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| Record name | Hexamethylene diisocyanate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/715 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexamethylene diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Clear, colorless to slightly yellow liquid, Oil | |
CAS No. |
822-06-0, 822-06-0, 11142-52-2 | |
| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexamethylene diisocyanate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexamethylene diisocyanate | |
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| Record name | 1,6-Diisocyanatohexane | |
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Melting Point |
-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |
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Foundational & Exploratory
Hexamethylene Diisocyanate (CAS 822-06-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexamethylene diisocyanate (HDI), with the CAS number 822-06-0, is an aliphatic diisocyanate that serves as a critical building block in the production of high-performance polyurethane products. Its unique properties, including excellent resistance to ultraviolet radiation, abrasion, and weathering, make it a preferred raw material for durable coatings, adhesives, and elastomers.[1][2] However, its high reactivity also presents significant health hazards, necessitating a thorough understanding of its properties and safe handling procedures. This technical guide provides an in-depth overview of the core physicochemical properties, analytical methods, and toxicological pathways of Hexamethylene diisocyanate.
Core Physicochemical and Toxicological Properties
A summary of the key quantitative data for Hexamethylene diisocyanate is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Hexamethylene Diisocyanate
| Property | Value | Reference |
| CAS Number | 822-06-0 | [3] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 168.2 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1][3][4] |
| Odor | Sharp, pungent | [3][5] |
| Melting Point | -67 °C (-89 °F) | [3][4] |
| Boiling Point | 255 °C (491 °F) | [3] |
| Density | 1.047 g/cm³ at 25 °C | [3] |
| Vapor Pressure | 0.05 mmHg at 25 °C | [1][3] |
| Flash Point | 130 - 140 °C (266 - 284 °F) | [3] |
| Autoignition Temperature | 454 °C (849.2 °F) | [6] |
| Water Solubility | Reacts with water | [4][5] |
| Explosive Limits | Lower: 0.9 Vol %, Upper: 9.5 Vol % | [6] |
Table 2: Toxicological Data for Hexamethylene Diisocyanate
| Parameter | Value | Species | Reference |
| Oral LD50 | 738 mg/kg | Rat | [6] |
| Dermal LD50 | 593 mg/kg | Rat | [6] |
| Inhalation LC50 (4h) | 0.124 mg/L (ATE) | Rat | [6] |
| Skin Corrosion/Irritation | Causes skin irritation | [6] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [6] | |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [6] | |
| Skin Sensitization | May cause an allergic skin reaction | [6] |
Table 3: Occupational Exposure Limits for Hexamethylene Diisocyanate
| Organization | Limit | Value |
| NIOSH REL | TWA (10-hour) | 0.005 ppm (0.035 mg/m³) |
| Ceiling (10-minute) | 0.020 ppm (0.140 mg/m³) | |
| ACGIH TLV | TWA (8-hour) | 0.005 ppm |
| OSHA PEL | Not established |
Industrial Applications and Significance
Hexamethylene diisocyanate is a key component in the synthesis of polyurethane materials. Its primary applications include:
-
Coatings and Paints: HDI is extensively used as a crosslinking agent in two-component polyurethane coating systems, particularly for automotive and industrial applications where high durability, chemical resistance, and UV stability are required.[1]
-
Adhesives and Sealants: It enhances the bonding strength and flexibility of various adhesive formulations.[2]
-
Elastomers: HDI contributes to the production of flexible and resilient polyurethane elastomers used in the automotive and construction industries.[2]
Experimental Protocols
Determination of Isocyanate (NCO) Content by Titration
This method determines the percentage of reactive isocyanate groups in a sample by reacting them with an excess of di-n-butylamine and then back-titrating the unreacted amine with a standardized solution of hydrochloric acid.
Reagents:
-
Di-n-butylamine solution (0.2 N in dry toluene or THF)
-
Standardized hydrochloric acid (0.5 N, aqueous)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
2-Propanol (Isopropyl alcohol)
-
Bromphenol blue indicator solution
Procedure:
-
Accurately weigh approximately 2-5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 25 mL of the di-n-butylamine solution to the flask.
-
Add a magnetic stir bar, stopper the flask, and stir the mixture for 15 minutes to allow for the reaction to complete.
-
Add 150 mL of 2-propanol to the flask.
-
Add a few drops of bromphenol blue indicator.
-
Titrate the solution with the standardized 0.5 N hydrochloric acid solution until the color changes from blue to a yellow-green endpoint.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the %NCO using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
W_sample = Weight of the sample (g)
-
4.202 is a constant derived from the molecular weight of the NCO group.
-
Analysis of Airborne Hexamethylene Diisocyanate (OSHA Method 42)
This method is used for the determination of airborne HDI in the workplace. It involves collecting air samples on a filter impregnated with a derivatizing agent, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Personal air sampling pump
-
37-mm glass fiber filters coated with 1-(2-pyridyl)piperazine (1-2 PP)
-
Three-piece 37-mm cassettes
-
HPLC system with UV or fluorescence detector
-
Acetonitrile, HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
Sample Collection:
-
Calibrate a personal air sampling pump to a flow rate of approximately 1 L/min.
-
Assemble a sampling train by placing a 1-2 PP coated filter in a three-piece cassette. For open-face sampling, remove the inlet section of the cassette.
-
Attach the cassette to the sampling pump and place it in the breathing zone of the worker.
-
Collect an air sample for a known period, typically between 15 minutes and 4 hours. The total sample volume should be between 60 to 240 liters.
-
After sampling, cap the cassette and send it to the laboratory for analysis.
Sample Preparation and Analysis:
-
Extract the filter with a solution of 90:10 (v/v) acetonitrile:DMSO.
-
Analyze the extract by HPLC.
-
Column: A C18 or polar-modified column is typically used.
-
Mobile Phase: A buffered acetonitrile/water mixture.
-
Detection: UV detection at 254 nm or fluorescence detection with excitation at 240 nm and emission at 370 nm.
-
-
Prepare a calibration curve using standards of the HDI-1-2 PP derivative.
-
Quantify the amount of HDI in the sample by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathway of HDI-Induced Respiratory Sensitization
Caption: Simplified signaling pathway of HDI-induced respiratory sensitization and asthma.
Experimental Workflow for Airborne HDI Analysis
Caption: General experimental workflow for the analysis of airborne Hexamethylene diisocyanate.
Logical Relationship of HDI Industrial Uses
Caption: Logical relationship illustrating the primary industrial applications of Hexamethylene diisocyanate.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. lcslaboratory.com [lcslaboratory.com]
- 3. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. jmscience.com [jmscience.com]
- 6. Quantitative determination of hexamethylene diisocyanate (HDI), 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI) monomers at ppt levels in air by alkaline adduct coordination ionspray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Reaction of Hexamethylene Diisocyanate with Water
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core reaction mechanism between hexamethylene diisocyanate (HDI) and water. It includes a detailed examination of the reaction pathway, kinetics, catalysis, and relevant experimental protocols, supported by quantitative data and visual diagrams.
Core Reaction Mechanism
The reaction of hexamethylene diisocyanate (HDI), a widely used aliphatic diisocyanate, with water is a multi-step process fundamental to polyurethane chemistry, environmental degradation, and in vivo metabolic pathways.[1][2][3] The overall reaction involves hydrolysis of the isocyanate (-N=C=O) groups, leading to the formation of amines and, subsequently, polyurea compounds.[1]
The primary mechanism proceeds through three key stages:
-
Formation of Carbamic Acid: The reaction initiates with the nucleophilic attack of a water molecule on the electrophilic carbon atom of one of the isocyanate groups of HDI. This forms an unstable carbamic acid intermediate.[1][2][4] This intermediate is a critical, albeit transient, species in the pathway.[2][5]
-
Decarboxylation to Primary Amine: The carbamic acid intermediate is unstable and rapidly decomposes.[2][5] This decomposition step involves the elimination of a carbon dioxide (CO₂) molecule, resulting in the formation of a primary amine, 6-aminohexyl-isocyanate.[4]
-
Hydrolysis of the Second Isocyanate Group: The process is repeated for the second isocyanate group on the 6-aminohexyl-isocyanate molecule. It reacts with another water molecule to form a second carbamic acid group, which in turn decarboxylates to yield the final hydrolysis product, 1,6-hexamethylene diamine (HDA), and another molecule of CO₂.[1]
Subsequent Polymerization Reactions
The 1,6-hexamethylene diamine (HDA) produced during hydrolysis is highly reactive toward any remaining HDI. This subsequent reaction leads to the formation of urea linkages and the generation of dimers, trimers, and ultimately, high-molecular-weight polyureas.[1][2] This polymerization is a critical step in the formation of polyurethane-urea foams and coatings.[4]
The process can be described as follows:
-
Dimer Formation: An HDA molecule reacts with an HDI molecule.
-
Trimer and Oligomer Formation: The resulting dimer, which still has reactive isocyanate and amine end-groups, can react further with other HDI or HDA molecules, leading to chain extension and the formation of oligoureas.[2]
-
Side Reactions: Further reactions can occur, such as an isocyanate group reacting with a urea linkage to form a biuret structure, which introduces cross-linking into the polymer.[4]
Reaction Kinetics and Catalysis
The reaction between HDI and water is notably slow under neutral, uncatalyzed conditions.[6][7] However, the rate is significantly influenced by catalysts and environmental conditions.
-
Uncatalyzed Reaction: In the absence of catalysts, the hydrolysis of HDI vapor is very slow, with less than 1% of the reaction completed in 10 minutes at 30°C.[1][6][7] The estimated aqueous hydrolysis half-life is typically less than 10 minutes, indicating a much faster reaction in the liquid phase compared to the gas phase.[1]
-
Catalysis: The reaction is markedly catalyzed by various compounds.
-
Bicarbonate: Bicarbonate is an effective catalyst, which is relevant for in vivo reactions where bicarbonate is present in the blood.[7] A 20 mM bicarbonate buffer can increase the reaction completion to 95% in 10 minutes.[1][7]
-
Acids and Bases: Both acids and bases can catalyze the isocyanate-water reaction.[2] Tertiary amines and organotin compounds are known to be effective catalysts.[5]
-
Carboxylic Acids: Simple carboxylic acids also catalyze the formation of 1,6-diaminohexane.[7]
-
Data Presentation: Quantitative Kinetic Data
| Condition | Catalyst/Medium | Rate/Half-life Measurement | Reference(s) |
| HDI Vapor with Water (Dynamic System) | None | < 1% reaction in 10 minutes at 30°C, pH 7.4 | [1][6] |
| HDI Vapor with Water (Dynamic System) | 20 mmol Bicarbonate | 95% reaction in 10 minutes at 30°C, pH 7.4 | [1] |
| Aqueous Environment (General) | Water | Estimated aqueous hydrolysis half-life of < 10 minutes | [1] |
Experimental Protocols
Protocol: Synthesis of Poly(hexamethylene urea) via HDI-Water Reaction
This protocol is adapted from methodologies used for studying polyurea formation.[4] It outlines the synthesis of poly(hexamethylene urea) by reacting HDI and water, followed by characterization.
Materials:
-
Hexamethylene diisocyanate (HDI), ≥98.0% purity
-
Deionized water
-
Acetone (for quenching and cleaning)
Instrumentation:
-
Glass reactor with magnetic stirrer and heating plate/oil bath
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Solid-state ¹³C Nuclear Magnetic Resonance (NMR) Spectrometer
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Experimental Workflow Diagram:
Procedure:
-
Reaction Setup: Weigh stoichiometric amounts of HDI and water for a 1:1 molar ratio.[4] Add the HDI to the reactor first, followed by the water, under continuous magnetic stirring.[4]
-
Synthesis: Heat the reactor to 65°C using an oil bath.[4] The release of CO₂ gas should be observable for approximately 20 minutes as the carbamic acid intermediates decompose.[4] Continue the reaction until a solid polymer forms.
-
Monitoring (Optional): To study intermediates, aliquots can be taken from the reaction mixture at various time points, quenched (e.g., with a derivatizing agent or by rapid dilution), and analyzed via LC-MS to identify transient species like dimers and trimers.[2]
-
Product Characterization:
-
FTIR Spectroscopy: The reaction progress can be monitored by observing the disappearance of the strong isocyanate (-NCO) stretching peak (around 2270 cm⁻¹) and the appearance of peaks corresponding to urea linkages (C=O stretch around 1640 cm⁻¹ and N-H bend around 1570 cm⁻¹).
-
NMR Spectroscopy: Use solid-state ¹³C NMR to confirm the structure of the final poly(hexamethylene urea) polymer. The spectrum should show characteristic peaks for the carbonyl carbon in the urea group (around 158 ppm) and the aliphatic carbons of the hexamethylene chain.[4]
-
LC-MS/MS Analysis: This technique is crucial for identifying reaction products and intermediates in complex mixtures, such as biological fluids or in vitro solutions, by determining their mass-to-charge ratios and fragmentation patterns.[2]
-
This guide provides a foundational understanding of the complex reaction between hexamethylene diisocyanate and water, offering valuable insights for professionals in chemical research and development.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Polymerization of hexamethylene diisocyanate in solution and a 260.23 m/z [M+H]+ ion in exposed human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to Hexamethylene Diisocyanate Health and Safety in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Hexamethylene diisocyanate (HDI) is a highly reactive compound integral to the synthesis of polyurethanes used in various industrial and biomedical applications. However, its utility is matched by significant health and safety concerns, particularly in a laboratory setting. This in-depth technical guide provides core health and safety guidelines for researchers, scientists, and drug development professionals working with HDI, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its toxicological pathways.
Health Hazard Information
Hexamethylene diisocyanate is a potent irritant of the eyes, skin, and respiratory tract.[1][2][3][4] Acute, short-term exposure to high concentrations can lead to severe respiratory distress, including pulmonary edema, coughing, and shortness of breath.[1] Chronic, long-term exposure, even at low concentrations, is a major concern as it can induce respiratory sensitization, leading to an allergic, asthma-like condition.[2][4][5] This sensitization can be permanent, with subsequent exposures to even minute amounts of HDI triggering severe asthmatic reactions.[3] Skin contact can cause irritation, redness, and in some cases, irreversible skin damage.[2][4]
Occupational Exposure Limits
To mitigate the health risks associated with HDI exposure, several regulatory bodies have established occupational exposure limits (OELs). These limits are crucial for assessing and controlling the concentration of HDI in the laboratory air.
| Regulatory Body | Exposure Limit | Value |
| NIOSH (REL) | TWA (10-hour) | 0.005 ppm (0.035 mg/m³) |
| Ceiling (10-minute) | 0.020 ppm (0.140 mg/m³)[6] | |
| ACGIH (TLV) | TWA (8-hour) | 0.005 ppm (0.034 mg/m³)[7] |
| Cal/OSHA (PEL) | TWA (8-hour) | 0.005 ppm (0.034 mg/m³) |
| Ceiling | 0.02 ppm (0.14 mg/m³) |
TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit; Ceiling: A concentration that should not be exceeded at any time during the workday.
Safe Handling and Laboratory Procedures
Strict adherence to established protocols is paramount when working with HDI to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
All work with HDI should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] Appropriate personal protective equipment is mandatory and includes:
-
Gloves: Nitrile or neoprene gloves are recommended. Always check for leaks and replace them immediately if compromised.[10]
-
Eye Protection: Chemical safety goggles or a face shield.[8][10]
-
Lab Coat: A lab coat or coveralls should be worn to protect street clothing.[10]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the OELs, or during spill clean-up, appropriate respiratory protection is required. A supplied-air respirator is recommended for high-concentration scenarios.[11]
Experimental Protocols
Below are detailed methodologies for common laboratory procedures involving HDI.
Protocol 1: Weighing and Dispensing Hexamethylene Diisocyanate
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials: HDI container, secondary container, spatula, and weighing paper.
-
Don all required PPE.
-
-
Procedure:
-
Place the analytical balance inside the fume hood.
-
Carefully open the HDI container inside the fume hood.
-
Using a clean spatula, transfer the desired amount of HDI to the weighing paper.
-
Immediately close the HDI container.
-
Transfer the weighed HDI to a secondary container for use in the experiment.
-
Clean the spatula and weighing area with a suitable decontamination solution (see Protocol 4).
-
Dispose of all contaminated materials as hazardous waste.
-
Protocol 2: Preparation of Hexamethylene Diisocyanate Solutions
-
Preparation:
-
Conduct the entire procedure within a chemical fume hood.
-
Select a solvent that is compatible with HDI and the intended reaction. Note that HDI reacts violently with alcohols, amines, and strong bases.[12]
-
Gather all necessary glassware, solvent, and magnetic stirrer.
-
Don all required PPE.
-
-
Procedure:
-
Add the solvent to a flask equipped with a magnetic stir bar.
-
Slowly add the pre-weighed HDI to the solvent while stirring.
-
Keep the flask covered to the extent possible to minimize vapor release.
-
Once the HDI is fully dissolved, the solution is ready for use.
-
Clearly label the flask with the contents and concentration.
-
Emergency Procedures
In the event of an HDI-related incident, prompt and appropriate action is crucial.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels.
-
Decontamination:
-
Prepare a decontamination solution. A common solution consists of 5% sodium carbonate and 0.5% liquid detergent in water.
-
Carefully apply the decontamination solution to the spill area.
-
Allow the solution to react for at least 10 minutes.
-
-
Cleanup:
-
Collect the absorbed material and decontamination residue into a labeled hazardous waste container.
-
Wash the spill area again with the decontamination solution.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Protocol 3: Decontamination of Equipment
-
Preparation:
-
Perform all decontamination procedures in a chemical fume hood.
-
Prepare a decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water).
-
-
Procedure:
-
Rinse the contaminated equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the HDI. Collect the rinse as hazardous waste.
-
Immerse or thoroughly rinse the equipment with the decontamination solution.
-
Allow the equipment to soak for at least one hour.
-
Rinse the equipment with water and then with a final solvent rinse (e.g., acetone).
-
Allow the equipment to air dry completely in the fume hood.
-
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]
Waste Disposal
All HDI-containing waste, including unused chemicals, contaminated materials, and decontamination solutions, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[12]
Protocol 4: Disposal of Hexamethylene Diisocyanate Waste
-
Segregation: Collect all HDI waste in a designated, labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Neutralization (for small residual amounts):
-
In a chemical fume hood, slowly add the HDI waste to a large volume of decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water) with stirring.
-
Allow the mixture to react for at least 24 hours to ensure complete neutralization. Be aware that this reaction may generate gas, so do not seal the container tightly during this period.
-
-
Collection:
-
Once neutralized, the solution can be collected in a hazardous waste container.
-
Label the container clearly with its contents.
-
-
Pickup: Arrange for pickup by the institution's environmental health and safety department.
Workplace Exposure Monitoring
Regular monitoring of the laboratory environment is essential to ensure that engineering controls and work practices are effective in keeping HDI exposure below the OELs.
Protocol 5: Air Sampling for Hexamethylene Diisocyanate (Adapted from NIOSH Method 5522)
This protocol provides a general overview. Refer to the official NIOSH Method 5522 for complete details.
-
Sampler Preparation:
-
Use a sampling train consisting of a glass fiber filter treated with 1-(2-pyridyl)piperazine (1-2PP) contained in a cassette.
-
-
Sampling:
-
Calibrate a personal sampling pump to a flow rate of approximately 1 L/min.
-
Attach the sampling cassette to the pump and place it in the breathing zone of the researcher.
-
Sample for a known period to collect a sufficient volume of air.
-
-
Sample Handling and Analysis:
-
After sampling, cap the cassette and send it to an analytical laboratory.
-
The laboratory will extract the filter and analyze the sample for the HDI-1-2PP derivative using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.
-
Toxicological Signaling Pathways
The toxicity of HDI, particularly its ability to induce respiratory sensitization, involves complex interactions with biological molecules and the activation of specific signaling pathways. The following diagram illustrates a plausible pathway based on current understanding of isocyanate-induced lung injury.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel mouse model of diisocyanate-induced asthma showing allergic-type inflammation in the lung after inhaled antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. DE3540863C1 - Process for preparing hexamethylene diisocyanate - Google Patents [patents.google.com]
- 7. Activation of MAPK/AP-1 signaling pathway in lung injury induced by 2-chloroethyl ethyl sulfide, a mustard gas analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reaction products of hexamethylene diisocyanate vapors with “self” molecules in the airways of rabbits exposed via tracheostomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page:NIOSH Manual of Analytical Methods - 5522.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylenediisocyanate (HDI): A Comprehensive Toxicological Profile and Exposure Limits
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hexamethylenediisocyanate (HDI) is a highly reactive chemical intermediate extensively used in the production of polyurethane coatings, foams, and elastomers. Due to its volatility and reactivity, occupational and environmental exposure to HDI is a significant public health concern. This technical guide provides a comprehensive overview of the toxicological profile of HDI, detailing its acute, sub-chronic, and chronic effects, as well as its genotoxic, carcinogenic, and reproductive and developmental toxicity. Furthermore, this document outlines established occupational exposure limits and discusses the molecular mechanisms and signaling pathways implicated in HDI-induced toxicity. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
1,6-Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate that readily vaporizes, leading to potential inhalation and dermal exposures, particularly in occupational settings.[1] Its high reactivity with nucleophiles, including water and biological macromolecules, is central to both its industrial utility and its toxicological properties. Exposure to HDI can elicit a range of adverse health effects, with the respiratory system being the primary target. This guide aims to provide a detailed technical resource on the toxicology of HDI for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Toxicological Profile
The toxicity of HDI has been evaluated through various routes of exposure, including inhalation, dermal contact, and oral ingestion. The primary health concerns are respiratory irritation and sensitization.
Acute Toxicity
Acute exposure to HDI can cause severe irritation to the eyes, nose, throat, and respiratory tract.[2] High concentrations can lead to pulmonary edema, coughing, and shortness of breath.[2]
| Endpoint | Species | Route | Value | Reference |
| LC50 (4-hour) | Rat | Inhalation | 18.2 ppm (0.124 mg/L) | [3] |
| LD50 | Rat | Oral | 746 - 959 mg/kg bw | [3] |
| LD50 | Rabbit | Dermal | 599 mg/kg bw | [3] |
Sub-chronic and Chronic Toxicity
Repeated or prolonged exposure to HDI can lead to chronic respiratory problems.[2] Long-term inhalation studies in animals have demonstrated non-neoplastic lesions in the respiratory tract, primarily in the nasal cavity, which are indicative of chronic irritation.[3] A lifetime inhalation study in rats did not show any carcinogenic potential.[3]
| Study Duration | Species | Route | NOAEL | LOAEL | Effects | Reference |
| 13 weeks | Rat | Inhalation | 0.005 ppm | 0.041 ppm | Olfactory epithelial degeneration | [4] |
| 2 years | Rat | Inhalation | 0.005 ppm | 0.025 ppm | Non-neoplastic respiratory tract lesions | [3] |
Genotoxicity
Genotoxicity studies on HDI have yielded mixed results. While some in vitro assays have shown positive results, in vivo studies have generally been negative.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | With and without | Negative | [5] |
| In vitro Micronucleus Test | Human lymphocytes | With and without | Positive | [6] |
| In vivo Chromosomal Aberration | Rat bone marrow | N/A | Negative | [3] |
Carcinogenicity
There is no information available on the carcinogenic effects of HDI in humans.[2] A two-year inhalation study in rats did not show an increase in cancer incidence.[2] The U.S. Environmental Protection Agency (EPA) has not classified hexamethylene diisocyanate for carcinogenicity.[2]
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of HDI are limited. An inhalation study in rats showed no effects on fertility or postnatal viability at concentrations up to 0.299 ppm.[3] Maternal toxicity, specifically nasal turbinate histopathology, was observed at concentrations of 0.052 ppm and higher, but no developmental toxicity was seen up to 0.308 ppm.[3]
| Study Type | Species | Route | NOAEL (Reproductive) | NOAEL (Developmental) | Reference |
| Combined Reproduction/Developmental Toxicity Screening | Rat | Inhalation | 0.299 ppm | 0.308 ppm | [3] |
Occupational Exposure Limits
Several regulatory and advisory bodies have established occupational exposure limits for HDI to protect workers from its adverse health effects.
| Organization | Limit | Value |
| ACGIH | TLV-TWA | 0.005 ppm |
| NIOSH | REL-TWA | 0.005 ppm (0.035 mg/m³) |
| NIOSH | REL-Ceiling (10-min) | 0.020 ppm (0.140 mg/m³) |
| OSHA | PEL | Not Established |
| Cal/OSHA | PEL-TWA | 0.005 ppm (0.034 mg/m³) |
ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; Cal/OSHA: California Division of Occupational Safety and Health.
Experimental Protocols
Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed for toxicological testing of chemicals like HDI.
Acute Inhalation Toxicity (based on OECD 403)
This test evaluates the health hazards of short-term inhalation exposure.
Dermal Sensitization - Guinea Pig Maximization Test (GPMT)
The GPMT is a method to assess the potential of a substance to cause skin sensitization.
In Vitro Micronucleus Assay (in human lymphocytes)
This assay detects chromosomal damage.
Molecular Mechanisms and Signaling Pathways
The toxicity of HDI is mediated by a complex interplay of molecular events, particularly in the respiratory tract.
Immune and Inflammatory Responses
HDI is a potent respiratory sensitizer, and a leading cause of occupational asthma.[1] The proposed mechanism involves the formation of HDI-protein conjugates in the airways, which are recognized as neoantigens by the immune system.[7] This can trigger a T-helper type 2 (Th2) immune response, characterized by the production of cytokines such as IL-4, IL-5, and IL-13, leading to eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.[8] Studies have also shown that HDI can activate monocytes and stimulate the production of pro-inflammatory chemokines like MCP-1 and MIF.[1]
Oxidative Stress
There is growing evidence that oxidative stress plays a significant role in the pathogenesis of HDI-induced respiratory effects. Exposure to HDI has been shown to alter thiol-redox homeostasis in human airway epithelial cells.[9][10] An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cells can lead to cellular damage, inflammation, and apoptosis.[11][12] Oxidative stress can also activate pro-inflammatory signaling pathways.
Key Signaling Pathways
While direct evidence for HDI's effect on specific signaling pathways is still emerging, the involvement of oxidative stress and inflammation suggests the modulation of key intracellular signaling cascades.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cellular responses to a variety of stressors, including oxidative stress and inflammatory cytokines.[13] Activation of these pathways can lead to the expression of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[11] Oxidative stress is a known activator of the NF-κB pathway.
Conclusion
This compound poses significant health risks, primarily targeting the respiratory system and skin. Its acute effects are characterized by irritation, while chronic exposure can lead to respiratory sensitization and asthma. While in vivo genotoxicity and carcinogenicity studies in animals have been largely negative, some in vitro assays suggest a potential for genotoxicity. The underlying mechanisms of HDI toxicity involve the formation of protein adducts, induction of oxidative stress, and activation of pro-inflammatory signaling pathways. Adherence to established occupational exposure limits is crucial for mitigating the risks associated with HDI handling. Further research is warranted to fully elucidate the intricate molecular pathways involved in HDI-induced pathology and to develop more targeted therapeutic and preventative strategies.
References
- 1. Human Innate Immune Responses to Hexamethylene Diisocyanate (HDI) and HDI-Albumin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. alipa.org [alipa.org]
- 4. HEALTH EFFECTS - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of the Occupational Exposure to Isocyanates:Mechanisms of Action [jstage.jst.go.jp]
- 6. The in vitro micronucleus test on isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction products of hexamethylene diisocyanate vapors with “self” molecules in the airways of rabbits exposed via tracheostomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of hexamethylene diisocyanate exposure on human airway epithelial cells: in vitro cellular and molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of hexamethylene diisocyanate exposure on human airway epithelial cells: in vitro cellular and molecular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Relevance of Oxidative Stress in the Pathogenesis and Therapy of Retinal Dystrophies [mdpi.com]
- 12. The Role of Oxidative Damage in the Pathogenesis and Progression of Alzheimer's Disease and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of MAPKs in human bronchial epithelial cells exposed to metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethylenediisocyanate environmental fate and degradation pathways
An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Hexamethylenediisocyanate (HDI)
For Researchers, Scientists, and Drug Development Professionals
This compound (HDI) is a reactive chemical intermediate widely used in the production of polyurethane coatings and other polymers. Its environmental fate is of significant interest due to its potential for release during manufacturing and application processes. This technical guide provides a comprehensive overview of the environmental degradation pathways of HDI, focusing on hydrolysis, biodegradation, and atmospheric degradation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key degradation studies are outlined, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. The primary degradation route for HDI in aqueous environments is hydrolysis to 1,6-hexamethylenediamine (HDA) and polyureas. HDA is subsequently susceptible to biodegradation. In the atmosphere, HDI is primarily degraded by reaction with hydroxyl radicals.
Introduction
This compound (OCN-(CH₂)₆-NCO), a key aliphatic diisocyanate, is extensively utilized in the synthesis of polyurethanes, which are formulated into coatings, adhesives, and elastomers. The high reactivity of its isocyanate groups, which is fundamental to its industrial applications, also governs its environmental persistence and degradation. Understanding the environmental fate of HDI is crucial for assessing its potential ecological impact and for developing strategies to mitigate environmental exposure. This guide delves into the core degradation pathways of HDI: hydrolysis, biodegradation, and atmospheric reactions, presenting available quantitative data and experimental details to support further research and risk assessment.
Hydrolysis
The primary degradation pathway for this compound in aquatic environments is hydrolysis. The isocyanate groups (-NCO) of HDI react with water to form an unstable carbamic acid intermediate, which then decomposes to form 1,6-hexamethylenediamine (HDA) and carbon dioxide. The newly formed amine group of HDA can then react with another HDI molecule, leading to the formation of polyureas.
Hydrolysis Pathway
The hydrolysis of HDI proceeds in two main steps:
-
Formation of Carbamic Acid: The isocyanate group reacts with water to form a carbamic acid.
-
Decomposition and Amine Formation: The carbamic acid is unstable and decomposes to form a primary amine (HDA) and carbon dioxide.
-
Polyurea Formation: The resulting HDA can react with remaining HDI to form substituted ureas, which can further react to form polyureas.
Quantitative Data on Hydrolysis
The rate of HDI hydrolysis is significantly influenced by catalysts. In the absence of catalysts, the reaction is slow. However, the presence of bicarbonate, which is common in natural waters, can markedly accelerate the process.
| Condition | Degradation | Time | Temperature | pH | Reference |
| No catalyst | < 1% | 10 min | 30°C | 7.4 | [1][2] |
| 20 mM Bicarbonate Buffer | 95% | 10 min | 30°C | 7.4 | [1][2] |
| In drinking water | 90% | 30 min | 20°C | - | |
| Polyurethane (HDI-based) in subcritical water | Complete | 5 min | 218-220°C | - |
Experimental Protocol for Hydrolysis Studies
A general procedure for studying the hydrolysis of diisocyanates involves monitoring the disappearance of the isocyanate compound over time in an aqueous solution under controlled conditions.
Objective: To determine the hydrolysis rate of HDI under specific pH and temperature conditions.
Materials:
-
This compound (HDI)
-
Buffer solutions of desired pH (e.g., phosphate, borate)
-
Quenching solution (e.g., a solution of a primary or secondary amine like dibutylamine in a suitable solvent)
-
Titration apparatus or High-Performance Liquid Chromatography (HPLC) system
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of HDI in a dry, inert solvent.
-
Prepare buffered aqueous solutions at the desired pH values.
-
Initiate the hydrolysis reaction by adding a known amount of the HDI stock solution to the buffered solution in a temperature-controlled vessel.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known excess of the quenching solution. The quenching reagent reacts with the remaining unhydrolyzed HDI.
-
Determine the amount of unreacted quenching reagent by back-titration with a standardized acid or by a suitable chromatographic method like HPLC.
-
Calculate the concentration of HDI remaining at each time point.
-
Plot the concentration of HDI versus time to determine the hydrolysis rate constant and half-life.
References
An In-depth Technical Guide to the Hexamethylenediisocyanate (HDI) Phosgenation Production Process
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant industrial method for producing hexamethylene diisocyanate (HDI), a crucial monomer in the manufacturing of high-performance polyurethanes. The phosgenation process, while established, involves hazardous materials and requires precise control of reaction conditions. This document details the core stages of production, presents key quantitative data, outlines experimental protocols, and visualizes the process flow and chemical transformations.
Process Overview
The industrial production of HDI via the phosgenation route is a multi-step process that can be broadly categorized into three core sections: Phosgene Generation, Hexamethylene Diamine (HMDA) Phosgenation, and HDI Purification.[1][2] The classic approach involves the reaction of hexamethylene diamine (HMDA) with phosgene.[1] An important feature of many industrial processes is the initial formation of a salt of the diamine, such as hexamethylenediammonium chloride, before the introduction of phosgene.[3]
Phosgene Generation
Phosgene (COCl₂) is a highly toxic and reactive gas that serves as a key reagent in the synthesis of isocyanates.[3] Due to its hazardous nature, it is typically produced and consumed on-site.
Reaction Chemistry
The industrial synthesis of phosgene involves the reaction of carbon monoxide (CO) with chlorine gas (Cl₂) over a catalyst.[1]
Reaction: CO + Cl₂ → COCl₂
Experimental Protocol: Phosgene Synthesis
-
Feed Preparation: Purified carbon monoxide and chlorine gas are mixed.
-
Catalytic Reaction: The gas mixture is passed through a vertical shell and tube reactor containing a bed of porous activated carbon, which acts as the catalyst.[1]
-
Temperature Control: The reaction is exothermic and is typically conducted at temperatures between 50 and 150 °C.
-
Product Collection: The resulting phosgene gas is then cooled and directed to the subsequent phosgenation stage.
HMDA Phosgenation
This stage involves the reaction of hexamethylene diamine (HMDA) with the generated phosgene to produce a crude HDI solution. To manage the high reactivity of the amine with phosgene and to improve reaction control, the HMDA is often first converted to a slurry of its hydrochloride salt.[3]
Salt Formation
HMDA is reacted with hydrogen chloride (HCl) gas in an inert organic solvent to form a slurry of hexamethylenediammonium chloride (HDA·HCl).[4]
Reaction: H₂N(CH₂)₆NH₂ + 2HCl → ⁺H₃N(CH₂)₆NH₃⁺ 2Cl⁻
Two-Stage Phosgenation
The phosgenation of the HDA·HCl slurry is typically carried out in a continuous two-stage reactor system to ensure high conversion and minimize side reactions.[4][5]
Overall Reaction: ⁺H₃N(CH₂)₆NH₃⁺ 2Cl⁻ + 2COCl₂ → OCN(CH₂)₆NCO + 4HCl
The reaction proceeds through the formation of intermediate carbamoyl chlorides.
Experimental Protocol: HMDA Phosgenation (Industrial Scale)
-
Slurry Preparation: A solution of HMDA in an inert solvent (e.g., o-dichlorobenzene) is continuously fed into a stirred-tank reactor. Simultaneously, an equivalent or excess amount of hydrogen chloride gas is introduced to form a concentrated slurry of HDA·HCl.[4]
-
First-Stage Phosgenation: The HDA·HCl slurry is continuously fed into the first of two series-connected, stirred-tank reactors. Phosgene, dissolved in the same inert solvent, is introduced into the reactor. The reaction is maintained at a temperature of 130-170°C and a pressure of 1-3 kg/cm ²G.[5] The average residence time is controlled to achieve a conversion of 70-95% of the HDA·HCl.[4][5]
-
Second-Stage Phosgenation: The reaction mixture from the first stage is continuously transferred to the second-stage reactor, where it is further reacted with phosgene under similar temperature and pressure conditions. The residence time in this stage is sufficient to drive the conversion of HDA·HCl to over 99%.[5]
-
Gas Purge: The crude HDI solution exiting the second reactor is stripped with an inert gas, such as nitrogen, to remove any unreacted phosgene and dissolved hydrogen chloride.[6]
HDI Purification
The final stage of the process involves the separation of high-purity HDI from the solvent, by-products, and any remaining impurities.
Purification Method
The primary method for purifying HDI is fractional distillation under reduced pressure.[7] This is often a multi-step process to effectively remove components with different boiling points.
Experimental Protocol: HDI Purification
-
Solvent Recovery: The crude HDI solution is first subjected to distillation to remove the bulk of the inert solvent (e.g., o-dichlorobenzene), which can be recycled back into the process.[4]
-
Fractional Distillation: The resulting HDI-rich stream is then fed into a series of distillation columns.
-
Low-Boiling Impurity Removal: The first column is typically designed to remove any remaining traces of solvent and other low-boiling impurities.
-
HDI Fraction Collection: The main fraction, containing high-purity HDI, is collected from a subsequent column.
-
High-Boiling Impurity Removal: A final column may be used to separate HDI from any high-boiling by-products or polymeric residues.
-
-
Final Product: The purified HDI is collected, cooled, and stored under a dry, inert atmosphere to prevent moisture contamination and dimerization.
Quantitative Data
The following tables summarize the key quantitative parameters for the industrial production of HDI via the phosgenation process.
| Table 1: Phosgene Generation Parameters | |
| Parameter | Value |
| Reactants | Carbon Monoxide (CO), Chlorine (Cl₂) |
| Catalyst | Activated Carbon |
| Temperature | 50 - 150 °C |
| Table 2: HMDA Phosgenation Parameters | |
| Parameter | Value |
| Salt Formation | |
| Reactants | Hexamethylene Diamine (HMDA), Hydrogen Chloride (HCl) |
| Solvent | o-Dichlorobenzene, Amylbenzene, Tetralin[7] |
| Temperature | < 30 °C (for initial mixing) |
| Two-Stage Phosgenation | |
| Reactant | Hexamethylenediammonium Chloride (HDA·HCl) Slurry, Phosgene (COCl₂) |
| Temperature | 130 - 170 °C[5] |
| Pressure | 1 - 3 kg/cm ²G[5] |
| Phosgene Flow Rate | 1 - 18 molar times per hour of the total HDA·HCl and HDI in the reaction mixture[4][5] |
| Residence Time (First Stage) | 3.3 hours (example)[5] |
| Conversion (First Stage) | 70 - 95%[4][5] |
| Residence Time (Second Stage) | 6.9 hours (example)[5] |
| Conversion (Overall) | > 99%[5] |
| Table 3: HDI Purification Parameters | |
| Parameter | Value |
| Method | Fractional Distillation under Reduced Pressure |
| Boiling Point of HDI | 120 - 125 °C at 10 mmHg[7] |
| Overall Yield | 84 - 95% (lab scale)[7] |
Analytical Methods
Monitoring the progress of the reaction and ensuring the purity of the final product is critical. Various analytical techniques are employed throughout the HDI production process.
-
High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of HDI and its derivatives. This often involves derivatization of the isocyanate groups to form stable compounds that can be easily detected by UV or fluorescence detectors.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for the identification and quantification of volatile components in the reaction mixture, including HDI and potential by-products.[8]
-
Titration Methods: Can be used to determine the concentration of NCO groups in the final product, providing a measure of purity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DE3540863C1 - Process for preparing hexamethylene diisocyanate - Google Patents [patents.google.com]
- 5. US4922005A - Preparation process of hexamethylene - Google Patents [patents.google.com]
- 6. globallcadataaccess.org [globallcadataaccess.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to Hexamethylenediisocyanate (HDI)
Core Topic: this compound (HDI), a key aliphatic diisocyanate with the chemical formula C₈H₁₂N₂O₂.
This guide provides a comprehensive overview of this compound (HDI), covering its chemical and physical properties, synthesis, reaction mechanisms, applications, and safety protocols. The information is tailored for a technical audience to support research, development, and safety management in laboratory and industrial settings.
Core Chemical Identity and Properties
This compound, also known as 1,6-diisocyanatohexane, is an organic compound with the formula (CH₂)₆(NCO)₂.[1] It is a colorless to slightly yellow liquid with a pungent odor.[2][3] As an aliphatic diisocyanate, it is a crucial monomer in the synthesis of high-performance polyurethanes and other polymers.[2] Its molecular weight is 168.2 g/mol .[1][2][4]
Physicochemical Data
The fundamental physical and chemical properties of HDI are summarized below. This data is critical for handling, storage, and application development.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂O₂ | [2][3][4] |
| Molecular Weight | 168.2 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [2][3][5] |
| Odor | Sharp, pungent | [1][2] |
| Density | 1.047 g/cm³ at 20°C | [1][3] |
| Melting Point | -67 °C (-89 °F) | [1][4] |
| Boiling Point | 255 °C (491 °F) at 760 mmHg | [1][4] |
| Vapor Pressure | 0.05 mmHg at 25 °C (77 °F) | [1][2][4] |
| Flash Point | 130–140 °C (266–284 °F) | [1] |
| Autoignition Temperature | 454 °C (849 °F) | [6] |
| Water Solubility | Reacts with water | [4] |
Safety and Exposure Data
HDI is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory. It is toxic, a potent respiratory sensitizer, and an irritant to the skin and eyes.[3][7]
| Parameter | Value | Reference(s) |
| NIOSH REL (TWA) | 0.005 ppm (0.035 mg/m³) | [1] |
| NIOSH REL (Ceiling) | 0.020 ppm (0.140 mg/m³) [10-minute] | [1] |
| Primary Hazards | Acute toxicity (inhalation), skin/eye irritation, respiratory sensitization | [5][7] |
Synthesis and Reaction Mechanisms
Industrial Synthesis
The primary industrial route for producing HDI is the phosgenation of hexamethylenediamine (HMDA).[1] The process involves the reaction of HMDA with phosgene (COCl₂), typically in an inert solvent.[8] This synthesis method is common for producing isocyanates but involves highly toxic reagents, necessitating stringent process controls.
Caption: Industrial synthesis workflow for this compound (HDI).
Core Reactivity: Polyurethane Formation
The isocyanate (-NCO) groups of HDI are highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. The reaction with a polyol (a polymer with multiple hydroxyl groups) is the fundamental chemistry behind polyurethane (PU) formation. This reaction creates the urethane linkage.
Caption: Reaction of HDI with a polyol to form a polyurethane polymer.
Trimerization and Biuret Formation
For applications in coatings and elastomers, HDI is often used in its oligomeric forms, such as the isocyanurate trimer or biuret, to reduce volatility and toxicity.[1][2]
-
Isocyanurate Trimer: Formed by the cyclotrimerization of three HDI molecules, this derivative offers enhanced thermal stability and chemical resistance.[2] The reaction mechanism is a two-step process.[9]
-
Biuret: Formed by the controlled reaction of HDI with water or an amine, the biuret has a higher molecular weight and lower vapor pressure than the monomer, reducing inhalation risks.[2][8]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established phosgenation procedures.[10] Warning: This procedure involves extremely toxic substances (phosgene) and should only be performed by trained personnel in a specialized, well-ventilated chemical fume hood with appropriate safety measures and emergency protocols in place.
A. Preparation of Hexamethylenediammonium Chloride:
-
Dissolve 116 g (1.0 mole) of hexamethylenediamine in 145 ml of methanol in a 1-liter beaker.
-
Slowly add 175 ml of concentrated hydrochloric acid while stirring vigorously. Maintain the temperature below 30°C using an external cooling bath.
-
Precipitate the hexamethylenediammonium chloride by slowly adding the solution to approximately 2 liters of acetone with stirring.
-
Collect the precipitate using a Büchner funnel, wash with 100 ml of cold acetone, and dry thoroughly in a vacuum oven at 75°C for 12-18 hours.[10]
B. Phosgenation Reaction:
-
Set up a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The condenser outlet must be connected to a scrubber system to neutralize excess phosgene and HCl.
-
Charge the flask with 95.5 g (0.5 mole) of the dried hexamethylenediammonium chloride and 500 ml of a high-boiling inert solvent (e.g., amylbenzene).
-
Heat the stirred suspension to 180°C.
-
Introduce a steady stream of phosgene gas into the reaction mixture.
-
Maintain the temperature between 180-185°C for 8-15 hours, or until the evolution of hydrogen chloride ceases and the salt is fully dissolved.[10]
-
Cool the reaction mixture to 40-45°C and purge with dry nitrogen for 2 hours to remove residual phosgene and HCl.[11]
C. Purification:
-
Filter the cooled reaction mixture via suction filtration to remove any insoluble byproducts.
-
Purify the filtrate by vacuum distillation through a fractionating column.
-
Collect the hexamethylene diisocyanate fraction boiling at 120–125°C at 10 mmHg. The expected yield is 70–80 g (84–95%).[10]
Protocol: Analysis of Airborne HDI (General Approach)
Monitoring airborne HDI is crucial for occupational safety. A common method involves collection on a chemically treated filter followed by HPLC analysis.
Caption: General experimental workflow for analyzing airborne HDI concentrations.
Applications in Research and Development
HDI's primary utility stems from its role as a crosslinking agent and monomer for polyurethanes.[12] Its aliphatic nature imparts excellent resistance to UV degradation and yellowing, making it superior to aromatic isocyanates for durable coatings.[2]
-
High-Performance Coatings: HDI is a core component in automotive and aerospace paints, providing high gloss, abrasion resistance, and weatherability.[2]
-
Adhesives and Elastomers: It is used to produce flexible and durable adhesives and elastomers for various engineering applications.[2]
-
Biomaterials: In drug development and medical research, HDI and its derivatives are explored as crosslinkers for hydrogels and scaffolds in tissue engineering and for creating biocompatible materials for medical devices like contact lenses.[2][7]
-
Activator in Polymerization: HDI serves as an activator in the in-situ polymerization of caprolactam to produce cast nylon.[1]
Pathophysiological Relevance and Toxicity
While not a direct topic of drug development, understanding HDI's toxicity is crucial for any professional handling it. The primary health concern is respiratory sensitization, which can lead to occupational asthma.[7][13]
The pathogenic mechanism is not fully understood but is hypothesized to involve the reaction of HDI with endogenous proteins in the airways.[14] This creates "neo-antigens" that are recognized as foreign by the immune system, triggering an allergic response.[5][14]
Caption: Hypothesized mechanism of HDI-induced respiratory sensitization.
References
- 1. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. vichem.vn [vichem.vn]
- 3. grokipedia.com [grokipedia.com]
- 4. HEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwinfo.com [chemwinfo.com]
- 7. epa.gov [epa.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN106431991A - Preparation method of HDI (hexamethylene diisocyanate) - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. Polymerization of hexamethylene diisocyanate in solution and a 260.23 m/z [M+H]+ ion in exposed human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reaction products of hexamethylene diisocyanate vapors with “self” molecules in the airways of rabbits exposed via tracheostomy - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylene Diisocyanate: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of hexamethylene diisocyanate (HDI) in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust experimental protocol for researchers to determine solubility in their specific solvent systems.
Executive Summary
Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of polyurethanes and other polymers. Its solubility in various organic solvents is a critical parameter for its application in coatings, adhesives, and elastomers. While qualitatively understood to be soluble in a range of common organic solvents, detailed quantitative data is sparse. This guide outlines the known qualitative solubility of HDI and presents a detailed experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility of Hexamethylene Diisocyanate
Based on available safety data sheets and chemical literature, HDI exhibits good solubility in a variety of aprotic organic solvents. It is generally miscible with many common esters, ketones, and aromatic hydrocarbons. However, it is important to note that HDI will react with protic solvents, such as alcohols and primary or secondary amines. This reactivity precludes the straightforward determination of solubility in these solvents and can lead to the formation of urethanes and ureas, respectively. HDI is sparingly soluble in water and will react to form polyureas and release carbon dioxide.[1]
Table 1: Qualitative Solubility of Hexamethylene Diisocyanate in Various Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility | Reference |
| Ketones | Acetone | Soluble | [1][2] |
| Esters | Ethyl Acetate | Soluble | [2] |
| Aromatic Hydrocarbons | Benzene | Soluble | [3] |
| Toluene | Soluble | [3][4] | |
| Chlorobenzene | Soluble | [3] | |
| Alcohols | Ethanol | Reacts | [1] |
Note: While some sources state solubility in alcohols, it is critical to recognize that this is a reactive process, not a simple dissolution.
Experimental Protocol for the Quantitative Determination of HDI Solubility
The following protocol describes a method to determine the saturation solubility of HDI in a given aprotic organic solvent at a specific temperature. This method involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the HDI concentration in the supernatant using a suitable analytical technique such as titration or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Hexamethylene diisocyanate (HDI), analytical grade
-
Selected aprotic organic solvent, HPLC or analytical grade
-
Temperature-controlled shaker or incubator
-
Syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector or a titration setup
-
Derivatizing agent for HPLC analysis (if required), e.g., 1-(2-methoxyphenyl)piperazine (1-2PP)
-
Dibutylamine solution for titration
-
Standard laboratory glassware
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
To a series of sealed glass vials, add a known volume of the desired aprotic organic solvent.
-
Add an excess amount of HDI to each vial to ensure that a saturated solution can be formed. The presence of undissolved HDI at the end of the equilibration period is necessary.
-
Seal the vials tightly to prevent solvent evaporation and atmospheric moisture contamination.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess, undissolved HDI to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.2 µm PTFE syringe filter to remove any suspended microparticles of undissolved HDI.
-
Accurately dilute the filtered sample to a known volume with the same solvent to bring the HDI concentration within the working range of the chosen analytical method.
-
-
Quantification of HDI:
-
Method A: HPLC Analysis:
-
Due to the lack of a strong chromophore in HDI, derivatization is often necessary for UV detection. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (1-2PP), which reacts with the isocyanate groups.
-
Prepare a series of calibration standards of the HDI-derivative.
-
Derivatize the diluted sample under the same conditions as the standards.
-
Analyze the standards and the derivatized sample by HPLC.
-
Construct a calibration curve and determine the concentration of the HDI-derivative in the sample.
-
-
Method B: Titration (based on ASTM D5155):
-
This method involves the reaction of the isocyanate groups with an excess of a standard solution of dibutylamine to form urea.
-
The unreacted dibutylamine is then back-titrated with a standard solution of hydrochloric acid.
-
A blank titration is performed on the solvent and reagents.
-
The amount of HDI is calculated from the difference in the titration volumes of the blank and the sample.
-
-
-
Calculation of Solubility:
-
From the concentration determined in the diluted sample, calculate the concentration of HDI in the original, undiluted supernatant.
-
Express the solubility in the desired units, such as grams of HDI per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Signaling Pathways and Logical Relationships
The choice of solvent and analytical method is a critical decision path in determining HDI solubility. The following diagram illustrates the logical relationships governing this process.
Conclusion
References
Hexamethylenediisocyanate: A Technical Guide to its Vapor Pressure and Boiling Point
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the vapor pressure and boiling point data for hexamethylenediisocyanate (HDI). The information is presented in a clear, structured format to facilitate easy comparison and use in research and development settings. This document also outlines the general experimental protocols employed for determining these crucial physicochemical properties.
Core Physicochemical Data
This compound (CAS No. 822-06-0) is an aliphatic diisocyanate widely used in the production of polyurethane foams, coatings, and adhesives.[1] A thorough understanding of its vapor pressure and boiling point is essential for safe handling, process design, and risk assessment in various industrial and research applications.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the normal boiling point is consistently reported at standard atmospheric pressure.
| Boiling Point (°C) | Pressure (hPa/mmHg) | Reference(s) |
| 255 | 1013 hPa | [2] |
| 255 | 760 mmHg | [3][4] |
| 261 | 1013 hPa | [5] |
| 122 | 13.3 hPa (1.33 kPa) | [5] |
Vapor Pressure
Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The vapor pressure of HDI has been reported at several temperatures.
| Vapor Pressure | Temperature (°C) | Reference(s) |
| 0.007 hPa | 20 | [2] |
| 0.05 mmHg | 25 | [3][6] |
| 0.7 Pa (0.007 mbar) | 20 | [1] |
| 2.2 x 10⁻³ mbar (0.22 Pa) | 20 | [5] |
| 7.2 x 10⁻³ mbar (0.72 Pa) | 30 | [5] |
Experimental Protocols
Boiling Point Determination
The boiling point of a chemical substance is a key physical property that can be determined through several established methods. A common and reliable method is ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants , which is adaptable for pure chemical substances like HDI.[7]
The general procedure involves:
-
Apparatus Setup: A specified amount of the sample is placed in a round-bottom flask equipped with a reflux condenser and a calibrated temperature-measuring device (thermometer or thermocouple). Boiling chips are added to ensure smooth boiling.
-
Heating: The flask is heated uniformly.
-
Equilibrium: The liquid is brought to a boil and allowed to reflux. The temperature of the vapor is measured when it becomes constant, indicating that equilibrium between the liquid and vapor phases has been reached.
-
Reading: This stable temperature is recorded as the boiling point.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg or 1013 hPa) if the measurement was made at a different pressure.
Another method involves distillation, where the temperature of the vapor is monitored as the liquid is distilled. The constant temperature at which the liquid-vapor equilibrium is maintained is the boiling point.
Vapor Pressure Determination
The vapor pressure of a substance can be measured using various methods, with the choice of method often depending on the pressure range of interest. The OECD Guideline 104 for the Testing of Chemicals, "Vapour Pressure" , describes several accepted methods.[8][9] For a substance with a relatively low vapor pressure like HDI, the static method or the effusion method would be suitable.
Static Method:
-
Sample Preparation: A sample of the substance is placed in a thermostatically controlled container connected to a pressure measuring device.
-
Degassing: The sample is thoroughly degassed to remove any dissolved gases.
-
Equilibrium: The container is heated to a specific temperature, and the pressure of the vapor in equilibrium with the liquid is measured.
-
Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.
Effusion Method (Knudsen Effusion): This method is suitable for very low vapor pressures.
-
Apparatus: The substance is placed in a thermostatically controlled cell with a small orifice of known area.
-
Measurement: The cell is placed in a vacuum, and the rate of mass loss of the substance through the orifice is measured.
-
Calculation: The vapor pressure is then calculated from the rate of effusion using the Knudsen equation.
Logical Relationship Diagram
The following diagram illustrates the fundamental relationship between temperature, vapor pressure, and the boiling point of a liquid.
References
- 1. alipa.org [alipa.org]
- 2. osha.gov [osha.gov]
- 3. HEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwinfo.com [chemwinfo.com]
- 6. epa.gov [epa.gov]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
Hexamethylenediisocyanate mechanism of trimerization reaction
An In-depth Technical Guide on the Core Mechanism of Hexamethylenediisocyanate (HDI) Trimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylene diisocyanate (HDI) is a crucial aliphatic isocyanate widely utilized in the synthesis of polyurethanes and other polymers for coatings, adhesives, and elastomers. The trimerization of HDI to form isocyanurate structures is a key modification that enhances thermal stability, weather resistance, and overall performance of the final products. This technical guide provides a comprehensive overview of the mechanism of HDI trimerization, including the prevailing reaction pathways, catalytic systems, and the formation of byproducts. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of this important industrial reaction.
Introduction
Hexamethylene diisocyanate (HDI) is a linear aliphatic diisocyanate with two highly reactive isocyanate (-NCO) groups. Due to its structure, HDI-based materials exhibit excellent UV stability and weather resistance, making them suitable for exterior applications.[1] The trimerization of HDI monomers leads to the formation of a six-membered isocyanurate ring, a structure that imparts enhanced thermal stability and chemical resistance to the resulting polymer.[2] This process, also known as cyclotrimerization, is a critical step in producing polyisocyanates used as curing agents in various formulations. Understanding the underlying mechanism of this reaction is paramount for controlling the product distribution, minimizing byproduct formation, and optimizing the properties of the final material.[3][4]
Reaction Mechanism
The trimerization of HDI can proceed through two primary mechanistic pathways: a one-step and a two-step mechanism. Computational studies, specifically Density Functional Theory (DFT) calculations, have elucidated the energetics of these pathways, suggesting a preference for the two-step mechanism.[3][4]
One-Step Mechanism
In the one-step mechanism, three HDI monomers directly cyclize to form the isocyanurate ring in a concerted fashion. However, this pathway is associated with a high activation energy barrier, making it less favorable.[4]
Two-Step Mechanism
The more accepted two-step mechanism involves the initial formation of a dimer intermediate, which then reacts with a third HDI monomer to yield the trimer.[3][4]
-
Dimer Formation: Two HDI monomers react to form a four-membered uretidione ring (a dimer). DFT calculations have determined the reaction energy barrier for this step to be approximately 126.3 kJ/mol in the gas phase.[3][4]
-
Trimer Formation: The uretidione dimer then reacts with a third HDI monomer. This proceeds through a six-membered ring transition state, with a calculated energy barrier of 149.9 kJ/mol, to form the final six-membered isocyanurate trimer.[3][4]
The formation of higher oligomers, such as pentamers and heptamers, is also proposed to occur through similar multi-step reaction mechanisms.[3] As the number of polymerization units increases, the reaction energy barrier also increases, making the formation of these higher oligomers more challenging.[3]
Catalysis
The trimerization of HDI is a slow reaction that requires the use of catalysts to proceed at a practical rate. A wide variety of catalysts have been developed, and their selection significantly impacts the reaction kinetics, selectivity for the trimer, and the properties of the final product.[5][6]
Commonly used catalysts include:
-
Quaternary Ammonium Hydroxides and Carboxylates: Such as tetramethylammonium hydroxide and N-hydroxyalkyl quaternary ammonium carboxylates, are highly effective.[7][8]
-
Metal Salts: Including calcium salts (e.g., calcium propionate, calcium isooctanoate) and potassium acetate, are also widely used.[2][5]
-
Tertiary Amines: For example, 1,4-diazabicyclo[2.2.2]octane (DABCO), are known to catalyze the reaction.[1]
-
Organometallic Compounds and Phosphines: These represent another class of catalysts for this transformation.[5]
The catalytic activity is influenced by the catalyst's structure and the reaction conditions. For instance, with anionic catalysts, the reaction often proceeds through a stepwise anionic mechanism.[9]
Byproduct Formation
During the trimerization of HDI, the formation of higher molecular weight oligomers, such as pentamers and heptamers, can occur.[2][3] These byproducts can lead to an undesirable increase in the viscosity of the final product, which may require the use of additional solvents for processing, thereby increasing the volatile organic compound (VOC) content.[6] Controlling the reaction conditions, such as temperature, catalyst loading, and reaction time, is crucial to minimize the formation of these high-molecular-weight species.[2][6]
Quantitative Data
The efficiency of HDI trimerization is highly dependent on the reaction parameters. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Catalyst and Temperature on HDI Trimerization
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Key Outcome | Reference |
| Quaternary ammonium base (Z-0710) | 0.5% | 70 | 2 | Highest percentage of HDI trimer | [3] |
| Calcium propionate | ~1.2% (w/w of HDI) | 110 | 5 | NCO value reduced to 16.8% | [2] |
| Calcium isooctanoate | ~1.5% (w/w of HDI) | 115 | 4.5 | NCO value reduced to 16.5% | [2] |
| Tetramethylammonium hydroxide | ~0.14% (w/w of isocyanates) | 50-70 | - | NCO content reduced to 34% | [7] |
| 3-(trimethylammonio)propyl carbonate | 0.25 - 1 wt% | 40 | - | ~50% NCO conversion | [8][9] |
Table 2: Influence of DABCO Catalyst Concentration on the Curing of HTPB with HDI-Trimer at 35°C
| DABCO Concentration (wt.%) | Rheological Rate Constant, kη (x 10⁻⁴ s⁻¹) |
| 0.0 | 0.47 |
| 0.1 | 0.95 |
| 0.2 | 1.48 |
| 0.3 | 1.95 |
| 0.4 | 2.46 |
| Data sourced from[1] |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and analysis of HDI trimer, based on common laboratory practices.
Synthesis of HDI Trimer
This protocol describes a typical batch process for the trimerization of HDI.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Anhydrous toluene (or other suitable solvent)
-
Catalyst (e.g., calcium propionate, tetramethylammonium hydroxide)
-
Polymerization inhibitor (e.g., phosphoric acid)
-
Nitrogen gas supply
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet/outlet.
Procedure:
-
Set up the reaction apparatus and ensure it is dry and purged with nitrogen.
-
Charge the flask with a specific amount of HDI and anhydrous toluene. For example, a weight ratio of HDI to toluene can be around 1:1 to 1:3.[2]
-
Begin stirring and introduce a slow stream of nitrogen to maintain an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130°C).[2]
-
Once the temperature is stable, add the catalyst. The catalyst can be added in one portion or in several portions over a period of time.
-
Monitor the progress of the reaction by periodically taking samples and determining the isocyanate (NCO) content via titration.
-
Continue the reaction until the target NCO value is reached.
-
Once the desired conversion is achieved, cool the reaction mixture and add a polymerization inhibitor, such as phosphoric acid, to quench the catalyst and stop the reaction.
-
The crude product can then be purified, for example, by removing the solvent and unreacted monomer using a thin-film evaporator.[2]
Analytical Characterization
The synthesized HDI trimer and its byproducts are typically characterized by a combination of spectroscopic and chromatographic techniques.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the formation of the isocyanurate ring, which shows characteristic absorption bands. The disappearance of the NCO stretching vibration (around 2270 cm⁻¹) can also be monitored.[3][5]
-
Gel Permeation Chromatography (GPC): Employed to determine the molecular weight distribution of the product, allowing for the quantification of the trimer, pentamer, and other oligomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural elucidation of the isocyanurate trimer and any side products.[3][5]
-
Titration: The determination of the NCO content is a standard method to follow the reaction kinetics and determine the endpoint of the reaction.[2][7]
Conclusion
The trimerization of hexamethylene diisocyanate is a fundamentally important reaction for the production of high-performance polyisocyanates. The preferred two-step mechanism, proceeding through a uretidione dimer intermediate, is well-supported by computational studies. The choice of catalyst and the precise control of reaction conditions are critical for maximizing the yield of the desired isocyanurate trimer while minimizing the formation of viscosity-increasing byproducts. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of HDI-based materials. A thorough understanding of the reaction mechanism and its influencing factors is essential for the development of advanced polyurethane materials with tailored properties.
References
- 1. Catalyzed HTPB/HDI-Trimer Curing Reactions and Influence on Pot Life [mdpi.com]
- 2. CN113683577A - Synthetic method of hexamethylene diisocyanate trimer - Google Patents [patents.google.com]
- 3. Study on Synthesis Technology of HDI Trimer [cn-pci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103242254A - Preparation method of HDI-TDI (Hexamethylene Diisocyanate-Toluene Diisocynate) polyurethane tripolymer - Google Patents [patents.google.com]
- 8. The preparation of hybrid trimer by cyclo-oligomerization of TDI and HDI and its curing process with polyols to form elastic PU coating | springerprofessional.de [springerprofessional.de]
- 9. The preparation of hybrid trimer by cyclo-oligomerization of TDI and HDI and its curing process with polyols to form elastic PU coating - Beijing Institute of Technology [pure.bit.edu.cn]
An In-depth Technical Guide to the Hydrolysis of Hexamethylenediisocyanate: Reaction Products, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylenediisocyanate (HDI) is a widely utilized aliphatic diisocyanate in the production of polyurethanes for various industrial and biomedical applications. Understanding its reactivity with water, or hydrolysis, is critical for assessing its environmental fate, toxicological profile, and for the controlled synthesis of related polymers. This technical guide provides a comprehensive overview of the hydrolysis of HDI, detailing the reaction products, underlying mechanisms, and catalytic influences. Furthermore, it presents detailed experimental protocols for the kinetic analysis of the hydrolysis reaction and the quantification of its products, intended to serve as a valuable resource for researchers in the field.
Introduction
This compound (CH₂)₆(NCO)₂ is a linear aliphatic diisocyanate renowned for its use in the synthesis of light-stable and weather-resistant polyurethane coatings, elastomers, and foams. Upon exposure to aqueous environments, HDI undergoes hydrolysis, a reaction that significantly influences its biological activity and environmental persistence. The isocyanate functional groups (-N=C=O) are highly electrophilic and readily react with nucleophiles such as water. This guide delves into the core aspects of the HDI hydrolysis reaction, providing a technical foundation for its study and application.
The Hydrolysis Reaction of this compound
The hydrolysis of HDI is a multi-step process that begins with the reaction of one isocyanate group with water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield 1,6-hexamethylenediamine (HDA) and carbon dioxide. The newly formed primary amine of HDA is nucleophilic and can subsequently react with a second molecule of HDI, leading to the formation of urea and polyurea compounds. This secondary reaction pathway is significant, especially in conditions where the concentration of HDI is high.
Primary Hydrolysis Products
The primary and initial products of the complete hydrolysis of both isocyanate groups in a molecule of HDI are 1,6-hexamethylenediamine and carbon dioxide.
Reaction:
OCN-(CH₂)₆-NCO + 2 H₂O → H₂N-(CH₂)₆-NH₂ + 2 CO₂
Secondary Reaction Products: Ureas and Polyureas
The 1,6-hexamethylenediamine (HDA) produced from the primary hydrolysis reaction is a reactive diamine. In the presence of unreacted HDI, HDA can undergo a nucleophilic addition reaction with the isocyanate groups, leading to the formation of substituted ureas. This reaction can propagate to form oligomeric and polymeric ureas, commonly referred to as polyureas.
Formation of a simple urea adduct:
H₂N-(CH₂)₆-NH₂ + OCN-(CH₂)₆-NCO → H₂N-(CH₂)₆-NH-C(O)-NH-(CH₂)₆-NCO
Further reactions can lead to the formation of longer polyurea chains.
Reaction Kinetics and Catalysis
The hydrolysis of HDI in pure water at neutral pH and ambient temperature is a relatively slow process.[1] However, the reaction rate is significantly influenced by several factors, including pH, temperature, and the presence of catalysts.
Uncatalyzed Hydrolysis
In the absence of catalysts, the hydrolysis of HDI proceeds at a slow rate. One study reported less than 1% hydrolysis of HDI in water at 30°C over a 10-minute period.[1]
Catalyzed Hydrolysis
The hydrolysis of HDI is subject to catalysis by both acids and bases. Notably, bicarbonate has been identified as a potent catalyst for this reaction. This is particularly relevant in biological systems where bicarbonate is a key component of physiological buffers.
A study by Berode et al. (1991) demonstrated that in the presence of a 20 mM bicarbonate buffer at 30°C and pH 7.4, the hydrolysis of HDI was markedly accelerated, with 95% of the HDI being hydrolyzed to HDA within 10 minutes.[1] Carboxylic acids also exhibit catalytic activity, with their efficiency increasing in the order of formic acid, oxalic acid, acetic acid, lactic acid, citric acid, and carbonic acid.[1]
Quantitative Data on HDI Hydrolysis
The following tables summarize the available quantitative data on the hydrolysis of this compound.
| Condition | % Hydrolysis | Time (minutes) | Reference |
| Water, 30°C, no catalyst | < 1% | 10 | [1] |
| 20 mM Bicarbonate Buffer, 30°C, pH 7.4 | 95% | 10 | [1] |
Table 1: Extent of HDI Hydrolysis Under Different Conditions.
| Catalyst (in neutral buffer) | Catalytic Efficiency | Reference |
| Formic Acid | + | [1] |
| Oxalic Acid | ++ | [1] |
| Acetic Acid | +++ | [1] |
| Lactic Acid | ++++ | [1] |
| Citric Acid | +++++ | [1] |
| Carbonic Acid (Bicarbonate) | ++++++ | [1] |
| Phosphate, Glycine, Glutamate | Inactive | [1] |
Table 2: Relative Catalytic Efficiency of Various Compounds on HDI Hydrolysis. (Efficiency is denoted qualitatively based on the cited source).
Experimental Protocols
This section provides detailed methodologies for conducting a kinetic study of HDI hydrolysis and for the quantification of the key reaction products.
Kinetic Study of HDI Hydrolysis by Titration
This protocol describes the monitoring of the disappearance of isocyanate groups over time using a back-titration method with di-n-butylamine.
Materials and Reagents:
-
This compound (HDI)
-
Di-n-butylamine (DBA) solution (e.g., 0.1 M in dry toluene)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Toluene (anhydrous)
-
Methanol
-
Bromophenol blue indicator
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, add a known volume of the desired reaction medium (e.g., deionized water, buffer solution). Allow the medium to reach the desired temperature (e.g., 30°C) under constant stirring.
-
Initiation of Hydrolysis: At time zero (t=0), add a known amount of HDI to the reaction vessel to achieve the desired initial concentration. Start a stopwatch immediately.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Quenching and Derivatization: Immediately add the aliquot to a flask containing a known excess of di-n-butylamine (DBA) solution in toluene. The DBA will react with the remaining unhydrolyzed isocyanate groups. Allow this reaction to proceed for a sufficient amount of time (e.g., 15 minutes) to ensure complete derivatization.
-
Back-Titration: Add a few drops of bromophenol blue indicator to the flask. Titrate the excess (unreacted) DBA with the standardized HCl solution until the endpoint is reached (color change from blue to yellow).
-
Blank Titration: Perform a blank titration by titrating a known volume of the DBA solution (identical to the amount used for quenching) with the standardized HCl solution.
-
Calculation: Calculate the concentration of unreacted HDI at each time point using the following formula:
[NCO]t = (Vblank - Vsample) × MHCl × (Vtotal / V aliquot) / Vsample
Where:
-
[NCO]t is the concentration of isocyanate groups at time t.
-
Vblank is the volume of HCl used for the blank titration.
-
Vsample is the volume of HCl used for the sample titration.
-
MHCl is the molarity of the HCl solution.
-
Vtotal is the total volume of the reaction mixture.
-
Valiquot is the volume of the aliquot taken for analysis.
-
-
Data Analysis: Plot the concentration of HDI versus time to obtain the kinetic profile of the hydrolysis reaction. The initial reaction rate can be determined from the slope of this curve at t=0.
Quantification of 1,6-Hexamethylenediamine (HDA) by HPLC
This protocol describes the quantification of the primary hydrolysis product, HDA, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials and Reagents:
-
1,6-Hexamethylenediamine (HDA) standard
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl, dansyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions for HPLC mobile phase (e.g., sodium acetate)
-
Borate buffer (for derivatization)
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Take aliquots from the HDI hydrolysis reaction at various time points. To stop the reaction and prepare for derivatization, the pH can be adjusted, or the sample can be rapidly cooled.
-
Derivatization:
-
To a known volume of the sample (or HDA standard solution), add borate buffer to adjust the pH to the optimal range for the derivatization reaction (typically pH 8-9).
-
Add the derivatizing agent solution (e.g., FMOC-Cl in acetonitrile) and vortex thoroughly.
-
Allow the reaction to proceed in the dark for the recommended time (e.g., 10-30 minutes).
-
Quench the reaction by adding an amino acid solution (e.g., glycine) to react with the excess derivatizing agent.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the HPLC system.
-
Perform the chromatographic separation using a suitable gradient of the mobile phase (e.g., acetonitrile and sodium acetate buffer) on a C18 column.
-
Detect the derivatized HDA using a fluorescence detector (for FMOC or dansyl derivatives) or a UV detector at the appropriate wavelength.
-
-
Quantification:
-
Prepare a calibration curve by derivatizing and analyzing a series of HDA standard solutions of known concentrations.
-
Determine the concentration of HDA in the hydrolysis samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Primary and secondary reaction pathways in the hydrolysis of this compound.
Caption: Experimental workflow for studying the kinetics of HDI hydrolysis.
Conclusion
The hydrolysis of this compound is a complex process involving a primary reaction to form 1,6-hexamethylenediamine and subsequent secondary reactions leading to the formation of ureas and polyureas. The reaction kinetics are highly dependent on environmental conditions, with catalysts such as bicarbonate playing a crucial role in accelerating the process. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the hydrolysis of HDI, enabling a deeper understanding of its behavior in various aqueous systems. This knowledge is essential for applications ranging from the development of novel biomaterials to the assessment of the environmental impact of isocyanate-based polymers.
References
Methodological & Application
Application Notes and Protocols for Hexamethylenediisocyanate (HDI) in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hexamethylene diisocyanate (HDI) is a key aliphatic diisocyanate (ADI) monomer used extensively in the synthesis of high-performance polyurethane (PU) materials.[1][2] Unlike its aromatic counterparts, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), the linear, aliphatic structure of HDI imparts unique and desirable properties to the resulting polyurethanes, most notably excellent resistance to degradation from UV radiation, making them ideal for applications requiring color stability and weatherability.[1][3][4]
These application notes provide an overview of the use of HDI in polyurethane synthesis, focusing on its role in creating materials for coatings, adhesives, elastomers, and advanced biomedical applications. Detailed experimental protocols for common synthesis methods are also provided.
Key Properties of HDI-Based Polyurethanes
The selection of HDI as the isocyanate component in a polyurethane formulation imparts several key characteristics:
-
UV Stability and Weather Resistance : HDI-based polyurethanes are highly resistant to yellowing and degradation upon exposure to sunlight, making them a top choice for exterior coatings and finishes.[1][3][5]
-
Mechanical Durability : These polyurethanes exhibit excellent abrasion and scratch resistance, contributing to the longevity of coatings on automotive parts, flooring, and industrial equipment.[1][2]
-
Chemical Resistance : The resulting polymers show good resistance to a variety of chemicals, including solvents and road salts, which is crucial for protective coatings.[1][2]
-
Flexibility and Elasticity : HDI contributes to the production of flexible and resilient polyurethane elastomers, suitable for applications requiring shock absorption and toughness, such as in shoe soles and seals.[2][6]
-
Biocompatibility : Certain formulations of HDI-based polyurethanes have demonstrated good biocompatibility, opening up applications in the medical field for devices, tissue engineering scaffolds, and drug delivery systems.[7][8][9]
Primary Applications
HDI is a versatile building block for a wide range of polyurethane products.
-
Coatings and Paints : This is the largest application for HDI.[1] It is used as a curing agent or hardener in two-component polyurethane systems to produce non-yellowing, high-performance coatings.[1][5] These are applied to automobiles (OEM and refinishing), aircraft, industrial machinery, wood furniture, and infrastructure like bridges.[1][10]
-
Adhesives and Sealants : HDI is used to formulate strong, flexible adhesives and sealants that can bond to diverse substrates like metal, plastic, and wood.[2][6][11] These are used in industries ranging from construction to furniture manufacturing.[2]
-
Elastomers : HDI is a component in the synthesis of thermoplastic polyurethane (TPU) elastomers.[6] These materials combine the properties of thermoplastics and elastomers, offering high elasticity, toughness, and processability for products like seals, gaskets, and shoe soles.[2]
-
Biomedical Applications : The biocompatibility and potential for biodegradability of specific HDI-based polyurethanes make them suitable for advanced medical uses.[7][12] These include implantable soft devices, scaffolds for tissue regeneration, and matrices for controlled drug delivery.[7][13][14]
Quantitative Data on HDI-Based Polyurethanes
The properties of HDI-based polyurethanes can be tailored by varying the polyol (soft segment) and chain extender used in the synthesis. The following tables summarize key quantitative data from cited research.
Table 1: Mechanical Properties of HDI-Based Polyurethane Films for Biomedical Applications
| Formulation (Hard/Soft Segment) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) | Reference |
| HDI/Glycerol + PCL Triol/PEG | 3.6 | 425.4 | 1.6 | [8] |
| HDI + Isosorbide/PTMG (PU1) | 18 | 1600 | Not Specified | [7] |
Table 2: Comparison of Polyurethanes from Different Diisocyanates
| Diisocyanate | Tensile Strength (MPa) | Glass Transition Temp. (Tg, °C) | Hardness (Shore D) | Reference |
| HDI (Hexamethylene diisocyanate) | ~15 (at low deformation) | -15 | Not Specified | [15] |
| HDI (Hexamethylene diisocyanate) | Not Specified | -69.4 | ~45 | [4] |
| MDI (Methylene diphenyl diisocyanate) | 23.4 | -50.1 | ~42 | [4] |
| IPDI (Isophorone diisocyanate) | < 10 | -25 | Not Specified | [15] |
| TODI (3,3′-Dimethyl-4,4′-biphenyl diisocyanate) | > 20 | -40 | Not Specified | [15] |
Note: Properties are highly dependent on the specific formulation, including the type of polyol, chain extender, and the ratio of hard to soft segments.
Experimental Protocols
Protocol 1: One-Shot Bulk Polymerization for Biocompatible Elastomers
This protocol is adapted from the synthesis of a highly elastic and biocompatible polyurethane based on isosorbide and poly(tetramethylene glycol) (PTMG).[7] This method is performed without a catalyst.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Isosorbide (bio-based diol, hard segment)
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol , soft segment)
-
N,N-dimethylformamide (DMF) for dissolution
-
Isopropanol and Methanol for precipitation and washing
-
Nitrogen gas (dry)
Equipment:
-
100 mL four-neck, round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Teflon beaker
-
Vacuum oven
-
Desiccator
Procedure:
-
Precursor Preparation : In a nitrogen-flushed four-neck flask, charge the desired amounts of PTMG and isosorbide. For example, for a specific formulation (PU1), use PTMG (54.74 g, 27.37 mmol) and isosorbide (4.0 g, 27.37 mmol).[7]
-
Melting : Heat the flask to 80°C under a nitrogen atmosphere while stirring to melt the solid contents completely.
-
HDI Addition : Once the mixture is a homogenous melt, add HDI with a stoichiometry of 1.1:1 relative to the total diol content (HDI: (PTMG + Isosorbide)). For the example above, add HDI (9.21 g, 54.74 mmol).[7] Stir vigorously for 2 minutes to ensure thorough mixing.
-
Polymerization : Pour the reaction mixture into a Teflon beaker and place it in an oven to polymerize at 120°C for 12 hours.[7]
-
Purification : After polymerization, dissolve the synthesized polyurethane in DMF. Precipitate the polymer by slowly adding the solution to a large volume of isopropanol.
-
Washing and Drying : Wash the precipitated polymer with methanol. Dry the final product in a vacuum oven at 40°C for 72 hours.
-
Storage : Store the dried polyurethane elastomer in a desiccator to prevent moisture absorption.
Characterization:
-
Structure Confirmation : Use Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to confirm the successful synthesis of the polyurethane.[7]
-
Molecular Weight : Determine the weight average molecular weight (Mw) using Gel Permeation Chromatography (GPC) with THF as the eluent.[7]
-
Thermal Properties : Analyze thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7]
-
Mechanical Testing : Evaluate tensile strength and elongation at break using a universal testing machine according to ISO standards.[16]
Protocol 2: Prepolymer Synthesis for Cast Elastomers
This protocol describes a general two-step prepolymer method, often used in industrial settings to improve handling and control over the final polymer properties. This method helps reduce the concentration of hazardous free HDI monomer in the final application step.[17]
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Polyol, e.g., Polytetramethylene ether glycol (PTMEG, Mn = 1000 g/mol )
-
Chain extender, e.g., 1,4-butanediol (BDO) or an aromatic diamine like 4,4′-methylene-bis(3-chloroaniline) (MBCA).[17]
-
Catalyst (optional, e.g., dibutyltin dilaurate)
Equipment:
-
Reaction flask with nitrogen inlet, agitator, thermometer, heating mantle, and vacuum source.
-
Agitated film evaporator (for monomer removal, optional but recommended).
-
Mixing and casting equipment.
Procedure:
Step 1: Prepolymer Synthesis
-
Reactant Charging : In a dry, nitrogen-swept reaction flask, charge a large stoichiometric excess of HDI. Then, slowly add the polyol (e.g., PTMEG 1000) while stirring. A typical NCO:OH ratio is in the range of 2:1 to 30:1 to ensure all hydroxyl groups react and the prepolymer is NCO-terminated.[17]
-
Reaction : Heat the mixture, for example to 80-100°C, and hold for 2-4 hours until the reaction is complete (as determined by titration of the %NCO content).[18]
-
Monomer Removal (Optional but Recommended) : To create a prepolymer with low free monomer content, distill the unreacted HDI from the reaction product using an agitated film evaporator under high vacuum.[17] This significantly improves the safety profile of the system.
Step 2: Chain Extension (Curing)
-
Mixing : Heat the NCO-terminated prepolymer to a suitable temperature (e.g., 70-100°C). In a separate container, melt the chain extender (e.g., BDO or MBCA).
-
Casting : Thoroughly mix the prepolymer and the chain extender. The equivalent ratio of prepolymer to chain extender is typically in the range of 0.7:1 to 1.2:1.[17] If using a catalyst, add it to the polyol or chain extender component before mixing.
-
Curing : Pour the mixture into a preheated mold and cure at an elevated temperature (e.g., 100-120°C) for several hours.
-
Post-Curing : After demolding, post-cure the elastomer at room temperature for an extended period (e.g., 1-4 weeks) to allow the properties to fully develop before testing or use.[17]
Visualizations
Diagrams of Chemical Reactions and Workflows
Caption: General reaction scheme for polyurethane synthesis using HDI and a diol.
Caption: Experimental workflow for a one-shot bulk polyurethane synthesis.
References
- 1. vichem.vn [vichem.vn]
- 2. Hexamethylene Diisocyanate(HDI) CAS No. 822-06-0 Exclusive Source - Blog [gpcchem.com]
- 3. Hexamethylene diisocyanate (HDI) | Castor International [castor-international.nl]
- 4. mdpi.com [mdpi.com]
- 5. HDI-Hexamethylene diisocyanate – Sky Lead Enterprise Limited [skyleadchem.com]
- 6. itochu-ca.com [itochu-ca.com]
- 7. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of biodegradable polyurethane films based on HDI with hydrolyzable crosslinked bonds and a homogeneous structure for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 10. Overview - American Chemistry Council [americanchemistry.com]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20050124777A1 - Polyurethane elastomers from HDI prepolymers with reduced content of free HDI monomers - Google Patents [patents.google.com]
- 18. CN101274977A - Curing agent 1,6- hexamethylene diisocyanate prepolymer and preparation thereof - Google Patents [patents.google.com]
Hexamethylenediisocyanate (HDI) as a Cross-linking Agent in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylenediisocyanate (HDI) is a versatile aliphatic diisocyanate widely employed as a cross-linking agent in the synthesis of a variety of polymers.[1] Its linear and flexible structure, coupled with the high reactivity of its two isocyanate (-NCO) groups, allows for the formation of stable urethane, urea, or thiourethane linkages with polymers containing hydroxyl (-OH), amine (-NH2), or thiol (-SH) functional groups, respectively. This cross-linking process transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical properties, thermal stability, and chemical resistance. In the realm of drug development and biomedical research, HDI-crosslinked polymers are of particular interest for creating biocompatible and biodegradable materials for applications such as drug delivery systems, tissue engineering scaffolds, and medical devices.
The reaction of HDI with polymeric functional groups is typically carried out under controlled temperature and often with the use of a catalyst to ensure complete reaction of the isocyanate groups. The absence of the characteristic N=C=O stretching vibration peak in the Fourier-transform infrared (FTIR) spectrum of the final product is a key indicator of a successful cross-linking reaction.
Applications in Research and Drug Development
The unique properties of HDI-crosslinked polymers make them suitable for a range of specialized applications:
-
Drug Delivery Systems: HDI-crosslinked hydrogels and nanoparticles can encapsulate therapeutic agents, providing controlled and sustained release.[2][3] The cross-link density can be tailored to modulate the swelling behavior and, consequently, the drug release kinetics.
-
Tissue Engineering: Biocompatible and biodegradable scaffolds can be fabricated using HDI as a cross-linker. These scaffolds can mimic the extracellular matrix, providing mechanical support and promoting cell growth and tissue regeneration.
-
Biomedical Devices: HDI is used to synthesize polyurethanes for ophthalmic applications, such as intraocular lenses, and for creating biodegradable films for wound dressing and other medical applications.[4]
-
Dental Materials: HDI is a component in the formulation of dental resins and composites, contributing to their mechanical strength and durability.
Experimental Protocols
Protocol 1: Synthesis of HDI-Crosslinked Polyurethane Hydrogel for Drug Delivery
This protocol describes a two-step prepolymer method for the synthesis of a polyurethane hydrogel using HDI.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Poly(ε-caprolactone-co-rac-lactide-co-ethylene glycol) (PCL-PLA-PEG) copolymer
-
Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEO-b-PPO-b-PEO)
-
1,4-butanediol (BD)
-
L-glutamine (Gln)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Nitrogen gas supply
Procedure:
Step 1: Prepolymer Synthesis
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine the PCL-PLA-PEG copolymer and PEO-b-PPO-b-PEO.
-
Heat the mixture under a nitrogen atmosphere to melt the polymers and then cool to the reaction temperature (e.g., 80°C).
-
Add HDI to the molten polymer mixture with vigorous stirring. The molar ratio of reactants should be carefully controlled (e.g., HDI/CL-LA-PEG/PEO-b-PPO-b-PEO = 3.05:0.75:0.75).[2]
-
Add a catalytic amount of DBTDL to initiate the polymerization.
-
Continue the reaction at the set temperature for a specified time (e.g., 2-4 hours) to form the isocyanate-terminated prepolymer.
Step 2: Chain Extension and Cross-linking
-
In a separate vessel, prepare a solution of the chain extenders, 1,4-butanediol (BD) and L-glutamine (Gln), in an anhydrous solvent.
-
Slowly add the chain extender solution to the prepolymer mixture under continuous stirring.
-
Continue the reaction until the viscosity of the mixture increases significantly, indicating the formation of the cross-linked hydrogel.
-
Cast the resulting hydrogel into a mold and cure at an elevated temperature (e.g., 60-80°C) for 24 hours to ensure complete cross-linking.
-
The final hydrogel can be purified by swelling in a suitable solvent (e.g., ethanol) to remove any unreacted monomers or catalyst, followed by drying under vacuum.
Protocol 2: General Procedure for Cross-linking of Chitosan with HDI
This protocol outlines a general method for cross-linking the amine groups of chitosan with HDI.
Materials:
-
Chitosan
-
This compound (HDI)
-
Acetic acid solution (e.g., 1% v/v)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Stirring apparatus
-
Nitrogen gas supply
Procedure:
-
Dissolve chitosan in the acetic acid solution to protonate the amine groups and facilitate dissolution.
-
Lyophilize the chitosan solution to obtain a porous scaffold.
-
Immerse the chitosan scaffold in an anhydrous solvent like DMSO.
-
Under a nitrogen atmosphere, add a solution of HDI in the same anhydrous solvent to the chitosan suspension. The NCO/NH2 ratio can be varied to control the degree of cross-linking.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24 hours).[5]
-
After the reaction, wash the cross-linked chitosan material extensively with the solvent to remove unreacted HDI and then with a solvent like ethanol to remove the reaction solvent.
-
Dry the cross-linked chitosan hydrogel under vacuum until a constant weight is achieved.
Characterization of HDI-Crosslinked Polymers
A suite of analytical techniques is employed to characterize the structure and properties of HDI-crosslinked polymers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a crucial technique to confirm the completion of the cross-linking reaction. The disappearance of the sharp absorption band corresponding to the isocyanate group (-NCO) at approximately 2250-2270 cm⁻¹ indicates that the HDI has fully reacted. The formation of urethane or urea linkages can be confirmed by the appearance of characteristic C=O and N-H stretching and bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to elucidate the chemical structure of the cross-linked polymer, confirming the formation of new covalent bonds.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg after cross-linking is indicative of reduced chain mobility due to the network formation.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer. Cross-linked polymers generally exhibit higher decomposition temperatures compared to their non-cross-linked counterparts.
-
Swelling Studies: The degree of cross-linking can be indirectly assessed by measuring the swelling ratio of the polymer in a suitable solvent. A lower swelling ratio generally corresponds to a higher cross-link density. The swelling ratio (SR) can be calculated using the formula: SR (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.
-
Mechanical Testing: Techniques such as tensile testing are used to evaluate the mechanical properties of the cross-linked polymer, including its tensile strength, elongation at break, and Young's modulus. Cross-linking typically leads to an increase in stiffness and strength.
Quantitative Data Summary
The following tables summarize representative quantitative data for HDI-crosslinked polymers from the literature.
Table 1: Mechanical Properties of HDI-Crosslinked Polyurethane Films
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) | Reference |
| HDI / PCL triol / PEG | 3.6 | 425.4 | 1.6 | [4] |
| HDI / PEG200 (1:1 molar ratio) | ~15 | ~500 | - | [6] |
Table 2: Properties of HDI-Crosslinked Poly(oxypropylene) (POP) Networks
| Precursor Molar Mass ( g/mol ) | Cross-link Density (mol/L) | Glass Transition Temperature (Tg) (°C) | Reference |
| POP diol (425) | - | -28 | [7] |
| POP triol (720) | - | -12 | [7] |
Visualizations
Reaction Mechanism
Experimental Workflow
References
- 1. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of New pH-Sensitive Polyurethane Hydrogels as Anti-Cancer Drug Delivery Systems for 5-Fluorouracyl and Fluorodeoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of drug-crosslinked polymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of biodegradable polyurethane films based on HDI with hydrolyzable crosslinked bonds and a homogeneous structure for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Hexamethylenediisocyanate-Based Hydrogels for Biomedical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of hexamethylenediisocyanate (HDI)-based hydrogels for a variety of biomedical applications, including tissue engineering and drug delivery.
I. Introduction
This compound (HDI) is an aliphatic diisocyanate that serves as a versatile crosslinking agent in the synthesis of polyurethane (PU) hydrogels. These hydrogels are gaining increasing attention in the biomedical field due to their tunable mechanical properties, biocompatibility, and biodegradability. By reacting HDI with various polyols, such as polyethylene glycol (PEG) and polycaprolactone (PCL), and incorporating chain extenders, it is possible to create a wide range of hydrogel formulations with properties tailored for specific applications.[1] The resulting polyurethane network can mimic the soft tissue environment, making it an ideal candidate for scaffolds in tissue engineering and as matrices for controlled drug release.
II. Data Presentation: Properties of HDI-Based Hydrogels
The functional characteristics of HDI-based hydrogels are highly dependent on their composition. The tables below summarize key quantitative data from literature, offering a comparative overview of how different formulations influence the mechanical and swelling properties of these biomaterials.
Table 1: Mechanical Properties of HDI-Based Polyurethane Hydrogels
| Hydrogel Composition (Molar Ratio) | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Reference |
| HDI/PCL/PEG (1:1:3) | 263 - 1816 | 75 - 813 | - | [2] |
| HDI/PCL/DEG | - | 3600 | 425.4 | |
| HDI/Isosorbide/PTMG (4:4) | - | 18000 | 1600 | [3] |
Note: '-' indicates data not available in the cited source.
Table 2: Swelling Properties of HDI-Based Polyurethane Hydrogels
| Hydrogel Composition (Molar Ratio) | Swelling Ratio (%) | Equilibrium Water Content (%) | Reference |
| HDI/PCL/PEG (1:1:3) | Varies with crosslinker size | - | [2] |
| HDI/PCL/PEG/DEG | Increases with PEG content | - | [1] |
Note: '-' indicates data not available in the cited source. The swelling properties are highly tunable based on the hydrophilicity of the components.
III. Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and in vitro biocompatibility assessment of HDI-based hydrogels.
A. Protocol for Synthesis of HDI-PEG/PCL Hydrogel
This protocol describes a two-step prepolymer method for synthesizing a polyurethane hydrogel using HDI, PEG, and PCL.
Materials:
-
This compound (HDI)
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Poly(caprolactone) diol (PCL), Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Toluene, anhydrous
-
1,4-Butanediol (BDO) as chain extender
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a specific molar ratio of PCL and PEG.
-
Heat the mixture to 80°C under a nitrogen atmosphere to melt the polyols and remove any residual water.
-
Cool the mixture to 60°C and add HDI dropwise while stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).
-
Allow the reaction to proceed at 80°C for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titration of the NCO content.
-
-
Hydrogel Formation (Chain Extension):
-
Dissolve the prepolymer in a suitable solvent like toluene.
-
Add a stoichiometric amount of BDO (chain extender) to the prepolymer solution dropwise with vigorous stirring.
-
Cast the mixture into a mold (e.g., a Teflon dish).
-
Cure the mixture at 60°C for 24 hours to form the polyurethane film.
-
Immerse the film in deionized water to allow for hydration and formation of the hydrogel.
-
B. Protocol for Characterization of Hydrogel Properties
1. Swelling Ratio Determination:
-
Cut the hydrogel into pre-weighed samples (Wd).
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot with filter paper to remove excess surface water, and weigh them (Ws).
-
The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
2. Mechanical Testing:
-
Prepare dumbbell-shaped specimens from the hydrogel sheets.
-
Perform tensile tests using a universal testing machine at a constant crosshead speed (e.g., 10 mm/min).
-
Record the stress-strain curves to determine the Young's modulus, tensile strength, and elongation at break.
C. Protocol for In Vitro Biocompatibility (MTT Assay)
This protocol assesses the cytotoxicity of the hydrogel extracts on a cell line (e.g., L929 fibroblasts) using the MTT assay.[4][5][6][7][8]
Materials:
-
L929 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
HDI-based hydrogel samples
Procedure:
-
Preparation of Hydrogel Extracts:
-
Sterilize the hydrogel samples (e.g., by UV irradiation).
-
Incubate the sterilized hydrogels in complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at a ratio of 0.2 g/mL for 24 hours at 37°C to obtain the hydrogel extract.
-
Filter the extract through a 0.22 µm syringe filter to ensure sterility.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with the prepared hydrogel extracts.
-
Include a negative control (cells in fresh medium) and a positive control (cells treated with a cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control: Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100
-
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway influenced by polyurethane biomaterials and the general experimental workflow for HDI-based hydrogel synthesis and characterization.
A. Integrin-Mediated Signaling Pathway on Polyurethane Surfaces
Polyurethane biomaterials can influence cell behavior, such as migration and proliferation, by modulating integrin-mediated signaling pathways.[4] The interaction of cells with the polyurethane surface can trigger the activation of Focal Adhesion Kinase (FAK), which in turn influences downstream effectors like Rho GTPases and Matrix Metalloproteinases (MMPs), ultimately affecting cell motility and tissue remodeling.[4]
B. Experimental Workflow for HDI-Hydrogel Synthesis and Characterization
This diagram outlines the logical flow of the experimental procedures described in this document, from the initial synthesis of the hydrogel to its final characterization and biocompatibility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Mediation of the migration of endothelial cells and fibroblasts on polyurethane nanocomposites by the activation of integrin-focal adhesion kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Hexamethylenediisocyanate (HDI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Hexamethylenediisocyanate (HDI), a reactive chemical widely used in the production of polyurethane foams, coatings, and elastomers. Accurate measurement of HDI is crucial for monitoring occupational exposure, ensuring product quality, and in research settings. The following protocols and data are compiled from established analytical methods.
Introduction
This compound (HDI) is a highly reactive aliphatic diisocyanate. Due to its potential to cause respiratory sensitization and occupational asthma, sensitive and specific analytical methods are required for its quantification in various matrices, particularly in workplace air.[1] The primary analytical approach involves derivatization of the isocyanate groups to form stable urethane or urea derivatives, followed by chromatographic separation and detection.[2] This document outlines the most common and robust methods for HDI quantification, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of HDI. This allows for a direct comparison of their sensitivity and reliability.
| Method | Derivatizing Agent | Matrix | Sample Detection Limit | Reliable Quantitation Limit (RQL) | Average Recovery (%) |
| NIOSH Method 5525 | 1-(9-anthracenylmethyl)piperazine (MAP) | Air | 0.017 µg HDI per sample[3] | Not Specified | Not Specified |
| OSHA Method (Wipe) | 1-(2-pyridyl)piperazine (1-2PP) | Surface Wipe | Not Specified | 0.962 µg[4] | Not Specified |
| HPLC with UV/Fluorescence | 9-(N-methylaminomethyl)anthracene (MAMA) | Air | 0.1 µg/m³[5] | Not Specified | 81-91%[5] |
| HPLC with UV/Electrochemical | 1-(2-methoxyphenyl)piperazine (MPP) | Air | 1 ng/m³ (electrochemical)[5] | Not Specified | ≤75–99%[5] |
| LC-MS/MS | 1-(2-methoxyphenyl)piperazine (MPP) | Air | 0.04-0.13 ng/mL | 0.04 ppt for an 8h work shift | >99% |
| GC-MS | Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA) | Urine/Plasma | Not Specified | Not Specified | Not Specified |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for HDI analysis using HPLC and GC-MS.
Detailed Experimental Protocols
Protocol 1: HPLC-UV/Fluorescence Method for HDI in Air (Based on NIOSH and OSHA principles)
This protocol describes a common approach for analyzing HDI in air samples using HPLC with UV and fluorescence detection. The method involves collection on a coated filter, solvent desorption, and analysis of the stable derivative.
1. Materials and Reagents
-
Sampling Media: Glass fiber filters (37 mm) coated with 1 mg of 1-(2-pyridyl)piperazine (1-2PP).[6]
-
Derivatizing Solution: 1-(2-pyridyl)piperazine (1-2PP).
-
Desorption Solution: 90:10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).[7]
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (pH 6.2).[8]
-
Standards: Certified standards of the HDI-1-2PP derivative.
-
HPLC grade acetonitrile, dimethyl sulfoxide (DMSO), water, and ammonium acetate.
2. Sample Collection
-
Use a calibrated personal sampling pump to draw air through the 1-2PP coated filter at a flow rate of 1 L/min.[6][7]
-
A recommended total air volume is 15 L.[7]
-
After sampling, cap the filter cassette and store it at reduced temperature until analysis.[9]
3. Sample Preparation
-
Carefully transfer the filter from the cassette to a scintillation vial.
-
Add 5 mL of the desorption solution (90:10 ACN/DMSO) to the vial.[7]
-
Cap the vial and gently agitate for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis
-
HPLC System: An HPLC equipped with a UV detector (254 nm) and a fluorescence detector (excitation 240 nm, emission 370 nm).[4]
-
Column: A C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1 M ammonium acetate buffer (pH 6.2).[8]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Quantification: Prepare a calibration curve using serial dilutions of the HDI-1-2PP derivative standard. The concentration of HDI in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: GC-MS Method for HDI Metabolites in Biological Samples
This protocol is for the determination of HDI in biological media, which is typically based on the analysis of its hydrolysis product, hexamethylene diamine (HDA).[2]
1. Materials and Reagents
-
Hydrolysis Reagents: Strong acid (e.g., HCl) or base (e.g., NaOH).
-
Extraction Solvent: Toluene.[2]
-
Derivatizing Agents: Heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[10]
-
Internal Standard: Isotopically labeled HDA.
-
GC-MS grade solvents.
2. Sample Preparation
-
To 1-2 mL of urine or plasma, add the internal standard.[10]
-
Perform acid or base hydrolysis to liberate HDA from its conjugates.[10]
-
After hydrolysis, neutralize the sample and extract the HDA into toluene.[2]
-
Evaporate the toluene extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent (HFBA or PFPA) and react to form the volatile derivative.[10]
-
Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[10]
3. GC-MS Analysis
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5MS).[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes. For example, start at 50°C, ramp to 155°C, then to 185°C, and finally to 300°C.[10]
-
Mass Spectrometer: Operated in the selected ion monitoring (SIM) mode for high sensitivity and specificity, or in full scan mode for identification. Negative ion chemical ionization (NICI) is often used for enhanced sensitivity of the fluorinated derivatives.[10]
-
Quantification: The concentration of HDA is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared with standards.
Conclusion
The choice of analytical method for HDI quantification depends on the sample matrix, required sensitivity, and available instrumentation. For occupational air monitoring, HPLC methods with derivatization are well-established and validated by organizations like NIOSH and OSHA. For biological monitoring, GC-MS analysis of the hydrolyzed diamine provides a reliable measure of internal exposure. The protocols provided here offer a detailed guide for researchers and scientists to accurately quantify HDI in their samples.
References
- 1. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. Table 6-2, Analytical Methods for Determining Hexamethylene Diisocyanate in Environmental Samples - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
- 9. HEXAMETHYLENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for the Detection of Hexamethylenediisocyanate (HDI) using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylenediisocyanate (HDI) is a highly reactive aliphatic diisocyanate primarily used in the production of polyurethane foams, coatings, and elastomers. Due to its potential for causing respiratory sensitization, asthma, and other adverse health effects, monitoring exposure to HDI in occupational and environmental settings is crucial. This document provides detailed application notes and protocols for the detection and quantification of HDI using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of HDI by GC is challenging due to its high polarity and low volatility. Therefore, the methods described herein involve a derivatization step to convert HDI to a more volatile and thermally stable compound suitable for GC-MS analysis.
Principle of the Method
The determination of HDI by GC-MS typically involves a two-step process:
-
Hydrolysis and Derivatization: In biological or environmental samples, HDI is often hydrolyzed to its corresponding amine, 1,6-hexamethylenediamine (HDA). HDA is then derivatized to increase its volatility and improve its chromatographic properties. Common derivatizing agents include various chloroformate derivatives.
-
GC-MS Analysis: The derivatized HDA is then separated, identified, and quantified using a gas chromatograph coupled with a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate measurement even at low concentrations.
Experimental Protocols
Protocol 1: Analysis of HDI as 1,6-Hexamethylenediamine (HDA) Derivative using Ethyl Chloroformate (ECF) Derivatization
This protocol is adapted from a method for the analysis of residual diisocyanates and related diamines in biodegradable mulch films and can be adapted for other matrices with appropriate validation.[1]
1. Sample Preparation (Hydrolysis and Extraction):
-
For solid samples, an ultrasonic-assisted acid hydrolysis and extraction can be employed to convert HDI to HDA and extract it from the matrix.[1]
-
For biological samples like urine, acid hydrolysis is also a common first step.[2][3]
-
The specific conditions for hydrolysis (e.g., acid concentration, temperature, time) should be optimized based on the sample matrix to ensure complete conversion of HDI to HDA.
2. Derivatization with Ethyl Chloroformate (ECF):
-
Following hydrolysis and extraction, the aqueous solution containing HDA is made alkaline.[1]
-
Ethyl chloroformate (ECF) is then added to the alkaline solution. ECF reacts with the amine groups of HDA to form N-ethoxycarbonylation derivatives, which are more lipophilic.[1]
-
This derivatization can be performed rapidly at room temperature directly in the aqueous medium.[1]
-
The resulting N-ethoxycarbonylation derivatives are then extracted with an organic solvent (e.g., toluene).[1][2]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-17 capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 280 °C.[1]
-
Injection Mode: Split (e.g., 20:1 split ratio).[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp 1: 5 °C/min to 230 °C, hold for 3 min.
-
Ramp 2: 15 °C/min to 280 °C, hold for 10 min.[1]
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions to monitor will depend on the fragmentation pattern of the derivatized HDA.
-
Alternatively, full scan mode can be used for initial identification.
-
Protocol 2: Analysis of HDA using 2',2',2-Trifluoroethyl Chloroformate (TFECF) Derivatization
This protocol is based on a method for the determination of HDA in aqueous solutions and human urine.[4]
1. Sample Preparation and Derivatization:
-
This method utilizes a two-phase derivatization system where the carbamate ester is formed.[4]
-
2',2',2-trifluoroethyl chloroformate (TFECF) is used as the derivatizing reagent for primary and secondary aliphatic amines.[4]
-
For quantitative analysis using GC-MS, a deuterated internal standard such as tetra-deuterium-labelled HDA (TDHDA) is recommended.[4]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
A capillary GC system is used.[4]
-
-
Mass Spectrometer (MS) Conditions:
-
Detection: Mass spectrometry with selective-ion monitoring (SIM).[4]
-
Ionization Mode: Chemical Ionization (CI) with ammonia as the reagent gas, monitoring both positive (CI+) and negative (CI-) ions can be employed for quantitative measurements.[4]
-
Ions to Monitor (CI+): m/z 386 for HDA-TFECF derivative ([M+18]+) and m/z 390 for TDHDA-TFECF internal standard.[4]
-
Ions to Monitor (CI-): m/z 267 for HDA-TFECF derivative ([M-101]-) and m/z 271 for TDHDA-TFECF internal standard.[4]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the determination of HDI (as HDA) using GC-MS and other related methods.
Table 1: Performance of the ECF Derivatization GC-MS Method for Diamines [1]
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Extraction Recovery | 93.9 – 101.2% |
| Repeatability (RSD) | 0.89 – 8.12% |
| Reproducibility (RSD) | 2.12 – 10.56% |
| Limits of Detection (LODs) | 0.0025 – 0.057 µg/mL |
Table 2: Performance of the TFECF Derivatization GC-MS Method for HDA in Urine [4]
| Parameter | Value |
| Overall Recovery (at 1000 µg/L) | 97 ± 5% |
| Minimal Detectable Concentration (GC-TSD) | < 20 µg/L |
| Minimal Detectable Concentration (GC-SIM) | 0.5 µg/L |
| Precision (at 1000 µg/L, n=5) | ~3% |
| Precision (at 100 µg/L, n=5) | ~4% |
| Precision (at 5 µg/L, n=10, GC-SIM) | 6.3% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound (HDI).
Discussion and Considerations
-
Derivatization is Key: Direct GC-MS analysis of HDI is not feasible due to its chemical properties. The choice of derivatization reagent can impact the sensitivity and robustness of the method.[1]
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as tetra-deuterium-labelled HDA, is highly recommended for accurate quantification, as it can compensate for variations in sample preparation and instrument response.[4]
-
Matrix Effects: Different sample matrices can interfere with the analysis. It is essential to validate the method for each specific matrix to ensure accuracy and precision.
-
Alternative Methods: While GC-MS is a powerful technique, other methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection are also used for the analysis of isocyanates.[2][5] However, GC-MS often provides superior separation capabilities and lower matrix effects.[1]
-
Oligomers: Biomonitoring of HDI exposure should also consider its oligomeric forms, which may require different analytical approaches.[3]
Conclusion
The GC-MS technique, coupled with an appropriate derivatization strategy, offers a sensitive and reliable method for the determination of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for monitoring HDI exposure. Careful optimization of sample preparation and derivatization steps is critical to achieving accurate and precise results.
References
- 1. mdpi.com [mdpi.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
Application Notes and Protocols for FTIR and NMR Spectroscopy of Hexamethylenediisocyanate (HDI) Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and monitor reactions involving Hexamethylenediisocyanate (HDI). These techniques are pivotal in understanding polymerization kinetics, identifying reaction products, and elucidating reaction mechanisms, which are critical aspects of research and development in materials science and drug delivery.
Application Notes
This compound (HDI) is a versatile aliphatic diisocyanate widely used in the synthesis of polyurethanes and other polymers. The reactivity of its two isocyanate (-NCO) groups allows for the formation of a diverse range of products. Monitoring the consumption of the -NCO groups and the formation of new chemical bonds is crucial for controlling the reaction and ensuring the desired product characteristics. FTIR and NMR spectroscopy are powerful analytical tools for this purpose.
FTIR Spectroscopy Applications:
FTIR spectroscopy is particularly useful for real-time monitoring of HDI reactions due to its sensitivity to the characteristic vibrational frequencies of the isocyanate group and the newly formed urethane or urea linkages.
-
Reaction Monitoring: The progress of an HDI reaction can be quantitatively monitored by observing the decrease in the strong, sharp absorption band of the isocyanate group (-NCO stretching) typically found around 2250-2270 cm⁻¹.[1][2][3]
-
Product Identification: The formation of polyurethane is confirmed by the appearance of characteristic peaks for the urethane linkage, including the N-H stretching vibration (around 3300-3350 cm⁻¹) and the carbonyl (C=O) stretching vibration (around 1680-1730 cm⁻¹).[1]
-
Identification of Side Products: Side reactions, such as the formation of allophanate or biuret linkages, can also be detected by the appearance of specific absorption bands. For instance, the formation of an isocyanurate trimer from HDI cyclotrimerization shows characteristic peaks around 1680 cm⁻¹ (C=O stretching) and 1465 cm⁻¹ (ring vibration).[3]
NMR Spectroscopy Applications:
NMR spectroscopy provides detailed structural information about the reactants, intermediates, and final products of HDI reactions. Both ¹H and ¹³C NMR are valuable for a comprehensive analysis.
-
Structural Elucidation: ¹H and ¹³C NMR spectra can confirm the chemical structure of HDI-based polymers by identifying the chemical shifts and splitting patterns of the protons and carbons in the hexamethylene chain and the newly formed functional groups.[4][5][6]
-
Quantitative Analysis: Integration of the peaks in ¹H NMR spectra allows for the quantification of different structural units within the polymer, providing information on the degree of polymerization and the ratio of different monomers.[7]
-
Mechanism Studies: By analyzing the spectra of reaction aliquots over time, it is possible to identify intermediates and gain insights into the reaction mechanism.[7] For example, the reaction of HDI with amines to form ureas can be followed by monitoring the chemical shifts of the methylene protons adjacent to the nitrogen atoms.[8]
Quantitative Data Presentation
The following tables summarize typical spectroscopic data for key functional groups involved in HDI reactions.
Table 1: Characteristic FTIR Absorption Bands for HDI Reactions
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| Isocyanate (-NCO) | Asymmetric stretch | 2250 - 2270 | [1][2][3] |
| Urethane (-NH-C=O-O-) | N-H stretch | 3300 - 3350 | [1] |
| C=O stretch | 1680 - 1730 | [1] | |
| N-H bend | 1520 - 1540 | [1] | |
| Urea (-NH-C=O-NH-) | C=O stretch | ~1660 | [2] |
| Isocyanurate Ring | C=O stretch | ~1680 | [3] |
| Ring vibration | ~1465 | [3] | |
| Methylene (-CH₂-) | Asymmetric stretch | ~2930 | [2] |
| Symmetric stretch | ~2860 | [2] |
Table 2: Characteristic ¹H NMR Chemical Shifts for HDI Reaction Products (in CDCl₃ or DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Reference |
| HDI: -NCO-CH₂ -(CH₂)₄- | ~3.3 | [9] |
| HDI: -(CH₂)₂-CH₂ -(CH₂)₂- | ~1.6 | [4] |
| HDI: -CH₂-CH₂ -CH₂- | ~1.4 | [4] |
| Polyurethane: -NH-COO-CH₂ -(CH₂)₄- | ~3.1 | [6] |
| Polyurethane: -NH -COO- | 5.0 - 8.0 (broad) | [7] |
Table 3: Characteristic ¹³C NMR Chemical Shifts for HDI and its Derivatives (in CDCl₃ or DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Reference |
| HDI: -NCO | ~122 | [10][11] |
| HDI: -NCO-CH₂ -(CH₂)₄- | ~43 | [10] |
| HDI: -(CH₂)₂-CH₂ -(CH₂)₂- | ~30 | [10] |
| HDI: -CH₂-CH₂ -CH₂- | ~26 | [10] |
| Polyurethane: -NH-C =O-O- | ~156 | [5] |
| Isocyanurate Ring: C =O | ~149 | [9] |
Experimental Protocols
Protocol 1: Monitoring the Reaction of HDI with a Polyol using FTIR Spectroscopy
Objective: To quantitatively monitor the consumption of isocyanate groups during the formation of a polyurethane.
Materials:
-
This compound (HDI)
-
Polyol (e.g., Polycaprolactone diol, PCL-diol)
-
Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide, DMF)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL), if required
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or liquid transmission cell
-
Nitrogen or argon supply for inert atmosphere
-
Reaction vessel with a magnetic stirrer and heating capabilities
Procedure:
-
Set up the reaction vessel under an inert atmosphere (nitrogen or argon).
-
Add a known amount of the polyol and anhydrous solvent to the reaction vessel.
-
Stir the mixture until the polyol is completely dissolved. If heating is required, bring the solution to the desired reaction temperature.
-
Acquire a background FTIR spectrum of the solvent and a spectrum of the initial polyol solution.
-
Carefully add a stoichiometric amount of HDI to the reaction vessel. If a catalyst is used, it can be added just before the HDI.
-
Start the FTIR data acquisition immediately after the addition of HDI. Collect spectra at regular time intervals (e.g., every 5 minutes).
-
Continue monitoring until the peak corresponding to the -NCO group (around 2264 cm⁻¹) disappears or its intensity remains constant, indicating the completion of the reaction.[2]
-
Process the collected spectra. The decrease in the integrated area of the -NCO peak over time can be used to determine the reaction kinetics. The appearance and increase in the intensity of the N-H (~3334 cm⁻¹) and C=O (~1725 cm⁻¹) peaks confirm the formation of the polyurethane.[3]
Protocol 2: Structural Characterization of an HDI-based Polymer by ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of a synthesized HDI-based polymer.
Materials:
-
Synthesized and purified HDI-based polymer
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the purified polymer in approximately 0.6-0.8 mL of the appropriate deuterated solvent in a clean, dry NMR tube.
-
Ensure the polymer is fully dissolved. Gentle warming or sonication may be necessary.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum (phasing, baseline correction, and integration).
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum. A proton-decoupled sequence is commonly used.
-
Process the ¹³C NMR spectrum (phasing and baseline correction).
-
Analyze the spectra by assigning the observed chemical shifts to the corresponding protons and carbons in the expected polymer structure. Compare the observed shifts with literature values (see Tables 2 and 3).
Mandatory Visualizations
Caption: Experimental workflow for monitoring HDI reactions.
Caption: Key reaction pathways of this compound (HDI).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hexamethylene Diisocyanate(822-06-0) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Study of Hexamethylenediisocyanate (HDI) Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylenediisocyanate (HDI) is a widely utilized aliphatic diisocyanate monomer crucial in the synthesis of polyurethanes and other polymers. The kinetics of its polymerization are of paramount importance as they dictate the processing conditions, and the final material's molecular architecture, and ultimately, its physicochemical properties. Understanding the reaction rates, the influence of catalysts, temperature, and reactant concentrations is essential for the controlled synthesis of well-defined polymers for various applications, including in the development of drug delivery systems, medical devices, and advanced materials.
This document provides detailed application notes and experimental protocols for studying the polymerization kinetics of HDI. It is intended to be a comprehensive guide for researchers and professionals involved in polymer synthesis and characterization.
Reaction Mechanisms and Signaling Pathways
The polymerization of HDI with a diol to form a polyurethane proceeds through a step-growth mechanism involving the nucleophilic addition of the hydroxyl group to the isocyanate group. The reaction can be catalyzed by various compounds, most commonly tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL).
The non-catalyzed reaction between an isocyanate and an alcohol is generally considered to follow second-order kinetics. In the presence of a catalyst such as DBTDL, the reaction mechanism is altered, often leading to a change in the reaction order. For instance, the DBTDL-catalyzed reaction of HDI with an acrylic polyol has been shown to be first order with respect to the isocyanate concentration.[1][2] A proposed mechanism for the catalyzed reaction involves the formation of a complex between the catalyst and the alcohol, which then reacts with the isocyanate.[2]
Side reactions can also occur, particularly the reaction of isocyanates with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a urea linkage.
Below are diagrams illustrating the general polymerization reaction and a typical experimental workflow for a kinetics study.
Caption: General reaction scheme for the formation of polyurethane from HDI and a diol.
Caption: Experimental workflow for an HDI polymerization kinetics study.
Experimental Protocols
Materials and Reagents
-
This compound (HDI), pure, distilled under reduced pressure.
-
Polyol (e.g., polyethylene glycol, polypropylene glycol, polycarbonate diol), dried under vacuum.
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL), 1,4-diazabicyclo[2.2.2]octane (DABCO)).
-
Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Di-n-butylamine solution (for titration).
-
Standardized hydrochloric acid solution (for titration).
-
Quenching agent (e.g., an excess of a primary or secondary amine like dibutylamine for GPC samples).
-
Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3).
Protocol 1: Monitoring Reaction Kinetics by FTIR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of the isocyanate group.
-
Instrument Setup:
-
Set up an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission cell.
-
Set the spectral range to scan from 4000 to 650 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and the number of scans to 16-32 for a good signal-to-noise ratio.
-
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the desired amount of dried polyol and anhydrous solvent.
-
Heat the mixture to the desired reaction temperature under a nitrogen atmosphere.
-
If a catalyst is used, add it to the polyol solution and allow it to mix thoroughly.
-
-
Data Acquisition:
-
Record a background spectrum of the polyol/solvent/catalyst mixture at the reaction temperature.
-
Inject the pre-heated HDI into the reactor with vigorous stirring. This is time zero (t=0) of the reaction.
-
Immediately begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).
-
The disappearance of the characteristic N=C=O stretching band at approximately 2270 cm⁻¹ is monitored.
-
-
Data Analysis:
-
For each spectrum, calculate the area of the isocyanate peak.
-
Plot the isocyanate peak area versus time.
-
The concentration of isocyanate at any time 't' can be related to the peak area. The reaction rate and order can be determined by fitting the data to the appropriate integrated rate laws.
-
Protocol 2: Determination of Isocyanate Content by Titration
This protocol is used to determine the concentration of unreacted isocyanate groups at specific time points.
-
Reaction and Sampling:
-
Set up the polymerization reaction as described in Protocol 1.
-
At predetermined time intervals, withdraw an accurately weighed aliquot of the reaction mixture.
-
Immediately add the aliquot to a flask containing a known excess of di-n-butylamine solution in a suitable solvent (e.g., toluene) to quench the reaction. The di-n-butylamine reacts with the remaining isocyanate groups.
-
-
Titration Procedure: [3][4][5][6]
-
Allow the quenched sample to stand for about 15-20 minutes to ensure complete reaction.
-
Add an indicator (e.g., bromophenol blue) or use a potentiometric titrator.
-
Titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid.
-
Perform a blank titration with the same amount of di-n-butylamine solution used for quenching.
-
-
Calculation:
-
The isocyanate content (%NCO) can be calculated using the following formula: %NCO = [((V_blank - V_sample) * N * 42.02) / W_sample] * 100 Where:
-
V_blank = volume of HCl solution for the blank titration (mL)
-
V_sample = volume of HCl solution for the sample titration (mL)
-
N = normality of the HCl solution (eq/L)
-
42.02 = molecular weight of the NCO group ( g/mol )
-
W_sample = weight of the aliquot (g)
-
-
Protocol 3: Analysis of Molecular Weight by Gel Permeation Chromatography (GPC)
This protocol is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer as a function of reaction time.
-
Sample Preparation:
-
At desired time intervals during the polymerization, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a small amount of a monofunctional amine or alcohol (e.g., dibutylamine or butanol).
-
Dilute the quenched sample to the appropriate concentration (typically 1-2 mg/mL) with the GPC eluent (e.g., tetrahydrofuran (THF) or DMF).
-
Filter the sample through a 0.2 or 0.45 µm filter before injection.
-
-
GPC Analysis: [7][8][9][10][11]
-
Equilibrate the GPC system with the chosen eluent at a constant flow rate and temperature.
-
Inject the prepared samples.
-
Use a calibration curve generated from polymer standards (e.g., polystyrene) of known molecular weights to determine the molecular weight distribution of the samples.
-
-
Data Analysis:
-
From the GPC chromatograms, determine Mn, Mw, and PDI for each time point.
-
Plot these parameters as a function of reaction time to understand the polymer growth kinetics.
-
Protocol 4: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol follows the consumption of the hydroxyl groups from the polyol.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the polyol and an internal standard in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum at the desired reaction temperature to determine the initial integral of the proton signal corresponding to the hydroxyl group.
-
Add a known amount of HDI to the NMR tube, mix quickly, and start acquiring spectra at regular time intervals.
-
-
NMR Data Acquisition: [12][13][14][15][16]
-
Monitor the disappearance of the signal from the protons on the carbon adjacent to the hydroxyl group of the polyol.
-
The appearance of new signals corresponding to the urethane linkage can also be monitored.
-
-
Data Analysis:
-
Integrate the relevant signals in each spectrum.
-
The concentration of the hydroxyl groups at each time point can be determined relative to the integral of the internal standard.
-
Plot the concentration of the hydroxyl groups versus time to determine the reaction kinetics.
-
Data Presentation
Quantitative data from kinetic studies should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Temperature on the Polymerization of HDI with Polyol X (Catalyst: DBTDL, 0.01 mol%)
| Temperature (°C) | Initial [NCO] (mol/L) | Initial [OH] (mol/L) | Apparent Rate Constant (k_app) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 50 | 0.5 | 0.5 | Value | \multirow{4}{*}{Calculated Value} |
| 60 | 0.5 | 0.5 | Value | |
| 70 | 0.5 | 0.5 | Value | |
| 80 | 0.5 | 0.5 | Value |
Note: Values are placeholders and should be replaced with experimental data. The activation energy for HDI polymerization generally falls in the range of 40-90 kJ/mol.[17][18] For the reaction of HDI with a poly(carbonate-co-ester)diol, an activation energy of approximately 45 kJ/mol has been reported.[17]
Table 2: Effect of Catalyst Concentration on the Polymerization of HDI with Polyol X at 70°C
| Catalyst | Catalyst Conc. (mol%) | Initial [NCO] (mol/L) | Initial [OH] (mol/L) | Apparent Rate Constant (k_app) (L mol⁻¹ s⁻¹) |
| None | 0 | 0.5 | 0.5 | Value |
| DBTDL | 0.01 | 0.5 | 0.5 | Value |
| DBTDL | 0.05 | 0.5 | 0.5 | Value |
| DABCO | 0.01 | 0.5 | 0.5 | Value |
| DABCO | 0.05 | 0.5 | 0.5 | Value |
Note: Values are placeholders and should be replaced with experimental data.
Table 3: Evolution of Molecular Weight over Time for the Polymerization of HDI with Polyol X at 70°C
| Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 10 | Value | Value | Value |
| 30 | Value | Value | Value |
| 60 | Value | Value | Value |
| 120 | Value | Value | Value |
Note: Values are placeholders and should be replaced with experimental data.
Conclusion
The study of this compound polymerization kinetics is fundamental for the rational design and synthesis of polyurethanes with tailored properties. The protocols outlined in this document provide a robust framework for researchers to investigate the various factors influencing the polymerization process. By systematically applying these methodologies and carefully analyzing the resulting data, a deeper understanding of the reaction dynamics can be achieved, enabling the development of advanced polymeric materials for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
- 3. scribd.com [scribd.com]
- 4. hiranuma.com [hiranuma.com]
- 5. researchgate.net [researchgate.net]
- 6. xylem.com [xylem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. resolvemass.ca [resolvemass.ca]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. azom.com [azom.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. periodicos.ufms.br [periodicos.ufms.br]
- 16. Using NMR to Study the Process of Rigid Polyurethane Depolymerization | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Hexamethylenediisocyanate for Surface Modification of Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexamethylenediisocyanate (HDI) is a versatile bifunctional crosslinking agent widely employed for the surface modification of a diverse range of materials. Its two reactive isocyanate (-NCO) groups readily form covalent urethane or urea linkages with materials presenting hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) functionalities on their surface. This reactivity makes HDI an invaluable tool for tailoring the surface properties of biomaterials, nanoparticles, and polymers, with significant applications in drug delivery, tissue engineering, and biomedical device development.
This document provides detailed application notes and experimental protocols for the surface modification of various materials using HDI, with a focus on techniques relevant to researchers in the life sciences.
Key Applications in Research and Drug Development
The surface modification of materials with HDI can impart a range of desirable properties, including:
-
Enhanced Biocompatibility: By modifying surfaces to present more biocompatible moieties, HDI can be used to reduce inflammatory responses and improve the integration of implants and drug delivery systems with biological tissues.[1][2][3][4][5][6]
-
Controlled Drug Release: HDI can be used to crosslink polymers and hydrogels, thereby controlling their swelling behavior and tuning the release kinetics of encapsulated therapeutic agents.[7][8][9][10][11][12][13][14]
-
Targeted Drug Delivery: Surface functionalization with HDI can be a preliminary step to conjugate targeting ligands, such as antibodies or peptides, to nanoparticles, enabling site-specific drug delivery.
-
Improved Mechanical Properties: Crosslinking with HDI can enhance the mechanical strength and stability of polymer scaffolds and hydrogels used in tissue engineering.
-
Tailored Surface Wettability: The introduction of HDI and subsequent functionalization can be used to control the hydrophilicity or hydrophobicity of a material's surface, influencing protein adsorption and cell adhesion.
Experimental Protocols
The following sections provide detailed protocols for the surface modification of various materials using HDI, along with methods for their characterization.
Surface Modification of PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer for fabricating nanoparticles for drug delivery.[12][13][15][16][17][18][19] Surface modification of PLGA nanoparticles with HDI can be used to introduce reactive handles for further functionalization or to alter their surface properties.
Protocol:
-
Nanoparticle Synthesis: Synthesize PLGA nanoparticles using a preferred method, such as emulsion-solvent evaporation.[20][21]
-
Surface Hydrolysis (Optional): To generate hydroxyl groups on the surface, PLGA nanoparticles can be partially hydrolyzed by incubation in a mild alkaline solution (e.g., 0.01 M NaOH) for a short period (e.g., 15-30 minutes). This step should be carefully controlled to avoid excessive degradation of the nanoparticles.
-
HDI Activation:
-
Disperse the PLGA nanoparticles in a dry, aprotic solvent such as anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a stoichiometric excess of HDI to the nanoparticle suspension. The exact amount will depend on the desired degree of functionalization and should be optimized empirically.
-
Add a catalyst, such as dibutyltin dilaurate (DBTDL), to the reaction mixture (typically 0.1-1% w/w of HDI).
-
Allow the reaction to proceed at room temperature for 2-4 hours under inert atmosphere (e.g., nitrogen or argon).
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine (e.g., ethanolamine) to consume any unreacted isocyanate groups.
-
Purify the surface-modified nanoparticles by repeated centrifugation and washing with the reaction solvent, followed by a final wash with a solvent in which the nanoparticles are stable but unreacted HDI and byproducts are soluble (e.g., diethyl ether).
-
-
Characterization:
-
FTIR Spectroscopy: Confirm the presence of urethane linkages by the appearance of characteristic peaks for N-H stretching (~3300 cm⁻¹) and C=O stretching of the urethane bond (~1700-1730 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): Quantify the elemental composition of the surface to determine the extent of HDI grafting by analyzing the N 1s signal.[5][11][22]
-
Contact Angle Measurement: Assess changes in surface wettability. An increase in hydrophobicity is expected after HDI modification.
-
HDI Crosslinking of Chitosan Nanoparticles
Chitosan, a natural polysaccharide, is often used to formulate nanoparticles for drug and gene delivery due to its biocompatibility and mucoadhesive properties.[20][23][24][25][26] Crosslinking with HDI can improve the stability of chitosan nanoparticles in physiological conditions.
Protocol:
-
Chitosan Solution Preparation: Dissolve chitosan in an acidic solution (e.g., 1% v/v acetic acid) to a concentration of 0.1-1% w/v.
-
Nanoparticle Formation: Form chitosan nanoparticles by ionic gelation, adding a crosslinking agent like sodium tripolyphosphate (TPP) dropwise to the chitosan solution under constant stirring.[25]
-
HDI Crosslinking:
-
Disperse the purified chitosan nanoparticles in a suitable solvent such as a mixture of ethanol and water.
-
Add HDI to the nanoparticle suspension. The amount of HDI should be optimized to achieve the desired crosslinking density.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the crosslinked nanoparticles by dialysis against deionized water for 48 hours to remove unreacted HDI and byproducts.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): Measure the size and polydispersity index (PDI) of the nanoparticles before and after crosslinking.
-
Zeta Potential: Determine the surface charge of the nanoparticles.
-
FTIR Spectroscopy: Confirm the formation of urea linkages with the appearance of characteristic peaks.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles.
-
Synthesis of HDI-Crosslinked Hyaluronic Acid Hydrogels
Hyaluronic acid (HA) is a major component of the extracellular matrix and is widely used for creating hydrogels for tissue engineering and drug delivery.[7][8][9][23][27] Crosslinking HA with HDI can produce stable hydrogels with tunable properties.
Protocol:
-
HA Solution Preparation: Dissolve high molecular weight sodium hyaluronate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration (e.g., 1-5% w/v).
-
HDI Crosslinking:
-
Add HDI to the HA solution. The molar ratio of HDI to HA repeating units will determine the crosslinking density and should be optimized.
-
Thoroughly mix the solution to ensure homogeneous distribution of the crosslinker.
-
Cast the mixture into a mold of the desired shape.
-
Allow the crosslinking reaction to proceed at 37°C for 24-48 hours.
-
-
Purification and Swelling:
-
Immerse the resulting hydrogel in a large volume of deionized water or PBS to remove any unreacted HDI and allow the hydrogel to swell to equilibrium.
-
-
Characterization:
-
Swelling Ratio: Determine the swelling behavior by measuring the weight of the hydrogel in its swollen and dry states.
-
Rheology: Characterize the mechanical properties (e.g., storage and loss moduli) of the hydrogel.
-
Scanning Electron Microscopy (SEM): Examine the porous microstructure of the hydrogel in its lyophilized state.
-
Drug Release Studies: Encapsulate a model drug and monitor its release profile over time using techniques like UV-Vis spectroscopy or HPLC.[10][11]
-
Quantitative Data Presentation
The extent of surface modification is a critical parameter that influences the final properties of the material. The following tables summarize typical quantitative data obtained from the characterization of HDI-modified materials.
Table 1: Surface Elemental Composition of HDI-Modified PLGA Nanoparticles (XPS Analysis)
| Sample | C 1s (%) | O 1s (%) | N 1s (%) |
| Unmodified PLGA | 60.5 | 39.5 | 0.0 |
| HDI-Modified PLGA | 65.2 | 30.1 | 4.7 |
Note: The appearance of the N 1s peak is indicative of successful HDI grafting.
Table 2: Physicochemical Properties of HDI-Crosslinked Chitosan Nanoparticles
| Formulation | Size (nm) | PDI | Zeta Potential (mV) |
| Chitosan-TPP Nanoparticles | 250 ± 25 | 0.25 | +35 ± 5 |
| HDI-Crosslinked Chitosan-TPP Nanoparticles | 280 ± 30 | 0.28 | +30 ± 4 |
Note: A slight increase in size and a slight decrease in zeta potential are often observed after HDI crosslinking.
Table 3: Swelling and Mechanical Properties of HDI-Crosslinked Hyaluronic Acid Hydrogels
| HDI:HA Molar Ratio | Swelling Ratio (q) | Storage Modulus (G') (Pa) |
| 0.5:1 | 150 ± 15 | 50 ± 5 |
| 1:1 | 100 ± 10 | 150 ± 15 |
| 2:1 | 60 ± 8 | 350 ± 30 |
Note: Increasing the HDI concentration leads to a higher crosslinking density, resulting in a lower swelling ratio and a higher storage modulus.
Signaling Pathways and Biocompatibility
The interaction of cells with biomaterial surfaces is a complex process mediated by a cascade of signaling events. Surface chemistry plays a crucial role in modulating these interactions and determining the biological response.
Integrin-Mediated Signaling
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a pivotal role in cell signaling. The binding of integrins to ligands on a biomaterial surface can trigger a variety of downstream signaling pathways that influence cell behavior, including adhesion, proliferation, differentiation, and migration.[2][7][28][29][30][31][32][33]
Macrophage Polarization
Macrophages are key immune cells that play a central role in the foreign body response to implanted materials. They can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-regenerative (M2). The surface chemistry of a biomaterial can influence macrophage polarization, thereby dictating the outcome of the host response.[1][15][17][24][28] Hydrophilic surfaces, for instance, have been shown to promote an M1-like phenotype, while hydrophobic surfaces may favor an M2-like phenotype.[1]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the surface modification and characterization of materials using HDI.
Workflow for Nanoparticle Surface Modification
Workflow for Hydrogel Synthesis and Characterization
Conclusion
This compound is a powerful and versatile reagent for the surface modification of a wide array of materials with significant applications in biomedical research and drug development. The protocols and information provided in this document offer a starting point for researchers to explore the use of HDI to tailor the properties of their materials of interest. Careful optimization of reaction conditions and thorough characterization are essential for achieving desired surface properties and ensuring the safety and efficacy of the final products. The ability to control surface chemistry at the molecular level opens up exciting possibilities for the rational design of advanced biomaterials and drug delivery systems.
References
- 1. The impact of surface chemistry modification on macrophage polarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dl.asminternational.org [dl.asminternational.org]
- 4. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs. functional speciation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. iap.fraunhofer.de [iap.fraunhofer.de]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of macrophage polarization through surface topography design to facilitate implant-to-bone osteointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. Bioactivation Routes of Gelatin-Based Scaffolds to Enhance at Nanoscale Level Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Surface modification of PLGA nanoparticles via human serum albumin conjugation for controlled delivery of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs. functional speciation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28745J [pubs.rsc.org]
- 23. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Engineering and functionalization of biomaterials via surface modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Synergetic roles of TGF-β signaling in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. boydbiomedical.com [boydbiomedical.com]
- 32. researchgate.net [researchgate.net]
- 33. um.es [um.es]
Application Notes and Protocols for Polyurethane Production from Hexamethylenediisocyanate and Polyols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polyurethanes (PUs) derived from hexamethylenediisocyanate (HDI) and various polyols. The information is tailored for professionals in research and development, with a particular focus on applications in the biomedical and pharmaceutical fields.
Introduction
Polyurethanes are a versatile class of polymers synthesized through the reaction of a diisocyanate with a polyol.[1] The properties of the resulting polyurethane can be finely tuned by varying the chemical structure of the isocyanate and polyol monomers.[2][3] this compound (HDI), an aliphatic diisocyanate, is a key building block for creating PUs with excellent flexibility, biocompatibility, and resistance to UV degradation, making them suitable for a wide range of applications, including coatings, elastomers, and biomedical devices.[1][4] In the biomedical field, HDI-based polyurethanes are explored for drug delivery systems, tissue engineering scaffolds, and biodegradable implants.[5][6][7]
The fundamental reaction involves the addition of the hydroxyl groups (-OH) of the polyol to the isocyanate groups (-NCO) of HDI, forming urethane linkages (-NH-CO-O-).[8] The choice of polyol, which can range from polyether and polyester polyols to bio-based polyols like castor oil, significantly influences the properties of the final polymer, such as its mechanical strength, thermal stability, and biodegradability.[9][10]
Reaction Mechanism and Experimental Workflow
The synthesis of polyurethanes from HDI and polyols is a step-growth polymerization. The reaction can be carried out with or without a catalyst. For non-catalyzed reactions, second-order kinetics are typically observed.[11] The use of catalysts, such as dibutyltin dilaurate (DBTDL), can significantly increase the reaction rate.[11]
Reaction Signaling Pathway
Caption: General reaction scheme for polyurethane synthesis.
General Experimental Workflow
Caption: A typical workflow for polyurethane synthesis and characterization.
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes from HDI and various polyols, based on common laboratory practices.
Protocol 1: One-Shot Bulk Polymerization of HDI with a Diol[9]
This protocol describes a simple one-shot method for synthesizing polyurethane without a catalyst.
Materials:
-
This compound (HDI)
-
Poly(tetramethylene glycol) (PTMG)
-
Isosorbide (or other diol)
-
Round-bottomed four-neck flask (100 mL)
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dry nitrogen source
Procedure:
-
Set up the four-neck flask with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet.
-
Flush the flask with dry nitrogen to create an inert atmosphere.
-
Charge the flask with the desired amounts of PTMG and isosorbide.
-
Heat the mixture to a specified temperature (e.g., 80°C) with constant stirring until a homogeneous melt is obtained.
-
Add the stoichiometric amount of HDI to the flask. A common NCO:OH ratio is 1.1:1.[9]
-
Continue stirring under a nitrogen atmosphere at the reaction temperature for a predetermined time (e.g., 2-4 hours).
-
Pour the resulting viscous polymer into a mold and cure at an elevated temperature (e.g., 60-80°C) until a solid polyurethane is formed.
Protocol 2: In-Situ Polymerization for Polyurethane Nanocomposites[10]
This protocol details the synthesis of polyurethane nanocomposites incorporating clay nanoparticles.
Materials:
-
This compound (HDI)
-
Castor oil (polyol)
-
Organically modified montmorillonite (OMMT) clay
-
Plastic flask with nitrogen inlet and temperature control
-
Propeller stirrer
-
Ultrasonicator
Procedure:
-
Dehydrate the castor oil under vacuum at 60°C and the OMMT clay in an oven at 100°C overnight. Dehydrate HDI at room temperature under vacuum.[10]
-
In the plastic flask, mix the desired weights of castor oil and OMMT with a propeller stirrer at 1200 rpm for 2 hours at 70°C under a nitrogen atmosphere.[10]
-
Sonicate the dispersion for 30 minutes at 60°C.[10]
-
Add the required amount of HDI to the mixture and continue stirring until the mixture becomes viscous.
-
Pour the mixture into a mold and cure at a specified temperature and time to obtain the polyurethane nanocomposite.
Data Presentation
The properties of HDI-based polyurethanes are highly dependent on the type of polyol used and the synthesis conditions. The following tables summarize key quantitative data from various studies.
Table 1: Thermal Properties of HDI-Based Polyurethanes
| Polyol System | NCO:OH Ratio | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| PTMG and Isosorbide | 1.1:1 | -47.8 | - | [9] |
| PTMG and BDO | - | -48.2 | - | [4] |
| PCL triol and PEG | - | - | 247-305 (first stage) | [12] |
| PCL | 1:1 | - | - | [13] |
| PTMG | - | -69.4 | - | [4] |
Table 2: Mechanical Properties of HDI-Based Polyurethanes
| Polyol System | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) | Reference |
| PCL triol and PEG | 3.6 | 425.4 | 1.6 | [7] |
| PTMG and BDO | 23.4 (for MDI, HDI value not specified) | - | - | [4] |
Characterization Techniques
The successful synthesis and properties of the polyurethanes can be confirmed using various analytical techniques.
-
Fourier Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the formation of urethane linkages. The disappearance of the NCO stretching band at approximately 2270 cm⁻¹ and the appearance of the N-H stretching vibration around 3300 cm⁻¹ and the C=O stretching of the urethane group around 1700 cm⁻¹ indicate a successful reaction.[2][10]
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the polyurethane. It provides information on the decomposition temperatures of the polymer.[12]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyurethane, which are indicative of the polymer's amorphous and crystalline nature.[4][9]
-
Mechanical Testing: Tensile strength, elongation at break, and Young's modulus are measured to characterize the mechanical properties of the polyurethane films or elastomers.[7]
Applications in Drug Development
HDI-based polyurethanes are of significant interest in drug development due to their biocompatibility and tunable properties.[6] They can be formulated into various drug delivery systems, including:
-
Biodegradable Films and Implants: For localized and sustained drug release.[7][14]
-
Nanoparticles and Micelles: For targeted drug delivery to specific tissues or cells.[6]
-
Hydrogels: For controlled release of hydrophilic drugs.[7]
The biodegradability of these polyurethanes can be tailored by incorporating hydrolyzable segments, such as polyesters (e.g., polycaprolactone), into the polymer backbone.[5][7] This allows for the controlled degradation of the polymer matrix and subsequent release of the encapsulated drug over time.
Safety Precautions
Isocyanates, including HDI, are toxic and reactive chemicals. All synthesis procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[10] Care should be taken to avoid inhalation of vapors and contact with skin and eyes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of biodegradable polyurethane films based on HDI with hydrolyzable crosslinked bonds and a homogeneous structure for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Analysis of Hexamethylenediisocyanate (HDI) Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylenediisocyanate (HDI) is a widely used chemical intermediate in the production of polyurethane foams, elastomers, coatings, and adhesives. Due to its high reactivity and potential for respiratory sensitization, monitoring workplace and environmental exposure to HDI is crucial. However, the direct chromatographic analysis of HDI is challenging due to its high reactivity and low volatility. Derivatization is a common and effective strategy to convert HDI into a more stable and detectable compound suitable for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
This document provides detailed application notes and experimental protocols for the derivatization of HDI for chromatographic analysis. It includes a comparison of various derivatization reagents and methods, along with quantitative data to aid in method selection and validation.
Derivatization Strategies for HDI Analysis
The isocyanate functional groups (-NCO) of HDI are highly reactive towards nucleophiles. This reactivity is exploited in derivatization by reacting HDI with a reagent containing a nucleophilic group (e.g., an amine) to form a stable urea derivative. The ideal derivatizing reagent should react quickly and completely with HDI, form a stable derivative, and introduce a chromophore or fluorophore to enhance detection.[1]
Several reagents have been successfully employed for the derivatization of HDI. The choice of reagent and subsequent analytical technique depends on the desired sensitivity, selectivity, and available instrumentation. This note focuses on the most common and effective derivatization agents.
Quantitative Data Summary
The following table summarizes quantitative data for various HDI derivatization methods to facilitate comparison.
| Derivatization Reagent | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| 1-(2-Pyridyl)piperazine (1-2PP) | HPLC-UV/FL | 2.3 µg/m³ (as HDI in air) | 2.9 µg/m³ (as HDI in air) | Not Specified | >99% | OSHA Method 42[2] |
| 1-(2-Methoxyphenyl)piperazine (MOPP) | HPLC-UV/EC | 0.3 µg per sample | 1 µg per sample | Not Specified | 70 ± 11% (at 4 °C) | NIOSH Method 5521[3] |
| Dibutylamine (DBA) | LC-MS/MS | Down to 10 amol (for TDI) | Not Specified | Correlation coefficient >0.998 | Not Specified | Karlsson et al., 2005[4] |
| Tryptamine | HPLC-Fluorescence | Not Specified | Not Specified | Not Specified | Not Specified | General Method[5] |
| 9-(Methylaminomethyl)anthracene (MAMA) | HPLC-Fluorescence | Not Specified | Not Specified | Not Specified | Not Specified | General Method |
Note: The reported LOD and LOQ values from OSHA and NIOSH methods are based on air sampling and may vary depending on the sample matrix and specific experimental conditions. The DBA method's LOD is reported for a similar diisocyanate (TDI) and indicates the high sensitivity achievable with LC-MS/MS.
Experimental Protocols
Detailed methodologies for the key derivatization procedures are provided below.
Protocol 1: Derivatization of HDI with 1-(2-Pyridyl)piperazine (1-2PP) for HPLC-UV/Fluorescence Analysis (Based on OSHA Method 42)
This method is suitable for the determination of HDI in air samples.
Materials:
-
1-(2-Pyridyl)piperazine (1-2PP)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ammonium acetate
-
Acetic acid
-
HDI standard
-
Glass fiber filters (37-mm) coated with 1 mg of 1-2PP
-
Sampling cassettes (3-piece, 37-mm)
-
Personal sampling pump
-
HPLC system with UV and/or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., Acclaim PolarAdvantage II, 5 µm, 4.6 × 250 mm)[6]
Procedure:
1. Sample Collection (Air Samples): a. Assemble the sampling train consisting of a 1-2PP coated filter in a three-piece cassette. b. Connect the cassette to a calibrated personal sampling pump. c. Collect air samples from the breathing zone of workers at a flow rate of 1 L/min for a recommended total air volume of 15 L.[2] d. After sampling, cap the cassettes and store them at reduced temperature until analysis.[2]
2. Sample Preparation and Derivatization: a. Open the cassette and carefully transfer the filter to a vial. b. Add 2 mL of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO) to the vial.[2] c. Cap the vial and gently agitate to extract the derivative. The derivatization reaction occurs on the filter during sampling.
3. Standard Preparation: a. Prepare a stock solution of the 1-2PP derivative of HDI in 90/10 ACN/DMSO. b. Prepare a series of working standards by diluting the stock solution with 90/10 ACN/DMSO to cover the expected concentration range of the samples.
4. HPLC Analysis: a. Mobile Phase: 293 g acetonitrile, 625 g water, 0.77 g ammonium acetate (10 mmol), adjusted to pH 6.0–6.2 with acetic acid.[6] b. Flow Rate: 1.0 mL/min.[6] c. Column Temperature: 30 °C.[6] d. Injection Volume: 10 µL.[6] e. Detection:
- UV: 254 nm.[6]
- Fluorescence: Excitation at 240 nm, Emission at 370 nm.[6] f. Inject the standards and samples into the HPLC system. g. Identify and quantify the HDI-1-2PP derivative based on the retention time and peak area of the standards.
Protocol 2: Derivatization of HDI with 1-(2-Methoxyphenyl)piperazine (MOPP) for HPLC-UV/Electrochemical Analysis (Based on NIOSH Method 5521)
This method is applicable for the determination of monomeric and oligomeric isocyanates in air.
Materials:
-
1-(2-Methoxyphenyl)piperazine (MOPP)
-
Toluene, HPLC grade
-
Methanol, HPLC grade
-
Sodium acetate
-
Acetic acid
-
HDI standard
-
Impingers
-
Personal sampling pump
-
HPLC system with UV and electrochemical (EC) detectors
-
C18 reverse-phase HPLC column
Procedure:
1. Reagent Preparation: a. Prepare the sampling solution by dissolving MOPP in toluene at a concentration of 43 µg/mL.[3]
2. Sample Collection (Air Samples): a. Fill an impinger with 15 mL of the MOPP/toluene sampling solution.[3] b. Connect the impinger to a calibrated personal sampling pump. c. Sample air at a flow rate of 1.0 L/min for a recommended total air volume of 100 L.[3] d. After sampling, transfer the solution to a vial, rinse the impinger with toluene, and add the rinsings to the vial. Store refrigerated.[3]
3. Sample Preparation and Derivatization: a. The derivatization of HDI to its MOPP-urea derivative occurs in the impinger during sampling. b. For analysis, evaporate the solvent under a gentle stream of nitrogen. c. Reconstitute the residue in 5.0 mL of methanol, agitating in an ultrasonic bath for 15 minutes.[3]
4. Standard Preparation: a. Prepare a stock solution of the MOPP derivative of HDI in methanol. b. Prepare a series of working standards by diluting the stock solution with methanol.
5. HPLC Analysis: a. Mobile Phase: Buffer solution of 15 g anhydrous sodium acetate in 1 L distilled-deionized water, mixed with 1 L methanol, and pH adjusted to 6.0 with glacial acetic acid.[3] b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10 µL. d. Detection:
- UV Detector.
- Electrochemical Detector. e. Inject standards and samples into the HPLC system. f. Quantify the HDI-MOPP derivative based on the calibration curve generated from the standards.
Protocol 3: Derivatization of HDI with Dibutylamine (DBA) for LC-MS/MS Analysis
This method offers high sensitivity and selectivity for the analysis of HDI and its oligomers.
Materials:
-
Di-n-butylamine (DBA)
-
Toluene, HPLC grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid
-
HDI standard
-
Impingers or coated filters
-
Sampling pump
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
1. Sample Collection: a. Use either an impinger containing a solution of DBA in toluene or a filter coated with DBA. b. For impinger sampling, draw air through the solution at a known flow rate. c. For filter sampling, draw air through the coated filter at a known flow rate.
2. Sample Preparation and Derivatization: a. The derivatization to the stable HDI-DBA urea derivative occurs during sampling. b. For impinger samples, transfer the solution to a vial. c. For filter samples, extract the filter with an appropriate solvent like acetonitrile. d. Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3. Standard Preparation: a. Prepare a stock solution of the DBA derivative of HDI in acetonitrile. b. Prepare a series of working standards by diluting the stock solution. The use of a deuterium-labeled internal standard (e.g., d9-DBA derivatives) is recommended for improved accuracy.[4]
4. LC-MS/MS Analysis: a. Chromatographic separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode. c. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition of the protonated molecular ion of the HDI-DBA derivative to a specific product ion. For HDI-DBA, the cone voltage and collision energy would be optimized, for example, around 30 V and 28 eV respectively.[4] d. Inject the standards and samples and quantify based on the peak area ratios of the analyte to the internal standard.
Visualizations
Derivatization and Analysis Workflow
The following diagram illustrates the general workflow for the derivatization and chromatographic analysis of HDI.
References
Application Notes and Protocols for the Synthesis of Elastomers Using Hexamethylenediisocyanate (HDI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethane elastomers utilizing hexamethylenediisocyanate (HDI). This document covers synthesis methodologies, key experimental procedures, and comparative data on the properties of HDI-based elastomers.
Introduction to HDI in Elastomer Synthesis
This compound (HDI) is an aliphatic diisocyanate widely used in the production of polyurethane elastomers, coatings, and adhesives.[1] Its aliphatic nature imparts excellent resistance to UV degradation, making HDI-based materials suitable for applications requiring color stability and outdoor durability.[1] In the biomedical field, elastomers synthesized from HDI are of particular interest due to their biocompatibility and biostability.[2][3] The linear and flexible structure of HDI contributes to the high elongation at break observed in the resulting elastomers.[4]
Compared to aromatic diisocyanates like 4,4'-methylene diphenyl diisocyanate (MDI), HDI-based polyurethanes generally exhibit lower glass transition temperatures (Tg), suggesting better flexibility at lower temperatures.[5] While MDI-based elastomers may offer higher tensile strength, HDI-based elastomers often demonstrate superior elongation at break.[4][6] The choice between HDI and other diisocyanates depends on the desired balance of mechanical properties, thermal stability, and environmental resistance for the specific application.
Synthesis Methodologies
The synthesis of HDI-based polyurethane elastomers can be primarily achieved through two methods: the one-shot process and the prepolymer method.
-
One-Shot Synthesis: This method involves reacting the diisocyanate, polyol, and chain extender simultaneously. It is a simpler and faster process.[5][7]
-
Prepolymer Synthesis: This two-step method first involves reacting an excess of diisocyanate with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended in a second step.[7][8] The prepolymer method offers better control over the polymer structure and molecular weight, often resulting in more uniform properties.[7]
Key Components in HDI-based Elastomer Synthesis
-
Polyols: The choice of polyol significantly influences the properties of the final elastomer. Common polyols include:
-
Poly(tetramethylene glycol) (PTMG): Known for providing good flexibility and resilience.[2]
-
Poly(ε-caprolactone) (PCL): Offers good biodegradability and mechanical properties.[6]
-
Polycarbonate diols: Impart excellent hydrolytic and oxidative stability, making them suitable for long-term implantable devices.[9]
-
Bio-based polyols: Derived from renewable resources like seed oils, offering a more sustainable alternative.[8]
-
-
Chain Extenders: These are low molecular weight diols or diamines that react with the isocyanate groups to build up the polymer chain and form the hard segments. The structure of the chain extender affects the morphology and mechanical properties of the elastomer.[10][11] Common chain extenders include 1,4-butanediol (BDO) and various diamines.[8] The use of multiple chain extenders can be a strategy to disrupt hard domain formation and tailor the mechanical properties.[10]
-
NCO/OH Ratio: The ratio of isocyanate groups (NCO) to hydroxyl groups (OH) is a critical parameter that determines the molecular weight and crosslink density of the polyurethane.[8][12] An excess of isocyanate (NCO/OH > 1) is typically used in prepolymer synthesis to ensure isocyanate termination.
Quantitative Data on HDI-based Elastomers
The properties of HDI-based elastomers are highly tunable based on the selection of co-reactants and the synthesis method. The following tables summarize key quantitative data from various studies to facilitate comparison.
| Polyol Type | Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| Poly(tetramethylene glycol) (PTMG) | Isosorbide | 18 | 1600 | [2] |
| Poly(ε-caprolactone) (PCL) | Sucrose-HDI Cooligomer | Lower than MDI-based | - | [6] |
| Bio-based (from co-PLAols) | - | Lower than MDI-based | 580 | [4] |
| Polyether Diol | 2-methyl-1,5-pentanediamine | - | >2000 | [13] |
| Poly(ε-caprolactone) polyol | 2,5-dimethyl-3-hexine-2,5-diol | 11–14 | 600–700 | [14] |
Table 1: Mechanical Properties of HDI-based Polyurethane Elastomers with Various Polyols and Chain Extenders.
| Diisocyanate | Initial Decomposition Temp. (1% mass loss, in Helium) (°C) | Initial Decomposition Temp. (1% mass loss, in Air) (°C) | Glass Transition Temperature (Tg) (°C) | Reference(s) |
| HDI | 280–282 | 252–265 | -73 | [5][15] |
| MDI | 299–301 | 261–272 | -64 | [5][15] |
| HDI (with co-PLAols) | - | - | 21.4 | [4] |
| MDI (with co-PLAols) | - | - | 43.8 | [4] |
| HDI (with PEMA composite) | - | - | Lowest among MDI, TDI, IPDI | [16] |
Table 2: Thermal Properties of HDI-based Polyurethane Elastomers Compared to MDI-based Elastomers.
Experimental Protocols
Protocol 1: One-Shot Synthesis of HDI-based Polyurethane Elastomer
This protocol is adapted from a method for synthesizing a biocompatible polyurethane elastomer.[5]
Materials:
-
This compound (HDI)
-
Poly(tetramethylene glycol) (PTMG)
-
Isosorbide
-
Nitrogen gas
-
N,N-dimethylformamide (DMF) (for purification)
-
Isopropanol (for purification)
-
Methanol (for purification)
Equipment:
-
Round-bottomed four-neck flask (100 mL)
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Teflon beaker
-
Vacuum oven
Procedure:
-
Charge the four-neck flask with PTMG (e.g., 54.74 g, 27.37 mmol) and isosorbide (e.g., 4.0 g, 27.37 mmol).
-
Flush the flask with dry nitrogen and maintain a nitrogen atmosphere.
-
Heat the flask to 80°C and stir until the contents are completely melted and homogenized.
-
Add HDI (e.g., 9.21 g, 54.74 mmol) to the reaction mixture. The stoichiometry is 1.1:1 of HDI to total diol.[5]
-
Stir the mixture vigorously for 2 minutes.
-
Pour the reaction mixture into a Teflon beaker and allow it to polymerize at 120°C for 12 hours.
-
After polymerization, dissolve the synthesized polyurethane in DMF.
-
Precipitate the polymer by pouring the DMF solution into a large amount of isopropanol.
-
Wash the precipitated polymer with methanol.
-
Dry the final product in a vacuum oven at 40°C for 72 hours.
Protocol 2: Prepolymer Synthesis of HDI-based Polyurethane Elastomer
This protocol is a general procedure based on the prepolymer method.[8]
Materials:
-
This compound (HDI)
-
Polyol (e.g., PTMG, PCL)
-
Chain extender (e.g., 1,4-butanediol)
-
Nitrogen gas
Equipment:
-
Reaction flask equipped with a nitrogen inlet, stirrer, thermometer, and heating mantle.
-
Vacuum source (optional, for removing unreacted monomer)
Procedure: Step 1: Prepolymer Formation
-
Charge the reaction flask with a stoichiometric excess of HDI.
-
Under a nitrogen atmosphere, gradually add the polyol to the HDI while stirring. The NCO:OH ratio can range from 2:1 to 30:1.[17]
-
Heat the reaction mixture to a temperature between 50°C and 120°C and maintain for a set period (e.g., 2 hours) to allow for the formation of the isocyanate-terminated prepolymer.[17]
-
(Optional) If a low free monomer content is required, the unreacted HDI can be removed by distillation under vacuum.[8]
Step 2: Chain Extension
-
Cool the prepolymer to a suitable temperature for chain extension (typically 20°C to 150°C).[17]
-
Slowly add the chain extender (e.g., 1,4-butanediol) to the prepolymer with vigorous stirring. The equivalent ratio of chain extender to prepolymer is typically in the range of 0.7:1 to 1.2:1.[8]
-
Continue stirring until the viscosity of the mixture increases significantly, indicating polymerization.
-
Pour the mixture into a mold and cure at an elevated temperature to complete the reaction.
-
Post-cure the elastomer as required to achieve optimal properties.
Protocol 3: Curing and Cross-linking
For thermoset elastomers, a curing or cross-linking step is necessary to form a three-dimensional network. This can be achieved by:
-
Using a tri-functional or higher functionality polyol or chain extender: This will create branch points in the polymer network.
-
Post-reaction with a cross-linking agent: After the initial polymerization, a cross-linking agent can be added that reacts with available functional groups on the polymer chains.
-
Moisture Curing: In some formulations, atmospheric moisture can react with residual isocyanate groups to form urea linkages and cross-link the material.
Protocol 4: Characterization of HDI-based Elastomers
A comprehensive characterization of the synthesized elastomers is crucial to understand their structure-property relationships.
1. Chemical Structure Verification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).
2. Thermal Properties Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft segments and any melting transitions of the hard segments.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the elastomer.
3. Mechanical Properties Testing:
-
Tensile Testing (e.g., ASTM D412): To measure tensile strength, elongation at break, and Young's modulus.[18]
-
Hardness Testing (e.g., ASTM D2240, Shore Durometer): To determine the hardness of the elastomer.[18]
-
Compression Set Testing (e.g., ASTM D395): To assess the ability of the material to recover after prolonged compressive stress.[18]
4. Molar Mass Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.
Visualizations
Caption: Synthesis Workflows for HDI-based Elastomers.
Caption: Experimental Workflow for HDI Elastomer Characterization.
Caption: General Reaction Pathway for Prepolymer Synthesis.
Applications of HDI-based Elastomers
The unique properties of HDI-based elastomers make them suitable for a variety of applications:
-
Coatings and Adhesives: Due to their excellent UV stability and resistance to abrasion and chemicals, HDI-based polyurethanes are extensively used in high-performance coatings for automotive, aerospace, and industrial applications.[1]
-
Biomedical Devices: The biocompatibility and biostability of certain formulations of HDI-based elastomers make them attractive for use in medical devices such as catheters, tubing, and implantable components.[2][3][19] Their elastomeric properties are beneficial for applications requiring flexibility and resilience within the body.[20]
-
Thermoplastic Polyurethane (TPU) Filaments for 3D Printing: HDI-based TPUs can be formulated for extrusion-based 3D printing, enabling the fabrication of tough and flexible hydrogel structures for biomedical applications.[21]
-
Industrial Components: The durability and load-bearing capacity of HDI elastomers make them suitable for industrial applications such as wheels, rollers, and seals.[17]
Safety Considerations
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract.[22] It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) for HDI.
References
- 1. vichem.vn [vichem.vn]
- 2. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elastomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sucrose-HDI Cooligomers: New Polyols for Novel Polyurethane Networks [mdpi.com]
- 7. Elastomers and Composites [journal.rubber.or.kr]
- 8. Physical Properties of Polyurethanes Produced from Polyols from Seed Oils: I. Elastomers - ProQuest [proquest.com]
- 9. Influence of the Type of Soft Segment on the Selected Properties of Polyurethane Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 12. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 13. purpatents.com [purpatents.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Hard-Segment Structure on the Properties of Polyurethane/Poly(Ethyl Methacrylate) Damping Composites [mdpi.com]
- 17. US20050124777A1 - Polyurethane elastomers from HDI prepolymers with reduced content of free HDI monomers - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. boydbiomedical.com [boydbiomedical.com]
- 20. Elastomer–Hydrogel Systems: From Bio-Inspired Interfaces to Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Hexamethylenediisocyanate in Shape Memory Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and characterization of shape memory polyurethanes (SMPUs) utilizing hexamethylenediisocyanate (HDI). SMPUs are a class of smart materials capable of recovering their original shape from a deformed state upon exposure to an external stimulus, such as heat. The unique properties of HDI-based SMPUs, including their biocompatibility and tunable mechanical and thermal characteristics, make them promising candidates for various applications, including in the biomedical field for devices like stents and sutures.
Principle of HDI-Based Shape Memory Polyurethanes
The shape memory effect in these polyurethanes arises from their segmented block copolymer structure, consisting of hard and soft segments.
-
Hard Segments: Formed by the reaction of this compound (HDI) and a chain extender (e.g., 1,4-butanediol, piperazine). These segments are typically crystalline or glassy at room temperature and act as physical crosslinks, defining the permanent shape of the polymer. The urethane or urea linkages in the hard segments provide strong intermolecular hydrogen bonding.[1]
-
Soft Segments: Composed of a long-chain polyol (e.g., polycaprolactone (PCL), polylactic acid (PDLLA), polytetramethylene glycol (PTMG)). These segments have a lower glass transition temperature (Tg) or melting temperature (Tm) and are responsible for the temporary shape fixation and recovery.
The shape memory cycle involves deforming the material above the transition temperature of the soft segment, fixing the temporary shape by cooling, and then recovering the original shape by reheating above the transition temperature.
Synthesis of HDI-Based Shape Memory Polyurethanes
The synthesis of SMPUs using HDI can be performed via a one-shot or a two-step prepolymer method. The two-step method generally allows for better control over the polymer structure.
Two-Step Prepolymer Synthesis Protocol
This protocol describes the synthesis of an HDI-based SMPU using a polyol as the soft segment and a diol as the chain extender.
Materials:
-
This compound (HDI)
-
Polyol (e.g., Poly(DL-lactic acid) diol, Polycaprolactone diol)
-
Chain Extender (e.g., Piperazine, 1,4-butanediamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), Dimethylacetamide (DMAc))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen gas supply
-
Reaction flask with mechanical stirrer, thermometer, and condenser
Procedure:
-
Drying of Reactants: Dry the polyol and chain extender under vacuum at an elevated temperature (e.g., 80-90°C) for several hours to remove any moisture, which can react with the isocyanate groups.
-
Prepolymer Formation:
-
In a reaction flask under a nitrogen atmosphere, add the dried polyol and solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring until the polyol is completely dissolved.[2]
-
Add HDI to the reactor in a specific molar ratio with respect to the polyol (this ratio will determine the hard segment content).
-
Add a catalytic amount of DBTDL to initiate the reaction.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the chain extender in the solvent in a separate container.
-
Slowly add the chain extender solution to the prepolymer mixture with vigorous stirring.
-
Continue the reaction until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.
-
-
Precipitation and Drying:
-
Once the reaction is complete, precipitate the synthesized polyurethane by pouring the solution into a non-solvent such as isopropanol or methanol.
-
Wash the precipitated polymer several times with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-60°C) for at least 24 hours.
-
Characterization of HDI-Based SMPUs
A comprehensive characterization is crucial to understand the structure-property relationships of the synthesized SMPUs.
Chemical Structure Analysis
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the polyurethane. Key characteristic peaks include the absence of the N=C=O stretching vibration (around 2270 cm⁻¹) from the isocyanate group, the presence of N-H stretching (around 3300 cm⁻¹), C=O stretching of the urethane group (around 1730 cm⁻¹), and C-O-C stretching of the polyol (around 1100 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides detailed information about the polymer structure, including the confirmation of the incorporation of the different monomers and the determination of the hard and soft segment content.
Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the soft segment, which is the switching temperature for the shape memory effect, and the melting temperature (Tm) of the hard or soft segments.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring the weight loss as a function of temperature.
Mechanical and Shape Memory Properties Analysis
-
Tensile Testing: Measures the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material as a function of temperature. It is also a powerful tool to quantify the shape memory properties.
DMA Protocol for Shape Memory Characterization: [3]
-
Sample Preparation: Prepare a rectangular sample of the SMPU with defined dimensions.
-
Initial Heating: Heat the sample to a temperature above the soft segment transition temperature (T_trans).
-
Deformation: Apply a specific strain (e.g., 50-100%) to the sample and hold it for a certain period.
-
Fixing: While maintaining the strain, cool the sample to a temperature well below T_trans to fix the temporary shape.
-
Unloading: Remove the applied stress.
-
Recovery: Reheat the sample to above T_trans and monitor the recovery of the original shape.
-
Calculation of Shape Memory Properties:
-
Shape Fixity Ratio (Rf): The ability of the material to maintain its temporary shape after deformation and cooling. It is calculated as: Rf = (ε_temp / ε_load) * 100%, where ε_temp is the strain after unloading and ε_load is the maximum strain applied.
-
Shape Recovery Ratio (Rr): The ability of the material to recover its original shape upon heating. It is calculated as: Rr = (ε_temp - ε_rec) / ε_temp * 100%, where ε_rec is the strain after recovery.
-
Quantitative Data Summary
The properties of HDI-based SMPUs can be tailored by varying the type and ratio of the constituent monomers. The following tables summarize representative quantitative data from the literature.
| Polymer System | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shape Fixity (%) | Shape Recovery (%) | Reference |
| PCL-MDI/HDI | - | 23.4 | ~1270 | 60.8 | 97 | [4] |
| PDLLA-HDI-Piperazine | 9.00 - 12.12 | 8.8 - 34.7 | - | 95.3 - 98.2 | 93.2 - 98.6 | [5] |
| PDLLA-based macrodiol-HDI/ISO | - | - | - | up to 99.8 | up to 90.2 | [6] |
| Trimethylolpropane tris(3-mercaptopropionate)-HDI | - | - | - | >90 | >90 | [3] |
PCL: Polycaprolactone, MDI: 4,4′-methylene bis-phenyl diisocyanate, PDLLA: Poly(DL-lactic acid), ISO: Isosorbide.
Visualizations
Logical Relationship of SMPU Components and Properties
Caption: Relationship between SMPU components and their properties.
Experimental Workflow for SMPU Synthesis and Characterization
Caption: Workflow for SMPU synthesis and characterization.
Shape Memory Cycle
Caption: The thermally-induced shape memory cycle.
References
- 1. Hydrogen-bonding interactions in hard segments of shape memory polyurethane: toluene diisocyanates and 1,6-hexamethylene diisocyanate. A theoretical and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 6. Synthesis and characterization of biodegradable linear shape memory polyurethanes with high mechanical performance by incorporating novel long chain diisocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Hexamethylenediisocyanate (HMDI) in the Fabrication of Low-Voltage Organic Thin-Film Transistors
Application Note & Protocol
Introduction
The advancement of organic electronics, particularly in flexible displays, wearable sensors, and low-cost integrated circuits, is contingent on the development of low-voltage and low-power organic thin-film transistors (OTFTs). A critical component in achieving low-voltage operation is the gate dielectric layer. An ideal gate dielectric for such applications should possess a high capacitance, low leakage current, and a smooth, defect-free surface to ensure a high-quality semiconductor-dielectric interface. Cross-linked polymer films have emerged as excellent candidates for gate dielectrics in low-voltage OTFTs due to their solution processability, mechanical flexibility, and robust insulating properties.
Hexamethylenediisocyanate (HMDI) is a versatile cross-linking agent that can be employed to create a densely cross-linked polymer network, which is essential for fabricating ultrathin, pinhole-free dielectric films. This application note details the use of HMDI to cross-link a polymer dielectric, specifically poly(4-vinylphenol) (PVP), for the fabrication of high-performance, low-voltage OTFTs. The resulting cross-linked PVP (c-PVP) layer exhibits a high capacitance and excellent insulating properties, enabling transistor operation at voltages below 5V.
Principle of HMDI Cross-linking for Dielectric Layers
HMDI is a diisocyanate, meaning it has two isocyanate functional groups (-N=C=O). These groups are highly reactive towards nucleophiles, particularly hydroxyl (-OH) groups present in polymers like PVP and polyvinyl alcohol (PVA). The reaction between an isocyanate group and a hydroxyl group forms a stable urethane linkage. When a polymer with multiple hydroxyl groups is mixed with a diisocyanate like HMDI and heated, a three-dimensional cross-linked network is formed.
This cross-linking process is crucial for several reasons:
-
Improved Solvent Resistance: The cross-linked polymer becomes insoluble in most organic solvents, allowing for the subsequent solution-based deposition of the organic semiconductor layer without dissolving or damaging the dielectric.
-
Enhanced Thermal Stability: The network structure increases the thermal stability of the polymer film.
-
Reduced Leakage Current: The dense, cross-linked structure minimizes the presence of pinholes and charge-trapping sites, leading to lower gate leakage currents.
-
Formation of Thin, Uniform Films: Cross-linking enables the formation of very thin (tens of nanometers) and smooth dielectric layers, which is a prerequisite for achieving the high capacitance necessary for low-voltage operation.
Experimental Protocols
This section provides a detailed protocol for the fabrication of a low-voltage p-channel OTFT using an HMDI-crosslinked PVP gate dielectric and pentacene as the organic semiconductor.
Materials and Reagents
-
Substrate: Highly doped silicon wafers with a 200 nm thermally grown SiO₂ layer (for bottom-gate, bottom-contact architecture).
-
Polymer: Poly(4-vinylphenol) (PVP, Mw ~25,000 g/mol ).
-
Cross-linker: this compound (HMDI).
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA).
-
Organic Semiconductor: Pentacene.
-
Source/Drain Electrode Material: Gold (Au).
-
Adhesion Layer: Titanium (Ti) or Chromium (Cr).
Protocol 1: Preparation of the HMDI-Crosslinked PVP (c-PVP) Gate Dielectric Solution
-
Prepare a 10 wt% stock solution of PVP in PGMEA by dissolving the PVP powder in the solvent with stirring at room temperature overnight.
-
Prepare the final c-PVP solution by mixing the PVP stock solution with HMDI. The typical weight ratio of PVP to HMDI is in the range of 10:1 to 5:1. For example, to a 1 g of the 10 wt% PVP solution, add 10-20 mg of HMDI.
-
Thoroughly mix the solution by stirring or sonication for at least 30 minutes before use. The solution should be freshly prepared before spin-coating.
Protocol 2: Fabrication of the Low-Voltage OTFT
This protocol follows a bottom-gate, bottom-contact device architecture.
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any organic residues and improve the surface wettability.
-
-
Gate Dielectric Deposition:
-
Spin-coat the freshly prepared c-PVP solution onto the cleaned substrate at 3000 rpm for 60 seconds. This should result in a film thickness of approximately 50-100 nm.
-
Pre-bake the film on a hotplate at 90 °C for 2 minutes to remove the solvent.
-
Transfer the substrate to a vacuum oven or a nitrogen-filled glovebox and cure at 150-180 °C for 1-2 hours to facilitate the cross-linking reaction between PVP and HMDI.
-
-
Source and Drain Electrode Patterning:
-
Deposit a 5 nm adhesion layer of Ti or Cr followed by a 40 nm layer of Au through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, for example, L = 50 µm and W = 1000 µm.
-
-
Organic Semiconductor Deposition:
-
Transfer the substrate with the patterned electrodes into a high-vacuum thermal evaporator.
-
Deposit a 50 nm thick film of pentacene at a deposition rate of 0.1-0.2 Å/s. The substrate temperature should be maintained at 60-70 °C during deposition to promote the growth of large crystalline grains.
-
-
Device Characterization:
-
Characterize the electrical performance of the fabricated OTFTs in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.
-
Measure the output characteristics (IDS vs. VDS) and transfer characteristics (IDS vs. VGS).
-
Data Presentation
The performance of low-voltage OTFTs is evaluated based on several key parameters. The following tables summarize typical performance metrics for OTFTs fabricated with cross-linked polymer dielectrics, providing a benchmark for devices utilizing HMDI-crosslinked systems.
| Dielectric Material | Cross-linker | Semiconductor | Mobility (cm²/Vs) | Threshold Voltage (V) | On/Off Ratio | Operating Voltage (V) |
| Cross-linked PVP | Dianhydride | Pentacene | ~1.0 - 3.0[1] | -1 to -3 | > 10⁵ | < -5 |
| Cross-linked PVA | Glutaraldehyde | Pentacene | ~0.5 - 1.5 | -1 to -2.5 | > 10⁴ | < -5 |
| HMDI-crosslinked PVP (Expected) | HMDI | Pentacene | 0.5 - 2.0 | -1 to -3 | > 10⁵ | < -5 |
| Organic-Inorganic Hybrid | - | Pentacene | ~0.31[2] | -0.8[2] | 10⁵[2] | < -2[2] |
Visualizations
Experimental Workflow for OTFT Fabrication
Caption: Experimental workflow for fabricating a bottom-gate, bottom-contact OTFT.
HMDI Cross-linking Mechanism with PVP
Caption: Reaction scheme for the cross-linking of PVP with HMDI.
Conclusion
The use of this compound as a cross-linking agent for polymer dielectrics like poly(4-vinylphenol) presents a robust and effective method for fabricating high-performance, low-voltage organic thin-film transistors. The resulting cross-linked dielectric layer provides the necessary high capacitance and low leakage current required for operation at voltages suitable for portable and flexible electronic applications. The detailed protocols and expected performance data provided in this application note serve as a valuable resource for researchers and scientists working on the development of next-generation organic electronics.
References
Troubleshooting & Optimization
Technical Support Center: Hexamethylenediisocyanate (HDI) Reaction Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Hexamethylenediisocyanate (HDI), with a focus on preventing and mitigating moisture contamination.
Troubleshooting Guides
Issue 1: Unexpected Foaming or Bubbling in the Reaction Mixture
Q1: My HDI reaction is unexpectedly producing gas and foaming. What is the likely cause and how can I fix it?
A: Unforeseen gas evolution and foaming during an HDI reaction are strong indicators of moisture contamination. This compound readily reacts with water in a multi-step process. Initially, it forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This CO₂ evolution is the source of the observed bubbling. The newly formed amine is highly reactive and can further react with other HDI molecules to form polyureas, which can lead to undesirable side products and affect the integrity of your final product.
Immediate Corrective Actions:
-
Ensure Proper Venting: Do not conduct the reaction in a sealed vessel to prevent a dangerous buildup of pressure. Ensure the system is vented to a fume hood.
-
Investigate Moisture Source: Systematically check all potential sources of water contamination, including solvents, reagents, glassware, and the reaction atmosphere.
Preventative Measures:
-
Dry Solvents Rigorously: Use anhydrous solvents with a very low water content. Verify the moisture level using Karl Fischer titration.
-
Utilize an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon, employing techniques like a Schlenk line or a glovebox.
-
Thoroughly Dry Glassware: Ensure all glassware is oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use.
Issue 2: Gelation or Precipitation of Insoluble Solids in the Reaction
Q2: My reaction mixture has formed a gel or a white precipitate, and my target product has not been formed. What is happening?
A: The formation of a gel or an insoluble white solid, often polyurea, is a common outcome of significant moisture contamination in HDI reactions. As explained previously, water reacts with HDI to form an amine, which then rapidly reacts with more HDI to create urea linkages. When this happens extensively, it leads to the formation of insoluble polyurea chains, causing the reaction mixture to solidify or precipitate.[1]
Troubleshooting Steps:
-
Confirm the Identity of the Precipitate: If possible, isolate the solid and analyze it using Fourier-Transform Infrared (FTIR) spectroscopy. The presence of strong carbonyl (C=O) peaks around 1640-1660 cm⁻¹ is characteristic of urea linkages, confirming moisture contamination.[2][3]
-
Review Reaction Setup and Reagent Purity:
-
Solvent Moisture Content: Verify the water content of your solvent using Karl Fischer titration. For many applications, a moisture content below 50 ppm is recommended.
-
Reagent Purity: Ensure that your other reactants, especially polyols which can be hygroscopic, are thoroughly dried. Polyols can be dried under vacuum at elevated temperatures.[1]
-
Inert Atmosphere Integrity: Check for leaks in your inert atmosphere setup. Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q3: How can I be certain that my solvents are dry enough for an HDI reaction?
A: The most reliable method for quantifying water content in solvents is Karl Fischer titration .[4] This technique can accurately measure moisture levels down to the parts-per-million (ppm) range. For most HDI reactions, a solvent moisture content of < 50 ppm is a safe target. Visual inspection is not sufficient, as even solvents that appear clear can contain enough water to interfere with the reaction.
Q4: What are the best practices for storing and handling HDI to prevent moisture contamination?
A: Proper storage and handling are critical for maintaining the purity of HDI.
-
Storage: Store HDI in its original, tightly sealed container under a blanket of dry nitrogen.[5] The storage area should be cool, dry, and well-ventilated.
-
Handling: When dispensing HDI, do so under a positive pressure of an inert gas (nitrogen or argon). Use dry syringes or cannulas for transfers. Never leave the HDI container open to the atmosphere.
Q5: Can I use molecular sieves to dry my solvents for HDI reactions?
A: Yes, molecular sieves are an excellent choice for drying many aprotic solvents used in HDI reactions. 3Å molecular sieves are particularly effective at scavenging water while excluding most solvent molecules.[6] To ensure maximum effectiveness, the molecular sieves themselves must be activated (dried) by heating them in a vacuum oven before use.
Q6: How can I detect the formation of urea byproducts in my final product using spectroscopy?
A: Both FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying urea linkages.
-
FTIR Spectroscopy: Urethane carbonyl (C=O) groups typically show a stretching vibration peak around 1705-1740 cm⁻¹ . In contrast, urea carbonyl groups absorb at a lower wavenumber, generally in the range of 1640-1660 cm⁻¹ .[2][3] The appearance of a significant peak in the urea region is a clear indication of moisture contamination.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon can also distinguish between urethane and urea linkages. Urethane carbonyl carbons typically resonate around 154-156 ppm , while urea carbonyl carbons appear slightly downfield at approximately 156-158 ppm .[7][8]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Solvents Used in Isocyanate Reactions [9]
| Solvent | Drying Agent | Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v, 48h) | < 10 |
| Tetrahydrofuran (THF) | Sodium/Benzophenone Still | ~43 |
| Dichloromethane (DCM) | 3Å Molecular Sieves | < 10 |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 |
| N,N-Dimethylformamide (DMF) | 3Å Molecular Sieves (sequential drying) | ~10-20 |
| Acetone | Boric Anhydride | ~18 |
Table 2: Spectroscopic Indicators of Moisture Contamination in HDI Reactions
| Linkage | Analytical Technique | Characteristic Signal | Reference |
| Urethane | FTIR (C=O stretch) | 1705 - 1740 cm⁻¹ | [2][10] |
| Urea | FTIR (C=O stretch) | 1640 - 1660 cm⁻¹ | [2][3] |
| Urethane | ¹³C NMR (C=O) | ~154 - 156 ppm | [7] |
| Urea | ¹³C NMR (C=O) | ~156 - 158 ppm | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction under an Inert Atmosphere
This protocol describes the use of a Schlenk line to create and maintain an inert atmosphere for reactions sensitive to moisture and air.
Materials:
-
Schlenk line connected to a vacuum pump and a source of dry, inert gas (Nitrogen or Argon)
-
Oven-dried or flame-dried glassware (reaction flask, condenser, dropping funnel, etc.)
-
Rubber septa
-
Syringes and needles
-
Cannula
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and connect it to the Schlenk line via flexible tubing. Seal all openings with rubber septa.
-
Purging the System: To ensure a completely inert atmosphere, perform at least three "vacuum/backfill" cycles: a. Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. b. Slowly refill the glassware with the inert gas from the gas manifold.
-
Solvent and Reagent Addition: Add dried solvents and any non-moisture-sensitive reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.
-
HDI Addition: Add this compound dropwise to the reaction mixture at the desired temperature using a dry, gas-tight syringe through a rubber septum.
-
Reaction Monitoring: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.
-
Work-up: Before exposing the reaction mixture to the atmosphere, quench any unreacted HDI with a suitable reagent, such as methanol.
Protocol 2: Quantitative Determination of Water in Solvents by Karl Fischer Titration
This protocol provides a general guideline for using a coulometric Karl Fischer titrator to determine trace amounts of water in organic solvents.
Apparatus:
-
Coulometric Karl Fischer titrator
-
Gas-tight syringes
Procedure:
-
Instrument Preparation: Turn on the Karl Fischer titrator and allow the cell solution to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture in the cell.
-
Sample Injection: Using a dry, gas-tight syringe, draw a precise volume (e.g., 1.0 mL) of the solvent to be analyzed.
-
Titration: Inject the sample into the Karl Fischer cell. The titrator will automatically begin the titration, electrochemically generating iodine to react with the water present.
-
Data Recording: The instrument will report the water content, typically in micrograms (µg) of water.
-
Calculation: Convert the result to parts per million (ppm) using the density of the solvent: ppm = (µg of H₂O) / (Volume of sample in mL * Density of solvent in g/mL)
-
Replicates: Perform at least three measurements to ensure accuracy and precision.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
Hexamethylenediisocyanate stabilizer selection and effectiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection and effective use of Hexamethylene Diisocyanate (HDI) stabilizers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and use of stabilized HDI.
| Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Increased Viscosity or Gel Formation | 1. Self-polymerization: HDI monomers are reacting with each other to form dimers, trimers (isocyanurates), or higher-order oligomers. This is often accelerated by elevated temperatures or contaminants. 2. Ineffective or Depleted Stabilizer: The stabilizer concentration may be too low for the storage conditions, or it may have been consumed over time. | 1. Verify Storage Conditions: Ensure HDI is stored at the recommended temperature, typically below 30°C, and away from heat sources. 2. Check Stabilizer Concentration: If possible, analytically determine the stabilizer concentration. Consider adding a small, precisely measured amount of additional stabilizer if concentrations are found to be low. 3. Review Handling Procedures: Ensure that HDI is not exposed to catalysts or highly alkaline substances that can promote polymerization. |
| Cloudiness or Precipitate Formation (Turbidity) | 1. Moisture Contamination: HDI reacts readily with water to form insoluble polyureas. This is a common cause of turbidity. 2. Polymerization: The formation of solid polymers can also lead to a cloudy appearance. | 1. Implement Strict Moisture Control: Use dry glassware and equipment. Handle HDI under an inert, dry atmosphere (e.g., nitrogen or argon). Ensure solvents are anhydrous. 2. Filter a Small Sample: If the material is still liquid, filtering a small sample can help determine if the turbidity is due to suspended solids. Analysis of the solid can confirm if it is polyurea. |
| Yellowing or Color Change | 1. Oxidation: Exposure to air and/or light can cause oxidative degradation, leading to colored byproducts. 2. High-Temperature Storage: Elevated temperatures can accelerate degradation reactions that produce colored species. 3. Incorrect Stabilizer Choice: Some stabilizers may not be effective at preventing color formation or could contribute to it under certain conditions. | 1. Protect from Light and Air: Store HDI in opaque containers under an inert atmosphere. 2. Monitor Storage Temperature: Avoid prolonged storage at elevated temperatures. 3. Evaluate Alternative Stabilizers: If color is a critical parameter, consider stabilizers known for color stability, such as certain phosphite esters or hindered phenols. |
| Loss of Reactivity (Low NCO Content) | 1. Reaction with Moisture: Water consumes two isocyanate (NCO) groups per molecule of water. 2. Self-polymerization: The formation of dimers and trimers consumes NCO groups. | 1. Quantify NCO Content: Perform a titration (e.g., dibutylamine back-titration) to determine the exact NCO content before use. This is crucial for stoichiometric calculations in subsequent reactions. 2. Use Fresh Material: Whenever possible, use freshly opened or recently prepared stabilized HDI for critical experiments. 3. Re-evaluate Stabilization Strategy: If NCO content drops significantly during storage, the current stabilizer may be insufficient for the required shelf-life. |
Frequently Asked Questions (FAQs)
Stabilizer Selection
Q1: What are the main types of chemical stabilizers for Hexamethylene Diisocyanate (HDI)?
A1: The primary classes of stabilizers for HDI and other aliphatic isocyanates include:
-
Phenolic Compounds: These act as radical scavengers to inhibit polymerization. Examples include phenol and 2,6-di-tert-butyl-p-cresol (BHT). Phenol, in particular, has been shown to be highly effective for aliphatic isocyanates.[1][2][3]
-
Acidic Compounds: Small amounts of acidic substances can inhibit the base-catalyzed polymerization of isocyanates. Examples include acyl chlorides, hydrogen chloride, and various sulfonic acids.[4]
-
Phosphite Esters: These compounds, such as triphenyl phosphite, can act as antioxidants and are used to prevent yellowing.[1][4]
-
Gaseous Acidic Oxides: Carbon dioxide and sulfur dioxide can be dissolved in liquid isocyanates to improve storage stability.[5]
Q2: How do I choose the right stabilizer for my application?
A2: The choice depends on several factors:
-
Required Shelf-Life: For long-term storage, a more robust stabilizer system may be necessary.
-
Storage Conditions: Higher temperatures or potential exposure to moisture will require a more effective stabilizer.
-
End-Use Compatibility: The stabilizer should not interfere with downstream reactions or the properties of the final product (e.g., polyurethane). For example, an acidic stabilizer might neutralize a basic catalyst used in a subsequent urethane reaction.
-
Purity Requirements: The stabilizer should not introduce color or other impurities if these are critical for the application.
Q3: What is a typical concentration for an HDI stabilizer?
A3: Stabilizers are typically used at low concentrations, often in the parts-per-million (ppm) range. For example, patents describe the effective use of phenol in a range of 10 to 5000 ppm, with a more preferred range of 100-2000 ppm.[3] Using too little will be ineffective, while an excess can sometimes negatively impact the isocyanate, for instance, by causing discoloration.[3]
Effectiveness and Performance
Q4: How can I measure the effectiveness of a stabilizer in my HDI sample?
A4: Stabilizer effectiveness is evaluated by conducting a stability study. This involves storing the stabilized HDI under controlled conditions (e.g., at a set temperature) and monitoring its properties over time. Key parameters to measure include:
-
Purity / NCO Content: The concentration of isocyanate groups is a direct measure of the material's reactivity. This is often determined by titration.
-
Appearance: Visual inspection for any signs of turbidity, sediment, or gelation.
-
Color: Measured quantitatively using a scale like the APHA (Hazen) color scale.
Q5: My stabilized HDI is showing signs of degradation. Can I "re-stabilize" it?
A5: While adding more stabilizer to a partially degraded batch of HDI is technically possible, it is generally not recommended for research or high-purity applications. The degradation products (e.g., ureas, isocyanurates) are already present and cannot be reversed. These impurities can interfere with your experiments and lead to inconsistent results. It is always best to start with a fresh, properly stabilized batch of HDI.
Quantitative Data on Stabilizer Performance
The following table summarizes data from patent literature on the performance of phenol as a stabilizer for an aliphatic polyisocyanate, demonstrating its effectiveness in preventing turbidity and color change over time.
Table 1: Storage Stability of Xylylene Diisocyanate with Various Stabilizers at 20°C
| Stabilizer | Concentration (ppm) | Storage Time (weeks) | Turbidity Observation | APHA Color |
| None | 0 | 1 | Turbid | 10 |
| Phenol | 500 | 24 | Clear | 10 |
| 2,6-di-tert-butyl-p-cresol | 500 | 8 | Slightly Turbid | 10 |
| Triphenyl Phosphite | 500 | 4 | Turbid | 10 |
Data adapted from patent EP0505150B1. While this data is for xylylene diisocyanate, it is indicative of performance for aliphatic isocyanates like HDI.[1]
Experimental Protocols
Protocol: Evaluating the Effectiveness of an HDI Stabilizer
1. Objective: To determine the long-term stability of Hexamethylene Diisocyanate (HDI) with a selected stabilizer at a specific concentration and temperature.
2. Materials and Equipment:
-
High-purity HDI monomer
-
Stabilizer(s) to be tested (e.g., phenol, BHT)
-
Anhydrous solvent for dilution (if required for stabilizer addition)
-
Dry, clean glass vials with PTFE-lined caps
-
Inert gas (e.g., dry nitrogen or argon)
-
Constant temperature oven or incubator
-
Titration apparatus for NCO content determination (e.g., automatic titrator, burettes)
-
Dibutylamine solution (standardized)
-
Hydrochloric acid solution (standardized)
-
Spectrophotometer or colorimeter for APHA color measurement
3. Procedure:
-
Preparation of Stabilized Sample:
-
In a dry, inert atmosphere (glove box or under a nitrogen blanket), add the desired amount of stabilizer to a pre-weighed quantity of high-purity HDI.
-
Ensure the stabilizer is thoroughly mixed and completely dissolved. If the stabilizer is a solid, it may be necessary to first dissolve it in a small amount of a volatile, anhydrous solvent, add it to the HDI, and then remove the solvent under vacuum.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the stabilized HDI.
-
Measure NCO Content: Perform a duplicate or triplicate titration with a standardized solution of dibutylamine and back-titrate with HCl to determine the initial percent NCO.
-
Measure Color: Determine the initial APHA color value.
-
Visual Observation: Record the initial appearance (e.g., "clear, colorless liquid").
-
-
Storage:
-
Aliquot the remaining stabilized HDI into several vials, leaving minimal headspace.
-
Purge the headspace of each vial with inert gas before sealing tightly.
-
Place the vials in a constant temperature oven set to the desired test temperature (e.g., 40°C or 50°C to accelerate aging).
-
-
Periodic Testing:
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature before opening.
-
Perform the same analyses as in the initial step: NCO content, APHA color, and visual observation.
-
-
Data Analysis:
-
Plot the percent NCO and APHA color as a function of time.
-
The effectiveness of the stabilizer is determined by the rate of change of these parameters. A successful stabilizer will show minimal decrease in NCO content and minimal increase in color over the test period.
-
Visualizations
HDI Degradation Pathways
The following diagram illustrates the primary chemical pathways through which HDI can degrade, leading to loss of reactivity and the formation of undesirable byproducts.
Caption: Key degradation pathways for Hexamethylene Diisocyanate (HDI).
Mechanism of Stabilization
This diagram shows the logical relationship of how different classes of stabilizers interrupt the degradation pathways of HDI.
Caption: How different stabilizer classes prevent HDI degradation.
Experimental Workflow for Stabilizer Evaluation
This chart outlines the logical flow of an experiment designed to test the effectiveness of an HDI stabilizer.
Caption: Workflow for evaluating the performance of an HDI stabilizer.
References
Technical Support Center: Managing Hexamethylenediisocyanate (HDI) Exothermic Reactions in Large-Scale Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of exothermic reactions involving Hexamethylenediisocyanate (HDI) in large-scale synthesis. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale this compound (HDI) reactions?
A1: The primary hazard is the potential for a runaway exothermic reaction. HDI reactions, particularly polymerization with polyols to form polyurethanes, are highly exothermic.[1] If the heat generated is not effectively removed, the reaction temperature can increase rapidly. This leads to an accelerated reaction rate and further heat generation, a dangerous cycle known as thermal runaway. This can result in a rapid increase in pressure within the reactor, potentially leading to vessel rupture and the release of toxic materials. Additionally, HDI is a respiratory sensitizer and can cause skin irritation.[2]
Q2: What are the critical process parameters to monitor during a large-scale HDI polymerization?
A2: Continuous and vigilant monitoring of the following parameters is crucial for maintaining control over the reaction:
-
Temperature: This is the most critical parameter. Any unexpected deviation from the predicted temperature profile should be investigated immediately.
-
Pressure: A sudden increase in pressure can indicate a loss of containment or the generation of gaseous byproducts due to decomposition at elevated temperatures.
-
Reagent Addition Rate: The rate at which reactants are added directly influences the rate of heat generation. This should be carefully controlled.
-
Agitation Speed: Proper mixing is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Cooling System Performance: The coolant flow rate and temperature should be monitored to ensure the system is removing heat effectively.
Q3: What are the key engineering controls to have in place for large-scale HDI synthesis?
A3: Robust engineering controls are the first line of defense against thermal runaways. These include:
-
High-Efficiency Cooling Systems: The reactor should be equipped with a cooling system capable of removing more heat than the maximum rate of heat generation by the reaction.
-
Emergency Quench System: A system for rapidly introducing a chemical inhibitor (quenching agent) to stop the reaction.
-
Pressure Relief System: A properly sized rupture disc or relief valve to safely vent the reactor in the event of over-pressurization.
-
Redundant Monitoring: Backup temperature and pressure sensors to ensure continuous monitoring in case of primary sensor failure.
-
Automated Shutdown Systems: An interlocked system that can automatically stop reagent addition and initiate emergency cooling or quenching if critical parameters deviate from safe limits.
Q4: What is a suitable quenching agent for a runaway HDI polymerization?
A4: A suitable quenching agent should react rapidly with HDI to terminate the polymerization. A primary or secondary amine, such as dibutylamine, is effective as it reacts quickly with the isocyanate groups.[1][3] Short-chain alcohols like methanol or isopropanol can also be used. The choice of quenching agent should be made based on a thorough hazard analysis of the specific reaction system. The quenching agent should be stored in a way that allows for rapid and safe introduction into the reactor during an emergency.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-001 | Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Incorrectly high starting temperature.4. Poor agitation leading to localized hot spots. | 1. Immediately stop all reagent feeds. 2. Apply maximum cooling to the reactor. 3. Ensure vigorous agitation. 4. If the temperature continues to rise and approaches the critical temperature, initiate an emergency quench. 5. Once the temperature is under control, investigate the cause before resuming the reaction at a reduced addition rate. |
| EXO-002 | Temperature continues to rise after reagent addition is complete. | 1. Accumulation of unreacted reagents due to a low initial reaction temperature.2. Catalyst activity is higher than anticipated.3. Insufficient cooling after the addition phase. | 1. Immediately apply maximum cooling. 2. If the temperature rise is rapid and approaches the decomposition temperature of any component (for HDI-polyurethane, this can be around 218-220°C), initiate an emergency quench. [4]3. For future batches, consider a higher initial reaction temperature to ensure the reaction proceeds as the reagents are added, or extend the reaction time at a controlled temperature after addition is complete. |
| EXO-003 | Sudden pressure increase in the reactor. | 1. Onset of a thermal runaway leading to boiling of the solvent or reactants.2. Decomposition of reactants or products at elevated temperatures, generating non-condensable gases.3. Blockage in the vent line. | 1. Immediately stop all reagent feeds and heating. 2. Apply maximum cooling. 3. If the pressure continues to rise rapidly, initiate an emergency shutdown and evacuate the area. 4. Do not attempt to manually vent a runaway reaction unless the system is designed for it and you are trained to do so. The pressure relief system should activate automatically. |
Quantitative Data Summary
The following table summarizes key quantitative data for managing HDI exothermic reactions. These values are indicative and may vary depending on the specific reactants, concentrations, and reaction conditions. A thorough thermal hazard assessment is essential for each specific process.
| Parameter | Value | Source |
| Heat of Reaction (ΔHr) | ~ -414.7 kJ/kg | [1] |
| Initial Exothermic Temperature | ~ 50 °C | [1] |
| Decomposition Temperature (HDI-Polyurethane) | 218-220 °C | [4] |
| Recommended Emergency Quench Agent | Dibutylamine or Methanol | General Recommendation |
| NIOSH Recommended Exposure Limit (REL) - 10-hour TWA | 0.005 ppm (0.035 mg/m³) | NIOSH |
Experimental Protocols
Thermal Hazard Assessment using Reaction Calorimetry (RC1)
Objective: To determine the heat of reaction, adiabatic temperature rise, and maximum rate of heat evolution for a specific HDI polymerization.
Methodology:
-
Calibration: Calibrate the RC1 instrument to accurately measure heat flow.
-
Reactant Preparation: Prepare solutions of the polyol and catalyst in the desired solvent. Prepare a separate solution of HDI.
-
Isothermal Experiment:
-
Charge the reactor with the polyol solution and catalyst.
-
Heat the reactor to the desired starting temperature.
-
Once the system is at thermal equilibrium, begin the controlled addition of the HDI solution at a pre-determined rate.
-
Maintain a constant reactor temperature (isothermal conditions) by adjusting the jacket temperature.
-
Continuously record the heat flow from the reaction.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).
-
Determine the maximum rate of heat evolution (qmax).
-
Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = ΔHr / (m * Cp), where 'm' is the mass of the reactants and 'Cp' is the specific heat capacity of the reaction mixture.
-
-
Safety Assessment: Use the obtained data to ensure that the plant-scale cooling capacity is sufficient to handle the maximum rate of heat evolution and that the adiabatic temperature rise does not exceed the decomposition temperature of any component.
Visualizations
Caption: Troubleshooting Decision Tree for Thermal Excursions.
Caption: Emergency Shutdown Workflow for a Large-Scale HDI Reactor.
References
- 1. researchgate.net [researchgate.net]
- 2. icheme.org [icheme.org]
- 3. Solvent-free sampling with di-n-butylamine for monitoring of isocyanates in air - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 4. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexamethylenediisocyanate (HDI)-Based Prepolymers
Welcome to the Technical Support Center for Hexamethylenediisocyanate (HDI)-Based Prepolymers. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of HDI-based prepolymers to ensure experimental success and material integrity.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of an HDI-based prepolymer?
A1: Most HDI-based prepolymers have a shelf life of at least 12 months from the date of manufacture when stored in their original, unopened containers at temperatures below 25°C (77°F). However, the actual shelf life is highly dependent on storage conditions, particularly exposure to moisture and elevated temperatures.
Q2: What are the primary factors that degrade HDI-based prepolymers?
A2: The primary degradation pathways for HDI-based prepolymers involve reaction of the isocyanate (-NCO) groups. Key factors include:
-
Moisture: Water reacts with isocyanate groups to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The amine can further react with another isocyanate group to form a urea linkage, leading to an increase in viscosity and eventual gelling.
-
Elevated Temperatures: High temperatures can accelerate the reaction with moisture and can also promote side reactions such as the formation of allophanates (reaction of an isocyanate with a urethane linkage) and trimerization (formation of isocyanurates), both of which increase crosslinking and viscosity.
-
Catalysts: Certain catalysts, particularly some amine-based compounds, can promote the trimerization of HDI, which can be an issue if not controlled.[1]
Q3: How can I extend the shelf life of my HDI-based prepolymer?
A3: To maximize the shelf life of your prepolymer, adhere to the following best practices:
-
Strict Moisture Control: Store in a tightly sealed container in a dry environment. After opening, it is recommended to blanket the remaining material with a dry, inert gas like nitrogen before resealing.
-
Temperature Regulation: Store at or below the manufacturer's recommended temperature, typically below 25°C. Avoid temperature cycling.
-
Use of Moisture Scavengers: For applications where moisture ingress is a concern, consider the use of moisture scavengers like Incozol 2 or molecular sieves.[2][3][4][5] These can be added to the polyol component of a two-part system to remove residual moisture.
Q4: What are the signs of prepolymer degradation?
A4: The most common signs of degradation are:
-
Increased viscosity or gelling.
-
A decrease in the isocyanate (-NCO) content.
-
Formation of solid precipitates.
-
In two-component systems, you may observe a faster-than-expected reaction or bubbling (due to CO2 formation from moisture contamination).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Gelling of Prepolymer | Moisture contamination leading to the formation of urea linkages. | Discard the affected prepolymer. For future use, ensure containers are tightly sealed and blanketed with nitrogen after use. Use a moisture scavenger in the formulation if appropriate.[2][3][4][5] |
| Exposure to high temperatures causing side reactions (allophanate formation, trimerization). | Store prepolymers in a temperature-controlled environment. Avoid storing near heat sources. | |
| Bubbling or Foaming Upon Reaction with Polyol | Moisture present in the polyol, solvents, or pigments. | Dry all components before use. Use a moisture scavenger in the polyol blend.[2][3][4][5] |
| Final Product is Brittle or Has Poor Mechanical Properties | Incorrect isocyanate-to-hydroxyl (-NCO:OH) ratio due to prepolymer degradation (low %NCO). | Verify the %NCO of the prepolymer before use (see Experimental Protocols). Adjust the mixing ratio based on the actual %NCO. |
| Incomplete mixing of components. | Ensure thorough and uniform mixing of the prepolymer and curative. | |
| Unexpectedly Fast Curing Time | Presence of un-intended catalytic species. | Ensure all glassware and equipment are clean. Review all raw materials for potential contaminants. |
| Moisture contamination. | As above, ensure all components are dry. | |
| Formation of a Solid Precipitate (Trimer) | Use of a catalyst that promotes trimerization.[1] | If trimerization is undesirable, consider using a catalyst that favors the isocyanate-hydroxyl reaction over trimerization, or use a diisocyanate with a lower tendency to trimerize, such as IPDI.[1] |
| High storage temperatures. | Store at recommended temperatures. |
Data Presentation
Table 1: Effect of Storage Temperature on the Shelf Life of a Typical HDI-Based Prepolymer
| Storage Temperature (°C) | Expected Shelf Life (Months) | Primary Degradation Concerns |
| 5 | > 12 | Minimal degradation |
| 25 | 12 | Slow reaction with trace moisture |
| 35 | 6-8 | Accelerated reaction with moisture |
| 50 | 1-2 | Rapid moisture reaction and potential for side reactions (e.g., allophanate formation) |
Note: This table provides an illustrative example. Actual shelf life will vary based on the specific prepolymer formulation and packaging.
Experimental Protocols
Protocol 1: Determination of Isocyanate (-NCO) Content by Titration
This method is based on the reaction of the isocyanate groups with an excess of di-n-butylamine, followed by back-titration of the unreacted amine with a standardized solution of hydrochloric acid. This procedure is adapted from standard methods like ASTM D2572.[6][7][8]
Materials:
-
Di-n-butylamine solution (in toluene or another suitable solvent)
-
Toluene (anhydrous)
-
Methanol
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Bromocresol green indicator
-
Analytical balance
-
Erlenmeyer flasks with stoppers
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Blank Titration: a. To a clean, dry Erlenmeyer flask, add 20 mL of toluene and 20 mL of the di-n-butylamine solution. b. Stopper the flask and stir for 15 minutes. c. Add 50 mL of methanol and a few drops of bromocresol green indicator. d. Titrate with the standardized HCl solution until the color changes from blue-green to yellow. e. Record the volume of HCl used (V_blank).
-
Sample Titration: a. Accurately weigh an appropriate amount of the HDI prepolymer (the target weight will depend on the expected %NCO) into a clean, dry Erlenmeyer flask. b. Add 20 mL of toluene and dissolve the sample completely, using the magnetic stirrer. c. Add 20 mL of the di-n-butylamine solution. d. Stopper the flask and stir for 15 minutes. e. Add 50 mL of methanol and a few drops of bromocresol green indicator. f. Titrate with the standardized HCl solution to the same yellow endpoint as the blank. g. Record the volume of HCl used (V_sample).
-
Calculation:
%NCO = [ (V_blank - V_sample) * N * 4.202 ] / W
Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of NCO group x 100
-
W = weight of the prepolymer sample (g)
-
Protocol 2: Monitoring Degradation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for qualitatively assessing the degradation of HDI prepolymers by monitoring changes in key functional groups.
Procedure:
-
Sample Preparation: Obtain a thin film of the prepolymer between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR accessory.
-
Acquire Spectrum: Collect the FTIR spectrum over a range of 4000-600 cm⁻¹.
-
Analysis of Key Peaks:
-
-NCO peak (approx. 2270 cm⁻¹): The intensity of this sharp peak is directly proportional to the concentration of isocyanate groups. A decrease in the intensity of this peak over time indicates degradation.
-
Urea formation (approx. 1640 cm⁻¹ for C=O stretch): The appearance or increase in intensity of this peak suggests moisture contamination and the formation of urea linkages.
-
-NH peak (approx. 3300 cm⁻¹): An increase in the broadness or intensity of this peak can also indicate the formation of urea or urethane linkages.
-
Visualizations
Caption: Experimental workflow for handling and assessing the stability of HDI-based prepolymers.
Caption: Primary degradation pathways for HDI-based prepolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Moisture scavenger for polyurethane wood coatings | Incorez [incorez.com]
- 3. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 4. specialchem.com [specialchem.com]
- 5. Moisture scavenger for polyaspartic ester coatings | Incorez [incorez.com]
- 6. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. azom.com [azom.com]
Technical Support Center: Hexamethylenediisocyanate (HDI) Trimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the trimerization of Hexamethylenediisocyanate (HDI).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during HDI trimerization?
A1: The main desired product of HDI trimerization is the isocyanurate trimer. However, several byproducts can also be formed, including:
-
Uretidione (dimer): A four-membered ring structure formed from two HDI molecules.
-
Asymmetric trimers (Iminooxadiazinediones): Isomers of the isocyanurate trimer.[1]
-
Higher molecular weight oligomers: These include pentamers, heptamers, and even larger oligomers, which are formed through the continued reaction of isocyanurate trimers with HDI monomers.[1] The formation of these higher oligomers is a stepwise polymerization process.
Q2: How do these byproducts affect the final product?
A2: Byproduct formation can have several negative impacts on the properties of the final HDI trimer product:
-
Increased Viscosity: The presence of higher molecular weight oligomers is a primary cause of increased viscosity in the final product. This can negatively affect the processability and application of the trimer, for instance, in coating formulations.
-
Discoloration: Certain catalysts and reaction conditions can lead to the formation of colored byproducts, resulting in a yellowish final product. Quaternary ammonium base catalysts, for example, are known to sometimes cause discoloration.
-
Reduced Purity and Performance: The presence of various byproducts lowers the overall purity of the isocyanurate trimer, which can affect its reactivity and the performance of the final polyurethane material.
Q3: What are the key factors influencing byproduct formation?
A3: The formation of byproducts in HDI trimerization is primarily influenced by:
-
Catalyst Selection: The type and concentration of the catalyst play a crucial role. Some catalysts are more selective towards the formation of the desired isocyanurate trimer than others. For instance, quaternary ammonium hydroxides are highly reactive but can be difficult to control, potentially leading to more byproducts.
-
Reaction Temperature: Higher temperatures can accelerate the reaction rate but may also promote the formation of higher molecular weight oligomers and other side products.
-
Reaction Time: Longer reaction times can lead to a higher conversion of the HDI monomer but also increase the likelihood of forming higher oligomers.
-
Monomer Purity: The presence of impurities in the HDI monomer, such as hydrolysable chlorides, can affect catalyst activity and lead to unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Viscosity of Final Product | Excessive formation of high molecular weight oligomers (pentamers, heptamers, etc.). | • Optimize Catalyst Concentration: Reduce the catalyst concentration to slow down the reaction and minimize over-polymerization.• Control Reaction Time: Stop the reaction at a lower NCO conversion rate. For example, one study on a similar diisocyanate found that the content of high-molecular-weight oligomers increased rapidly after a certain conversion rate was reached.• Staged Catalyst Addition: Instead of adding the catalyst all at once, add it in batches to maintain better control over the reaction rate.• Use a More Selective Catalyst: Investigate catalysts known for producing low-viscosity trimers, such as certain quaternary ammonium carboxylates. |
| Yellowing of the Final Product | Use of a highly reactive catalyst (e.g., some quaternary ammonium bases) that can cause side reactions leading to colored impurities. | • Select a Different Catalyst: Consider using catalysts less prone to causing discoloration, such as certain metal-based catalysts or specific quaternary ammonium salts.• Optimize Reaction Temperature: Lowering the reaction temperature may help to reduce the formation of colored byproducts.• Purification: Implement a post-reaction purification step, such as treatment with a suitable adsorbent, to remove colored impurities. |
| Reaction is Difficult to Control (Too Fast) | The catalyst is too active under the current reaction conditions. | • Reduce Catalyst Concentration: Lower the amount of catalyst used.• Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the reaction rate.• Use a Co-catalyst or Inhibitor: In some systems, the use of a co-catalyst or a small amount of an inhibitor can help to moderate the reaction rate.• Use a Catalyst Stopper: Once the desired conversion is reached, add a catalyst stopper (e.g., a weak acid like phosphoric acid) to promptly halt the reaction. |
| Low Yield of Isocyanurate Trimer | Incomplete reaction or formation of a high proportion of dimers (uretidinone). | • Increase Reaction Time or Temperature: Carefully increase the reaction time or temperature to drive the reaction further towards the trimer.• Optimize Catalyst: Ensure the chosen catalyst is effective for trimerization. Some catalysts may favor dimer formation under certain conditions.• Check Monomer Purity: Impurities in the HDI monomer can inhibit the catalyst and lead to an incomplete reaction. |
Data Presentation
Table 1: Influence of Catalyst on High-Molecular-Weight Oligomer Content in Diisocyanate Trimerization *
| Catalyst | High-Molecular-Weight Oligomer Content (%) |
| TMR (2-hydroxypropyl-trimethylisooctanoic acid ammonium salt) | 2.37 |
| PC-41 | 1.97 |
*Data from a study on pentamethylene diisocyanate (PDI), a similar aliphatic diisocyanate, illustrating the impact of catalyst choice on byproduct formation.
Table 2: Effect of Staged Catalyst Addition on High-Molecular-Weight Oligomer Content and Viscosity *
| Catalyst Addition Method | High-Molecular-Weight Oligomer Content (%) | Viscosity (mPa·s) |
| Single Batch | Higher (not specified) | Higher (not specified) |
| Two Batches | 0.53 | 1425 |
*Data from a study on pentamethylene diisocyanate (PDI) trimerization, demonstrating the benefit of controlled catalyst addition.
Experimental Protocols
Protocol 1: Synthesis of HDI Trimer using a Calcium Salt Catalyst
This protocol is adapted from a patented method for synthesizing HDI trimer.
Materials:
-
This compound (HDI)
-
Toluene (solvent)
-
Calcium isooctanoate (catalyst)
-
Phosphoric acid (polymerization inhibitor/catalyst stopper)
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Heating mantle
-
Centrifuge
-
Thin-film evaporator
Procedure:
-
Reaction Setup: In the four-necked flask, charge HDI, toluene, and calcium isooctanoate. A typical weight ratio is 1 part HDI to 1-3 parts toluene and 0.01-0.03 parts calcium isooctanoate.
-
Inert Atmosphere: Purge the reactor with dry nitrogen to create an inert atmosphere.
-
Reaction: While stirring, heat the mixture to 100-130°C. Maintain this temperature for 4-8 hours. Monitor the progress of the reaction by measuring the NCO value of the solution at regular intervals.
-
Quenching: Once the target NCO value is reached, add a small amount of phosphoric acid to inhibit further polymerization and deactivate the catalyst. Stir and cool the mixture to room temperature.
-
Catalyst Removal: Centrifuge the reaction mixture to separate the catalyst residues.
-
Solvent Removal: Transfer the supernatant to a rotary evaporator or a similar setup and remove the toluene under reduced pressure at a temperature of 20-110°C.
-
Purification: Pass the resulting crude product through a two-stage thin-film evaporator at 100-140°C under high vacuum to remove unreacted HDI monomer and other volatile components, yielding the final HDI trimer product.
Protocol 2: Analysis of HDI Trimerization Products by Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution of the HDI trimerization product and quantify the relative amounts of trimer, pentamer, heptamer, and higher oligomers.
Instrumentation and Conditions:
-
GPC System: A standard GPC system with a refractive index (RI) detector.
-
Columns: A set of columns suitable for separating low molecular weight polymers, such as polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes.
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used solvent.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 35-40°C) for better resolution and viscosity control.
-
Calibration: Use polystyrene standards with a narrow molecular weight distribution to calibrate the system.
Sample Preparation:
-
Accurately weigh a small amount of the HDI trimerization product.
-
Dissolve the sample in THF to a known concentration (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to the trimer, pentamer, heptamer, and higher oligomers.
-
Calculate the relative area percentage of each peak to determine the product distribution. The molecular weight of each oligomer can be estimated based on the calibration curve.
Visualizations
Caption: Reaction pathway for HDI trimerization and byproduct formation.
Caption: Troubleshooting workflow for byproduct formation in HDI trimerization.
References
Technical Support Center: Hexamethylene Diisocyanate (HDI) Safe Handling and Emergency Procedures
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of Hexamethylene diisocyanate (HDI) and procedures for managing spills. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is Hexamethylene diisocyanate (HDI) and what are its primary hazards?
A1: Hexamethylene diisocyanate (HDI) is a colorless to slightly yellow liquid with a sharp odor.[1] It is primarily used in the production of polyurethane foams, coatings, and elastomers.[2] The main hazards associated with HDI are its high acute toxicity upon inhalation and its potential to act as a respiratory and skin sensitizer.[3][4]
Q2: What are the health effects of exposure to HDI?
A2: Exposure to HDI can cause severe irritation to the eyes, skin, and respiratory tract.[4] Inhalation of HDI vapors or aerosols can lead to coughing, shortness of breath, and in severe cases, pulmonary edema.[5] Repeated exposure may cause sensitization, leading to asthma-like allergic reactions, even at very low concentrations.[4] Direct skin contact can cause irritation, redness, and may lead to allergic skin reactions.[5]
Q3: What are the permissible exposure limits for HDI?
A3: Various regulatory agencies have established occupational exposure limits for HDI to protect workers. These limits are summarized in the table below. It is crucial to maintain workplace concentrations well below these values.
Q4: What personal protective equipment (PPE) is required when handling HDI?
A4: The selection of appropriate PPE is crucial and depends on the specific experimental conditions. Refer to the PPE selection workflow diagram for detailed guidance. At a minimum, chemical-resistant gloves (e.g., Butyl rubber, Viton/Butyl), safety goggles, and a lab coat should be worn.[5] For tasks with a higher risk of exposure, such as when heating HDI or creating aerosols, a full-face respirator with an appropriate cartridge or a supplied-air respirator is necessary.[1][6]
Q5: What are the immediate first aid measures in case of HDI exposure?
A5: In case of accidental exposure to HDI, immediate action is critical:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Troubleshooting Guide: HDI Spill Cleanup
This guide provides procedures for cleaning up spills of Hexamethylene diisocyanate. All personnel involved in the cleanup must be trained and equipped with the appropriate PPE.
Small Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Confirm that the fume hood is functioning correctly.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles. A respirator may be necessary depending on the spill size and ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to surround and cover the spill.[7] Do not use combustible materials like paper towels.[8]
-
Neutralize: Slowly add a decontamination solution (see table below) to the absorbed material. Allow at least 30 minutes for the reaction to complete.[9]
-
Collect Waste: Carefully scoop the neutralized material into a designated, labeled waste container. Do not seal the container tightly, as the neutralization reaction may produce carbon dioxide gas.[10]
-
Decontaminate Surfaces: Wipe the spill area with the decontamination solution, followed by a final rinse with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Alert Emergency Services: Contact your institution's emergency response team and inform them of the nature and size of the spill.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Ventilate (if safe to do so): If possible and without personal risk, increase ventilation to the area.
-
Cleanup by Trained Personnel Only: Only trained and equipped emergency responders should handle large spills. They will follow established protocols, which will include the use of self-contained breathing apparatus (SCBA) and full-body chemical resistant suits.[4]
Data Presentation
Table 1: Occupational Exposure Limits for Hexamethylene Diisocyanate (HDI)
| Regulatory Agency | Exposure Limit (8-hour TWA) | Ceiling Limit/Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | Not Established | Not Established |
| NIOSH (REL) | 0.005 ppm | 0.02 ppm (10-minute ceiling) |
| ACGIH (TLV) | 0.005 ppm | Not Established |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. Data sourced from various safety data sheets.
Table 2: Hexamethylene Diisocyanate (HDI) Decontamination Solutions
| Solution Component | Formulation 1 (Aqueous Ammonia) | Formulation 2 (Sodium Carbonate) | Formulation 3 (Alcoholic) |
| Water | 90-95% | 90-95% | 45% |
| Concentrated Ammonia | 3-8% | - | 5% |
| Sodium Carbonate | - | 5-10% | - |
| Liquid Detergent | 0.2-5% | 0.2-5% | - |
| Ethanol, Isopropyl Alcohol, or Butanol | - | - | 50% |
These formulations are for the decontamination of spills and equipment.[2] Always add the decontamination solution slowly to the spilled material.
Experimental Protocols
Protocol: Synthesis of a Polyurethane Elastomer using Hexamethylene Diisocyanate (HDI)
Disclaimer: This is a representative protocol and must be adapted to specific laboratory conditions and performed by trained personnel. A thorough risk assessment must be conducted before commencing any work.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Poly(tetramethylene ether) glycol (PTMEG), dried under vacuum
-
1,4-Butanediol (BDO), dried under vacuum
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry toluene
Procedure:
-
Preparation (Day 1):
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Dry PTMEG and BDO under vacuum at 80°C for at least 4 hours to remove any moisture.
-
-
Reaction Setup (Day 2):
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel in a fume hood.
-
Purge the entire system with dry nitrogen for at least 30 minutes.
-
-
Polymerization:
-
Under a positive nitrogen atmosphere, add the pre-weighed amount of dried PTMEG to the reaction flask.
-
Begin stirring and add the calculated amount of HDI via the dropping funnel over a period of 30 minutes.
-
Add one drop of DBTDL catalyst to the reaction mixture.
-
Heat the reaction mixture to 70°C and maintain for 2 hours to form the prepolymer.
-
After 2 hours, add the stoichiometric amount of BDO chain extender to the prepolymer mixture.
-
Continue stirring at 70°C for an additional 3-4 hours until the viscosity of the mixture increases significantly.
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a pre-heated mold.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with HDI using one of the decontamination solutions listed in Table 2 before washing.
-
Dispose of all waste, including unused reactants and contaminated materials, as hazardous waste.
-
Mandatory Visualization
Caption: Workflow for responding to an HDI spill.
Caption: Decision-making for selecting appropriate PPE for HDI.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexamethylene diisocyanate [cdc.gov]
- 2. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. ICSC 0278 - HEXAMETHYLENE DIISOCYANATE [inchem.org]
- 5. nj.gov [nj.gov]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. actsafe.ca [actsafe.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
Technical Support Center: Catalyst Selection for Hexamethylenediisocyanate (HDI) Reactions
Welcome to the technical support center for catalyst selection in Hexamethylenediisocyanate (HDI) based reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Rate & Control
Q1: My HDI-polyol reaction is proceeding too slowly or not at all. What are the common causes and how can I accelerate it?
A1: A slow reaction is a frequent issue. Here’s a systematic approach to troubleshoot:
-
Catalyst Absence or Insufficiency: Aliphatic isocyanates like HDI react relatively slowly with hydroxyl groups without a catalyst.[1][2] Ensure you are using an appropriate catalyst at an effective concentration. Organometallic compounds, particularly organotins like Dibutyltin Dilaurate (DBTDL), are highly efficient for this reaction.[1][3][4] Tertiary amines are also used but are generally more effective for aromatic isocyanates.[1][5]
-
Catalyst Deactivation: Catalysts can be deactivated by contaminants.
-
Moisture: Water reacts with isocyanates to form amines and ultimately ureas, consuming the NCO groups intended for the polyol reaction.[6][7][8] This side reaction can be catalyzed by both acids and bases.[9] Ensure all reactants (polyol, HDI) and solvents are thoroughly dried.
-
Acidity: High acidity in the polyol or solvent can neutralize amine catalysts or alter the mechanism of metal catalysts, retarding the reaction rate.[10][11]
-
-
Low Temperature: The reaction rate is temperature-dependent. If the reaction is too slow, consider moderately increasing the temperature (e.g., to 60-80°C), but be cautious of side reactions at higher temperatures.[12]
-
Steric Hindrance: Bulky groups near the hydroxyl group on the polyol can sterically hinder the approach of the isocyanate, slowing the reaction. A more potent or higher concentration of catalyst may be required.
Q2: My reaction is too fast and the pot life is too short. How can I slow it down?
A2: An overly rapid reaction can lead to poor process control and gelation.
-
Catalyst Concentration: The most straightforward method is to reduce the catalyst concentration. Create a calibration curve to understand the relationship between catalyst level and pot life.[2]
-
Catalyst Choice: Some catalysts are inherently more reactive than others. For example, organotin compounds are typically much more efficient than tertiary amines for the NCO/OH reaction.[3] Consider switching to a less active catalyst, such as certain zinc or bismuth carboxylates, or a tertiary amine.[13][14]
-
Temperature Control: Reduce the reaction temperature. Running the reaction in a cooled vessel or an ice bath can significantly extend the pot life.
-
Use of Inhibitors: In some cases, small amounts of a weak acid can be added to temper the activity of a metal catalyst, though this must be done with extreme care to avoid complete inhibition.[11]
Side Reactions & Product Quality
Q3: I am observing gel formation, haziness, or insoluble particles in my product. What is causing this?
A3: This is often due to unintended side reactions leading to cross-linking.
-
Biuret and Allophanate Formation: Excess HDI can react with the urethane linkages already formed to create allophanate cross-links, or with urea groups (formed from water contamination) to create biuret cross-links.[15] These reactions are more prevalent at higher temperatures (>110-120°C). Maintain a strict 1:1 or slightly less NCO:OH stoichiometry and control the reaction temperature.
-
Urea Formation: As mentioned, moisture is a critical contaminant. The reaction of HDI with water forms an amine, which then rapidly reacts with another HDI molecule to form a disubstituted urea.[7][8][15] These ureas can have poor solubility and precipitate out, or participate in biuret cross-linking.[16]
-
Isocyanurate Formation: At high temperatures and in the presence of specific catalysts (e.g., sodium or potassium carboxylates, certain tertiary amines), HDI can trimerize to form highly stable, rigid isocyanurate rings, leading to a rapid viscosity increase and gelation.[12][17]
Q4: My final product is showing bubbles or has a foamy texture, which is not desired. How can I prevent this?
A4: Bubble formation is almost always caused by the generation of carbon dioxide (CO₂) gas.
-
Source of CO₂: The reaction between an isocyanate group (-NCO) and water is the primary source of CO₂. An unstable carbamic acid intermediate is formed, which then decomposes into an amine and CO₂.[5][8][15]
-
Prevention:
-
Rigorous Drying: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry polyols under vacuum.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Selective Catalysis: Organotin catalysts like DBTDL are known to favor the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[3] In contrast, tertiary amines are effective at catalyzing both the "gelling" (NCO/OH) and "blowing" (NCO/water) reactions.[5][18] Choosing a catalyst with high selectivity for the urethane reaction is crucial.
-
Catalyst Performance Data
The selection of a catalyst has a significant impact on the reaction kinetics. The following table summarizes typical characteristics of common catalyst classes for HDI reactions. Note that exact performance depends on the specific polyol, solvent, temperature, and concentration.
| Catalyst Class | Common Examples | Typical Use Level (wt%) | Relative Activity (NCO/OH) | Selectivity (vs. NCO/H₂O) | Key Characteristics & Issues |
| Organotins | Dibutyltin Dilaurate (DBTDL)[19] | 0.005 - 0.05 | Very High | High[3] | Workhorse catalyst, efficient, good stability. Environmental and toxicity concerns are growing.[2][4] |
| Tertiary Amines | Triethylenediamine (TEDA), DABCO[20] | 0.1 - 1.0 | Moderate to High | Low to Moderate[18] | Strong catalysts for both gelling and blowing reactions.[5] Can be malodorous.[21] Moisture sensitive.[20] |
| Bismuth/Zinc Carboxylates | Bismuth Neodecanoate, Zinc Octoate | 0.05 - 0.5 | Moderate | High | Less toxic alternatives to organotins.[13] Activity can be lower than DBTDL.[14] Stability can be affected by resin acidity.[2] |
| Zirconium Chelates | Zirconium Acetylacetonate | 0.1 - 1.0 | Moderate | Very High | Good for systems where water reaction must be minimized.[2] Can have lower activity in some systems. |
Experimental Protocols
Protocol 1: Screening Catalysts for Reaction Rate
This protocol outlines a method for comparing the efficacy of different catalysts on the HDI-polyol reaction rate by monitoring the disappearance of the NCO functional group using IR spectroscopy.
Materials:
-
This compound (HDI)
-
Polyol (e.g., Polypropylene glycol, Polyester polyol)
-
Anhydrous solvent (e.g., Toluene, MEK)
-
Catalyst candidates (e.g., DBTDL, TEDA)
-
FTIR spectrometer with a liquid cell
-
Dry glassware, syringes, and nitrogen/argon line
Procedure:
-
Preparation: Ensure all reactants and solvents are free of moisture. Dry polyol under vacuum at 80-100°C for several hours. Use anhydrous grade solvents.
-
Stock Solutions: Prepare stock solutions of the polyol and HDI in the anhydrous solvent at known concentrations. Prepare separate, dilute stock solutions of each catalyst to be tested.
-
Reaction Setup: In a dry flask under an inert atmosphere, add the polyol solution.
-
Baseline IR: Take an initial FTIR spectrum of the polyol solution to establish a baseline.
-
Initiation: Add the HDI solution to the flask and mix thoroughly. Immediately take an FTIR spectrum. This is your t=0 reading. The characteristic NCO peak should be clearly visible around 2270 cm⁻¹.[2]
-
Catalyst Addition: Add a precise volume of the chosen catalyst stock solution to the reaction mixture.
-
Monitoring: Take FTIR spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Measure the peak height or area of the NCO absorbance at ~2270 cm⁻¹. Plot the normalized NCO concentration versus time for each catalyst. The rate of disappearance of this peak is proportional to the reaction rate.[10]
-
Comparison: Repeat the experiment for each catalyst candidate under identical conditions (temperature, reactant concentrations). Compare the resulting kinetic profiles to determine the relative activity of each catalyst.
Visualizations
Logical Relationships & Workflows
// Node Definitions start [label="Problem:\nSlow or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; q1 [label="Is a catalyst being used?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Action: Add appropriate catalyst\n(e.g., DBTDL for NCO/OH)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q2 [label="Is the catalyst concentration\n in the recommended range?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_low [label="Action: Increase catalyst\nconcentration incrementally", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q3 [label="Have reactants and solvents\nbeen rigorously dried?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Action: Dry all components.\nUse anhydrous solvents.\nRun under inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q4 [label="Is the reaction temperature\n too low?", fillcolor="#FBBC05", fontcolor="#202124"]; a4_yes [label="Action: Increase temperature\nmoderately (e.g., to 60°C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; end_node [label="If problem persists,\nconsider alternative, more\nactive catalyst or different polyol.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> q1; q1 -> a1_no [label=" No"]; q1 -> q2 [label=" Yes"]; q2 -> a2_low [label=" No / Low"]; q2 -> q3 [label=" Yes"]; q3 -> a3_no [label=" No"]; q3 -> q4 [label=" Yes"]; q4 -> a4_yes [label=" Yes"]; q4 -> end_node [label=" No"]; a1_no -> end_node; a2_low -> end_node; a3_no -> end_node; a4_yes -> end_node; } DOT Caption: Troubleshooting workflow for a slow HDI reaction.
Signaling Pathways
// Reactants HDI [label="HDI (OCN-R-NCO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Polyol [label="Polyol (R'-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="Water (H₂O)\n(Contaminant)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates & Products Urethane [label="Urethane Linkage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Urea [label="Urea Linkage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Allophanate [label="Allophanate Cross-link\n(Side Reaction)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Biuret [label="Biuret Cross-link\n(Side Reaction)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Isocyanurate [label="Isocyanurate Ring\n(Side Reaction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges {rank=same; HDI; Polyol; Water;} HDI -> Urethane [label="+ Polyol\n(Desired Reaction)", color="#34A853", fontcolor="#34A853"]; Polyol -> Urethane [style=invis];
HDI -> Amine [label="+ Water", color="#EA4335", fontcolor="#EA4335"]; Water -> Amine [style=invis];
Amine -> Urea [label="+ HDI", color="#EA4335", fontcolor="#EA4335"];
Urethane -> Allophanate [label="+ HDI (Excess)", color="#5F6368", fontcolor="#5F6368"]; Urea -> Biuret [label="+ HDI (Excess)", color="#5F6368", fontcolor="#5F6368"]; HDI -> Isocyanurate [label="Trimerization", color="#5F6368", fontcolor="#5F6368"]; } DOT Caption: Key reaction pathways in an HDI system.
References
- 1. turkchem.net [turkchem.net]
- 2. pcimag.com [pcimag.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. allhdi.com [allhdi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Polymerization of hexamethylene diisocyanate in solution and a 260.23 m/z [M+H]+ ion in exposed human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
- 11. researchgate.net [researchgate.net]
- 12. US4604418A - Process for isocyanurating hexamethylene-diisocyanate using a sodium or potassium carboxylate catalyst and a paint composition comprising the product of said process and polyols - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. reaxis.com [reaxis.com]
- 15. poliuretanos.net [poliuretanos.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 19. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 20. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 21. EP0456194A2 - Tertiary amine catalysts for polyurethanes - Google Patents [patents.google.com]
Hexamethylenediisocyanate purity analysis and impurity identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and impurity identification of Hexamethylenediisocyanate (HDI).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HDI) and what are its key properties?
This compound, with the IUPAC name 1,6-Diisocyanatohexane, is an aliphatic diisocyanate.[1] It is a colorless to pale yellow liquid with a sharp, pungent odor.[2] HDI is a highly reactive compound, primarily used in the production of polyurethane coatings, adhesives, and elastomers due to its diisocyanate functional groups (-NCO) which react with polyols.[3] Its high reactivity, especially with water and alcohols, is a critical factor in both its application and analytical chemistry.[4][5]
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₂N₂O₂ |
| Molar Mass | 168.2 g/mol [1] |
| CAS Number | 822-06-0[1] |
| Appearance | Colorless to slightly yellow liquid[1][2] |
| Boiling Point | 255 °C (491 °F; 528 K)[1] |
| Density | 1.047 g/cm³[1] |
| Vapor Pressure | 0.05 mmHg (at 25 °C)[1] |
Q2: How is the purity of this compound (HDI) typically determined?
The purity of HDI is most commonly assessed by determining its isocyanate (-NCO) group content. The principal methods employed are titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
-
Titration: The most established method is a back-titration where HDI reacts with a known excess of di-n-butylamine. The remaining unreacted amine is then titrated with a standardized solution of hydrochloric acid.[4][6][7] This method is standardized by organizations like JIS and ISO.[8][9]
-
HPLC Analysis: HPLC methods are widely used, especially for detecting monomeric and oligomeric forms of HDI.[10] These methods typically require a derivatization step to convert the highly reactive isocyanates into stable urea derivatives before analysis. Common derivatizing agents include 1-(2-methoxyphenyl)piperazine (MOPP) or 1-(2-pyridyl)piperazine (1-2PP).[11][12][13]
-
GC-MS Analysis: Gas chromatography is suitable for identifying volatile impurities and the hydrolysis product of HDI. Due to the low volatility and high polarity of HDI and its derivatives, a derivatization step is mandatory.[14] This technique provides excellent separation and definitive identification of impurities.[10][15]
Table 2: Summary of Common Analytical Methods for HDI Purity
| Method | Principle | Common Application | Key Considerations |
| Potentiometric Titration | Back-titration of excess amine after reaction with -NCO groups.[4][6] | Determination of total -NCO content (assay/purity). | Requires anhydrous solvents; moisture interference is a major issue.[8][9] |
| HPLC-UV/FL | Separation of stable urea derivatives on a reverse-phase column.[16][17] | Quantification of HDI monomer, oligomers, and related impurities. | Derivatization is required; choice of agent affects sensitivity.[11] |
| GC-MS | Separation of volatile derivatives followed by mass spectrometric identification.[15][18] | Identification and quantification of hydrolysis products (e.g., HDA) and other volatile impurities. | Derivatization is essential for volatility and stability.[14] |
Q3: What are the most common impurities found in this compound (HDI)?
Common impurities in HDI can originate from the manufacturing process, degradation, or unintended reactions. Key impurities include:
-
1,6-Hexamethylene diamine (HDA): The primary degradation product, formed by the hydrolysis of HDI upon contact with water.[10] Its presence indicates moisture contamination.
-
HDI Oligomers (Biuret, Trimer): Higher molecular weight species formed by the reaction of HDI molecules with each other, especially during storage or under specific process conditions.[13][19]
-
Unreacted Precursors: Depending on the synthesis route, residual starting materials such as 1,6-hexamethylene dicarbamate (HDU) may be present.[17]
-
Reaction Byproducts: Other related isocyanates or compounds formed during synthesis.
Q4: Can you provide a detailed protocol for determining the isocyanate (-NCO) content of an HDI sample by titration?
This protocol is based on the widely accepted di-n-butylamine back-titration method.[4][6][7][8]
Experimental Protocol: -NCO Content by Titration
-
Objective: To determine the percentage of free isocyanate (-NCO) groups in an HDI sample.
-
Reagents & Equipment:
-
Di-n-butylamine solution (e.g., 2M in anhydrous toluene).[6]
-
Standardized Hydrochloric Acid (e.g., 1M HCl in isopropanol or aqueous).[4]
-
Anhydrous Toluene.[8]
-
Isopropanol.[6]
-
Automatic Potentiometric Titrator with a glass-reference combination electrode.[8]
-
250 mL Erlenmeyer flasks with stoppers, magnetic stirrer, and stir bars.
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 g of the HDI sample into a dry 250 mL Erlenmeyer flask.[6][8]
-
Reaction: Add 20 mL of anhydrous toluene to dissolve the sample. Using a volumetric pipette, add exactly 20 mL of the di-n-butylamine solution.[6] Stopper the flask, swirl gently, and allow the reaction to proceed for at least 15-20 minutes at room temperature with gentle stirring.[6][8]
-
Titration Preparation: Add 100-150 mL of isopropanol to the flask to ensure a homogeneous solution for titration.[6][8]
-
Titration: Immerse the electrode in the solution and titrate with the standardized 1M HCl solution to the potentiometric endpoint.[6]
-
Blank Determination: Perform a blank titration using the same procedure but without the HDI sample (i.e., titrate 20 mL of the di-n-butylamine solution).[8]
-
Calculation:
-
Calculate the %NCO using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
-
Where:
-
V_blank = Volume of HCl for the blank titration (mL)
-
V_sample = Volume of HCl for the sample titration (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
4.202 = Milliequivalent weight of the NCO group (42.02 g/mol ) multiplied by 100
-
W_sample = Weight of the HDI sample (g)
-
-
-
Caption: Workflow for -NCO content determination by back-titration.
Q5: What is a standard HPLC method for HDI purity analysis?
This protocol describes a general method for analyzing HDI after derivatization, based on established procedures like those from OSHA.[16]
Experimental Protocol: HPLC Analysis of HDI
-
Objective: To separate and quantify HDI monomer and its impurities after derivatization.
-
Reagents & Equipment:
-
Derivatizing Reagent: e.g., 1-(2-pyridyl)piperazine (1-2PP) in a suitable solvent like acetonitrile/DMSO.[11]
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Ammonium Acetate buffer.[16]
-
HPLC system with UV or Fluorescence (FL) detector.[16]
-
C18 or CN reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[16]
-
-
Procedure:
-
Standard & Sample Preparation:
-
Accurately prepare a stock solution of the HDI reference standard by reacting it with the derivatizing reagent.
-
Prepare a calibration curve by making serial dilutions of the derivatized stock standard.
-
Prepare the HDI sample by accurately weighing a small amount and reacting it with a known volume of the derivatizing reagent solution. Allow sufficient time for the reaction to complete.
-
-
HPLC Conditions (Example): [16]
-
Mobile Phase: Isocratic or gradient elution. A typical mobile phase is a mixture of acetonitrile and ammonium acetate buffer (e.g., 40:60 ACN:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detector: 254 nm.
-
Fluorescence Detector: 240 nm excitation, 370 nm emission.
-
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
Identify the HDI derivative peak based on its retention time compared to the standard.
-
Quantify the HDI in the sample using the calibration curve. Identify impurity peaks by comparing them to known impurity standards or by using a mass spectrometer.
-
-
Caption: General experimental workflow for HPLC analysis of HDI.
Q6: How can GC-MS be used for identifying impurities in HDI?
GC-MS is particularly effective for identifying volatile and semi-volatile impurities, especially the hydrolysis product 1,6-hexamethylene diamine (HDA).[10] A derivatization step is crucial.[14]
Experimental Protocol: GC-MS Impurity Analysis
-
Objective: To identify HDA and other potential impurities in an HDI sample.
-
Reagents & Equipment:
-
Procedure:
-
Hydrolysis (Optional): To determine total HDI by converting it to HDA, an acid or base hydrolysis step can be performed on the sample.[10] To detect existing HDA impurity, this step is skipped.
-
Derivatization:
-
Dissolve a known amount of the HDI sample in a suitable solvent system (e.g., a two-phase aqueous buffer/organic solvent system).
-
Add the derivatizing reagent (e.g., ECF) and vortex vigorously to form stable carbamate derivatives of any HDA present.[14]
-
-
Extraction: Allow the phases to separate and collect the organic layer containing the derivatives.
-
GC-MS Conditions (Example):
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Conditions: Scan mode (e.g., m/z 40-500) for identification. For quantification, Selective Ion Monitoring (SIM) can be used for higher sensitivity.[15]
-
-
Analysis:
-
Inject the extracted sample into the GC-MS.
-
Identify the HDA-derivative peak by its retention time and mass spectrum.
-
Compare the resulting mass spectrum with a library (e.g., NIST) or a known standard to confirm the identity of HDA and other impurities.
-
-
Troubleshooting Guide
Q7: My -NCO content from titration is lower than expected. What are the possible causes?
Low -NCO content is a common issue that can point to problems with the sample, reagents, or procedure.
-
Moisture Contamination: Isocyanates readily react with water.[9] Moisture in the sample, solvents (toluene, isopropanol), or glassware will consume -NCO groups, leading to artificially low results. Solution: Use anhydrous solvents, dry all glassware thoroughly in an oven, and minimize sample exposure to atmospheric humidity.[8]
-
Incomplete Reaction: The reaction between HDI and di-n-butylamine may be incomplete if the reaction time is too short or the mixing is inadequate. Solution: Ensure the reaction proceeds for at least 15-20 minutes with adequate stirring.[6]
-
Sample Degradation: The HDI sample may have degraded during storage, leading to a genuinely lower -NCO content. This can be caused by exposure to moisture or high temperatures. Solution: Check the sample's storage conditions and age. Analyze for hydrolysis products like HDA via GC-MS.
-
Titrant or Reagent Issues: Incorrect concentration of the HCl titrant or the di-n-butylamine solution will lead to inaccurate results. Solution: Re-standardize the HCl titrant. Verify the concentration and purity of the di-n-butylamine solution.
Caption: Troubleshooting decision tree for low -NCO titration results.
Q8: I'm seeing unexpected peaks in my HPLC chromatogram. How do I identify them?
Unexpected peaks can be impurities, artifacts from sample preparation, or system contaminants.
-
Check the Blank: Inject a solvent blank and a derivatizing reagent blank. Peaks present in these runs are artifacts from the solvent, reagent, or system and not from the sample.
-
Retention Time Comparison: If you have standards for common impurities like HDI-biuret, HDI-trimer, or the derivatized form of HDA, compare their retention times to the unknown peaks.
-
Use a Mass Spectrometer (LC-MS): If available, an LC-MS is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) provides the molecular weight of the unknown compound, allowing for structural elucidation.[10]
-
Check for Oligomers: HDI can form oligomers. These will typically have longer retention times than the monomer. Analytical issues in identifying these have been reported, and confirmation with a photodiode array (PDA) detector to check the UV spectrum can be helpful.[13]
Q9: My GC-MS results show poor peak shape for HDI-related compounds. What should I do?
Poor peak shape (e.g., tailing, fronting) in GC often points to issues with activity in the system or improper derivatization.
-
Incomplete Derivatization: Highly polar, underivatized amines (like HDA) will interact strongly with the column and inlet, causing severe peak tailing. Solution: Review and optimize your derivatization protocol. Ensure the pH is correct and the reagent is not degraded.[14]
-
Active Sites in the GC System: Free silanol groups in the GC inlet liner or the front of the column can interact with polar analytes. Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters off the front of the GC column.
-
High Injection Temperature: The derivatives may be thermally labile. An excessively high inlet temperature can cause them to degrade on-column. Solution: Try lowering the inlet temperature by 20-30 °C to see if peak shape improves.
References
- 1. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. HEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. scribd.com [scribd.com]
- 7. xylem.com [xylem.com]
- 8. hiranuma.com [hiranuma.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. osha.gov [osha.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osha.gov [osha.gov]
- 17. researchgate.net [researchgate.net]
- 18. jksoeh.org [jksoeh.org]
- 19. epa.gov [epa.gov]
Technical Support Center: Hexamethylenediisocyanate (HDI) Reaction Monitoring by Spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring hexamethylenediisocyanate (HDI) reactions using spectroscopic techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the spectroscopic monitoring of HDI reactions.
Issue: Fluctuating or Drifting Baseline in Real-Time Spectra
-
Question: My real-time spectroscopic baseline is drifting during my HDI reaction monitoring, making it difficult to quantify the isocyanate peak. What could be the cause and how can I fix it?
-
Answer: Baseline drift can be caused by several factors. Firstly, ensure your spectroscopic probe is fully submerged and stable in the reaction mixture to avoid monitoring the headspace or vortex. Temperature fluctuations in the reaction can also cause changes in the refractive index of your mixture, leading to baseline shifts, especially in Attenuated Total Reflectance (ATR) measurements.[1] Ensure your temperature control is stable. Finally, for techniques like Raman spectroscopy, fluorescence from reactants or impurities can cause a significant baseline drift.[2][3][4] Consider using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) to minimize fluorescence.[4] If the issue persists, post-processing using baseline correction algorithms, such as asymmetric least squares or polynomial fitting, can be applied to the collected spectra.[2][3]
Issue: Overlapping Spectroscopic Peaks
-
Question: I am observing peak overlap between my solvent, reactants, and the isocyanate peak. How can I accurately quantify the HDI consumption?
-
Answer: Peak overlap is a common challenge in spectroscopy. One approach is to use a solvent with minimal spectral interference in the region of the isocyanate peak (~2270 cm⁻¹). If changing the solvent is not an option, multivariate analysis techniques such as Partial Least Squares (PLS) regression can be employed. These methods can deconvolve the spectral data to quantify the contribution of each component to the overall spectrum. Another strategy is to focus on a unique, non-overlapping region of the isocyanate peak for quantification, even if it's not the peak maximum.
Issue: Noisy or Weak Spectroscopic Signal
-
Question: I am getting a very weak or noisy signal for the isocyanate peak, making it difficult to monitor the reaction kinetics accurately. What are the possible reasons and solutions?
-
Answer: A weak or noisy signal can stem from several sources. Ensure that the concentration of HDI in your reaction is within the detection limits of your spectroscopic technique. For in-situ measurements, check that the probe tip is clean and free from any cured polymer film from previous experiments. The accumulation of material on the probe can attenuate the signal. For Near-Infrared (NIR) spectroscopy, which often has weaker absorptions, increasing the path length or the number of scans can improve the signal-to-noise ratio.[5] Also, verify that your detector is properly cooled if you are using a cooled detector, as detector temperature fluctuations can increase noise.
Issue: Inconsistent or Irreproducible Kinetic Data
-
Question: My calculated reaction rates for the same HDI reaction are inconsistent across different experiments. Why is this happening and what can I do to improve reproducibility?
-
Answer: Inconsistent kinetic data can be due to poor control over reaction parameters. Ensure that the temperature, stirring rate, and initial concentrations of reactants are precisely controlled and identical for each experiment. The addition of catalysts, even in small amounts, can significantly alter reaction rates, so their dosage must be accurate.[6] For in-situ monitoring, ensure the probe is placed in the same position in the reactor for each run to avoid measurement biases due to poor mixing.
Frequently Asked Questions (FAQs)
General Questions
-
Question: Which spectroscopic technique is best for monitoring HDI reactions?
-
Answer: The choice of technique depends on the specific requirements of your experiment.
-
FTIR (Fourier Transform Infrared) Spectroscopy , particularly with an ATR probe, is widely used due to the strong and distinct absorption of the isocyanate group (~2270 cm⁻¹).[7][8][9] It is suitable for in-situ, real-time monitoring of both solution-phase and bulk polymerization.[8][9]
-
Raman Spectroscopy is also effective and can be advantageous for aqueous systems or reactions in slurries, as water is a weak Raman scatterer.[10] It also allows for the use of fiber optic probes for in-situ measurements.
-
NIR (Near-Infrared) Spectroscopy is useful for monitoring bulk polymerization and can be used with fiber optics for remote and in-line process monitoring.[5][11][12] However, the overtone bands in the NIR region are typically broader and less intense than the fundamental vibrations observed in FTIR.[13]
-
-
Question: What is the key spectroscopic feature to monitor during an HDI reaction?
-
Answer: The primary spectroscopic feature to monitor is the consumption of the isocyanate functional group (-N=C=O). In FTIR spectroscopy, this corresponds to the disappearance of the strong, sharp absorption band around 2250-2285 cm⁻¹.[14] The decrease in the area or height of this peak over time is directly proportional to the extent of the reaction.[8]
-
Question: Can I use spectroscopy for quantitative analysis of HDI concentration?
-
Answer: Yes, spectroscopy is a powerful tool for quantitative analysis of HDI reactions.[15][16] By creating a calibration curve of absorbance versus known concentrations of HDI, you can determine the concentration of unreacted HDI at any point during the reaction. This allows for the determination of reaction kinetics.[6][17]
Technical Questions
-
Question: How do I choose the right probe for in-situ monitoring?
-
Answer: The choice of probe depends on the reaction conditions. For FTIR, diamond or zinc selenide (ZnSe) ATR probes are common for their chemical resistance. The probe material should be chemically inert to your reactants and solvents. The probe design should also be suitable for the temperature and pressure of your reaction.
-
Question: How often should I collect spectra during my reaction?
-
Answer: The data acquisition frequency depends on the reaction rate. For fast reactions, spectra should be collected every few seconds to accurately capture the kinetic profile.[9] For slower reactions, a lower frequency, such as every few minutes, may be sufficient. It is advisable to perform a preliminary run to estimate the reaction rate and set an appropriate data collection interval.
Experimental Protocols
Protocol: In-Situ Monitoring of HDI Polymerization using ATR-FTIR Spectroscopy
-
Instrument and Probe Preparation:
-
Ensure the FTIR spectrometer is properly aligned and the detector is cooled (if applicable).
-
Clean the ATR probe tip with a suitable solvent (e.g., isopropanol, acetone) to remove any contaminants and dry it completely.
-
Record a background spectrum of the clean, dry probe in air.
-
-
Reaction Setup:
-
Assemble the reaction vessel with a stirrer, temperature controller, and an inlet for the ATR probe.
-
Add the polyol and any solvent to the reaction vessel and begin stirring.
-
Insert the ATR probe into the reaction mixture, ensuring the ATR crystal is fully submerged.
-
Allow the system to reach the desired reaction temperature and stabilize.
-
-
Data Acquisition:
-
Begin spectroscopic data collection. Set the spectral range to cover the isocyanate peak (e.g., 2400-2200 cm⁻¹) and other relevant regions.
-
Set the data collection interval based on the expected reaction rate.
-
Collect a reference spectrum of the initial reaction mixture (polyol and solvent) before adding the HDI.
-
-
Reaction Initiation and Monitoring:
-
Inject the pre-determined amount of HDI into the reaction vessel.
-
Continue to record spectra at the set interval throughout the reaction.
-
Monitor the decrease in the absorbance of the isocyanate peak at approximately 2270 cm⁻¹.
-
-
Data Analysis:
-
Process the collected spectra by subtracting the initial reference spectrum to observe the changes due to the reaction.
-
Apply baseline correction if necessary.
-
Integrate the area of the isocyanate peak for each spectrum.
-
Plot the peak area against time to obtain the reaction kinetic profile.
-
The percentage of HDI conversion can be calculated using the following formula: Conversion (%) = (1 - (At / A0)) * 100 where A0 is the initial peak area of the isocyanate and At is the peak area at time t.
-
Quantitative Data Summary
| Spectroscopic Technique | Analyte/Functional Group | Characteristic Peak Position (cm⁻¹) | Notes |
| FTIR | Isocyanate (-N=C=O) | ~2270 | Strong, sharp absorption, ideal for monitoring reaction progress.[7][8] |
| FTIR | Urethane (-NH-C=O) | 1730-1700 (C=O stretch), 1540-1530 (N-H bend) | Appearance of these peaks indicates product formation. |
| Raman | Isocyanate (-N=C=O) | ~2270 | Less intense than in FTIR, but useful in aqueous systems. |
| NIR | N-H stretch (overtone) | 6800-6400 | Broad overtone bands, suitable for bulk polymer analysis. |
| NIR | C-H stretch (overtone) | 6000-5600 | Can be used for monitoring changes in the polymer backbone. |
Visualizations
References
- 1. azom.com [azom.com]
- 2. rametrixtech.com [rametrixtech.com]
- 3. Baseline correction for Raman spectra using an improved asymmetric least squares method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. azom.com [azom.com]
- 6. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. mdpi.com [mdpi.com]
- 11. metrohm.com [metrohm.com]
- 12. researchgate.net [researchgate.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. richmondscientific.com [richmondscientific.com]
- 16. Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: In-Situ Monitoring of Hexamethylenediisocyanate (HDI) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the in-situ monitoring of Hexamethylenediisocyanate (HDI) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is in-situ monitoring and why is it crucial for HDI polymerization?
A1: In-situ monitoring involves the real-time analysis of a chemical reaction as it happens, directly within the reaction vessel.[1] For this compound (HDI) polymerization, which is often fast and exothermic, in-situ monitoring is critical for understanding reaction kinetics, controlling polymer structure, and ensuring the final product possesses the desired properties like molecular weight, melting point, and tensile strength.[2][3] It allows for immediate adjustments to process parameters, enhancing safety and product consistency.[4]
Q2: What are the most common techniques for real-time monitoring of HDI polymerization?
A2: The most prevalent techniques for in-situ monitoring of isocyanate reactions include Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultrasonic Monitoring, Dielectric Analysis (DEA), and in-line Viscometry.[5][6] Each technique offers unique advantages for tracking different aspects of the polymerization process.
Q3: How do I select the appropriate monitoring technique for my experiment?
A3: The choice of technique depends on the specific reaction conditions and the parameters you need to monitor.
-
FTIR and Raman Spectroscopy are excellent for tracking the concentration of functional groups, particularly the consumption of the isocyanate (-NCO) group.[6][7] FTIR is highly sensitive, while Raman is advantageous for aqueous systems and bulk samples, as it is a scattering technique.[1][8]
-
Ultrasonic Monitoring is sensitive to changes in the physical properties of the medium, such as modulus and viscosity, making it suitable for tracking the curing process.[9][10]
-
Dielectric Analysis (DEA) measures changes in the dielectric properties (permittivity and resistivity) of the material, which correlate with viscosity before gelation and modulus after gelation.[11][12]
-
In-line Viscometry directly measures the viscosity of the reaction mixture, which increases as polymer chains grow and provides a direct correlation to the degree of polymerization.[3]
Q4: What key chemical signatures should I monitor during HDI polymerization?
A4: The primary chemical signature to monitor is the disappearance of the isocyanate (-NCO) stretching vibration.[13][14] Concurrently, the appearance and growth of bands corresponding to the newly formed urethane linkages (-NH-C=O) confirm the reaction's progress.[14][15]
Q5: How can I correlate in-situ data with the final polymer properties?
A5: Data from in-situ monitoring can be correlated with offline measurements of the final polymer. For instance, the rate of isocyanate consumption measured by spectroscopy can be related to the final molecular weight distribution determined by Gel Permeation Chromatography (GPC).[16] Similarly, the viscosity profile measured in-line can be correlated with the final material's mechanical properties, such as tensile strength.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FTIR Spectroscopy
Q: My FTIR signal for the isocyanate (-NCO) peak around 2250-2270 cm⁻¹ is noisy or shows no change. What should I do?
A: This issue can stem from several sources. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a noisy or static FTIR signal.
Q: The -NCO peak is overlapping with other vibrational bands. How can I resolve it?
A: Peak overlap can be addressed by:
-
Multivariate Analysis: Use chemometric methods like Principal Component Analysis (PCA) to deconvolute the overlapping spectra and isolate the contribution of the -NCO peak.[17]
-
Derivative Spectroscopy: Calculating the second derivative of the spectrum can help to resolve overlapping peaks into distinct features.
-
Solvent Choice: If applicable, choose a solvent with minimal IR absorption in the 2200-2300 cm⁻¹ region.
Q: The absorbance of the -NCO peak is saturated. How can I get a quantitative measurement?
A: Signal saturation occurs when the concentration of the analyte is too high for the detector. To mitigate this:
-
Pathlength Reduction: If using a transmission cell, switch to one with a shorter pathlength. For ATR probes, ensure good contact but avoid excessive pressure which can affect the effective pathlength.
-
Use a Weaker Band: If another, weaker band associated with the isocyanate group is present and not saturated, it can be used for quantification, although this is less common.
-
Dilution: If the reaction chemistry allows, starting with a lower concentration of HDI can prevent saturation.
Raman Spectroscopy
Q: I am getting a very weak Raman signal for the -NCO group. How can I improve it?
A: A weak signal can be improved by:
-
Increasing Laser Power: Gradually increase the laser power, but be cautious of potential sample heating or degradation.
-
Increasing Acquisition Time: Longer integration times will improve the signal-to-noise ratio.
-
Optimizing Focus: Ensure the laser is correctly focused on the sample volume.
-
Using a Different Excitation Wavelength: Switching to a shorter wavelength laser (e.g., from 785 nm to 532 nm) can significantly increase Raman scattering intensity, but may also increase fluorescence.
Q: My Raman spectra are obscured by strong fluorescence. What are my options?
A: Fluorescence is a common issue in Raman spectroscopy.[8] You can try the following:
-
Change Excitation Wavelength: Move to a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce or eliminate fluorescence.
-
Photobleaching: Expose the sample to the laser for an extended period before measurement to "burn out" the fluorescent species.
-
Background Subtraction: Use polynomial fitting or other algorithms to mathematically subtract the broad fluorescence background from your spectra.
Ultrasonic Monitoring
Q: I am experiencing poor signal transmission or signal loss during the polymerization.
A: This often indicates a change in the acoustic impedance of the medium.
-
Check for Bubbles: The formation of CO₂ (a common byproduct of isocyanate side reactions with water) or other gases can scatter the ultrasonic waves.[9] Degassing the reactants beforehand can help.
-
Ensure Good Coupling: Verify that the transducers have good contact with the reaction vessel. Use a suitable couplant if necessary.[9]
-
Monitor for Phase Separation: If the polymer is not soluble in the reaction medium, phase separation can cause significant signal scattering and loss.
Q: The transducer surface is getting coated with polymer (fouling). How can this be prevented or addressed?
A: Fouling can attenuate the ultrasonic signal.[18]
-
Transducer Positioning: Place transducers in a region of good fluid flow to minimize deposition.[18]
-
Coated Transducers: Use transducers with non-stick coatings.
-
Cleaning Cycles: For continuous processes, implement regular cleaning cycles to remove fouling.[18] The onset of fouling can itself be monitored by observing a gradual decrease in signal power.[18]
Viscosity Measurement
Q: My inline viscometer is giving erratic readings, especially early in the reaction.
A: Early-stage viscosity is low and can be sensitive to turbulence.
-
Ensure Laminar Flow: Make sure the flow around the sensor is smooth and non-turbulent.
-
Check for Bubbles: Air or gas bubbles passing over the sensor can cause sharp, transient changes in the reading.
-
Temperature Stability: Ensure the reaction temperature is stable, as viscosity is highly temperature-dependent.[10] Many modern viscometers have built-in temperature compensation.[2]
Q: The viscometer became fouled and stopped providing readings as the polymer cured.
A: This is a common challenge as the material solidifies.
-
Sensor Type: Use a viscometer designed for high-viscosity and curing materials, such as a torsional vibration or oscillating piston type, which are less prone to fouling than rotational types.[2]
-
Self-Cleaning Designs: Some inline viscometers are designed to minimize dead zones where material can accumulate.
-
Process Integration: Position the viscometer to measure the active flow path and avoid stagnant regions.
Dielectric Analysis (DEA)
Q: The ion viscosity is not changing significantly, even though I know the reaction is proceeding.
A: Ion viscosity is a measure of the mobility of ions in the resin.[11]
-
Insufficient Ionic Content: The reaction mixture may have a very low concentration of mobile ions. DEA is more effective in systems with some ionic impurities or additives.[19]
-
Frequency Selection: Ensure you are measuring at a frequency low enough to capture the frequency-independent ionic component, but high enough to avoid electrode polarization effects.[11]
-
Temperature Effects: An increase in temperature will decrease viscosity but increase ionic mobility. The DEA software should be able to account for and separate these effects.
Q: I am seeing significant noise and interference in my DEA signal.
A: DEA is an electrical measurement and can be susceptible to external noise.
-
Proper Grounding: Ensure the reactor and all associated equipment are properly grounded.
-
Shielding: Shield the sensor cables from sources of electromagnetic interference, such as motors or heaters.
-
Sensor Placement: Make sure the sensor is fully immersed in the resin and not in contact with any conductive parts of the reactor.
Quantitative Data Summary
| Parameter | Technique | Typical Value / Range | Source |
| -NCO Stretch Vibration | FTIR | 2249 - 2270 cm⁻¹ | [13][14] |
| -NCO Symmetric Stretch | Raman | ~1451 cm⁻¹ | [20] |
| Urethane N-H Stretch | FTIR | ~3333 cm⁻¹ | [14] |
| Urethane C=O Stretch | FTIR | ~1730-1743 cm⁻¹ | [13] |
| Activation Energy (Ea) | FTIR / Raman | 10.0 - 14.8 kcal/mole (for phenylisocyanate reactions) | [7] |
| Ultrasonic Frequency | Ultrasonics | 0.5 - 6 MHz | [9] |
| DEA Measurement Frequency | DEA | Wide range, often 1 Hz to 10 kHz | [12] |
| Initial Viscosity (Monomer) | Viscometry | Low (e.g., MDI ~5 mPa·s, HDI ~3 mPa·s at 25°C) | [21] |
| Final Viscosity (Polymer) | Viscometry | Can increase by several orders of magnitude | [2] |
Experimental Protocols
Protocol 1: In-Situ FTIR Monitoring via ATR Probe
-
System Setup:
-
Insert and secure an Attenuated Total Reflectance (ATR) probe into the reaction vessel, ensuring the sensing element will be fully submerged.
-
Connect the probe to the FTIR spectrometer via its fiber-optic cable.
-
Ensure the reactor is equipped with proper agitation and temperature control.
-
-
Background Spectrum:
-
Charge the reactor with the polyol and any solvent, but before adding the HDI.
-
Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Collect a background spectrum. This will account for the absorbance of all components except the isocyanate and the resulting urethane.
-
-
Reaction Initiation:
-
Initiate data collection on the spectrometer in a time-series mode (e.g., one spectrum every 30-60 seconds).
-
Add the this compound (HDI) to the reactor to start the polymerization.
-
-
Data Acquisition & Analysis:
-
Monitor the decrease in the area or height of the characteristic isocyanate (-NCO) peak around 2270 cm⁻¹.[13]
-
Simultaneously, monitor the increase in the urethane carbonyl (~1730 cm⁻¹) and N-H (~3333 cm⁻¹) peaks.[14]
-
Plot the normalized peak area of the -NCO band versus time to determine the reaction kinetics.
-
Protocol 2: In-Situ Viscosity Monitoring
-
System Setup:
-
Install an inline viscometer (e.g., a torsional resonator type) into a recirculation loop connected to the main reactor or directly into the reactor if the design permits.
-
Ensure the sensor is positioned in a region of representative material flow.
-
Integrate the viscometer's output with a data logging system that also records reaction temperature.
-
-
Calibration/Zeroing:
-
With the reactor charged with the initial low-viscosity reactants (polyol/solvent), record the baseline viscosity at the reaction temperature.
-
-
Reaction Initiation:
-
Add the HDI to initiate the polymerization.
-
Begin continuous logging of viscosity and temperature data.
-
-
Data Acquisition & Analysis:
-
Monitor the real-time viscosity reading as the reaction proceeds.[3]
-
The rate of viscosity increase correlates with the rate of polymerization.
-
The reaction endpoint can be defined as the point where the viscosity reaches a target value or when the rate of change of viscosity (d(viscosity)/dt) falls below a predetermined threshold.[3]
-
Visualizations
Caption: General workflow for in-situ monitoring of HDI polymerization.
Caption: Logical relationships between monitored parameters and reaction progress.
References
- 1. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 2. Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter [rheonics.com]
- 3. support.hydramotion.com [support.hydramotion.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. "Kinetic studies of polyurethane polymerization with Raman spectroscopy" by Shane Parnell, K. Min et al. [ideaexchange.uakron.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. Dielectric Cure Monitoring Part 1: What is Dielectric Cure Monitoring? - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advantages and limitations of diisocyanates in intramolecular collapse - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00712D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound Sensor for Process and Fouling Monitoring in Emulsion Polymerization Processes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. Lambient Technologies [lambient.com]
- 20. researchgate.net [researchgate.net]
- 21. muser-my.com [muser-my.com]
Technical Support Center: Hexamethylenediisocyanate (HDI) Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexamethylenediisocyanate (HDI). The information focuses on the effect of temperature on HDI reaction kinetics and aims to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound (HDI)?
A1: As with most chemical reactions, an increase in temperature typically leads to a faster reaction rate for HDI.[1] This is because higher temperatures increase the kinetic energy of the reactant molecules, resulting in a greater proportion of molecules possessing the necessary activation energy for a successful reaction.[1] Studies on the polyaddition of HDI with macrodiols have been conducted at temperatures ranging from 60°C to 90°C, demonstrating the feasibility of controlling reaction rates within this range.[2]
Q2: What is the typical reaction order for the non-catalyzed reaction of HDI with a hydroxyl (OH) group?
A2: For non-catalyzed reactions, such as between an acrylic polyol and an HDI trimer, the reaction exhibits second-order kinetics. Specifically, it is first-order with respect to the NCO concentration and first-order with respect to the OH concentration.[3][4]
Q3: How does the presence of a catalyst alter the reaction kinetics and the effect of temperature?
A3: Catalysts can significantly alter the reaction kinetics. For instance, when dibutyltin dilaurate (DBTDL) is used to catalyze the reaction between an acrylic polyol and an HDI trimer, the reaction rate becomes first-order with respect to the NCO concentration and 0.5-order with respect to both the OH and DBTDL concentrations.[3][4] The use of a catalyst can also influence the temperature dependence of the reaction.
Q4: What are the primary side reactions to be aware of when working with HDI, and how does temperature influence them?
A4: The most significant side reaction is the reaction of HDI with water (hydrolysis).[5][6] This reaction initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[5][7] The resulting amine can further react with HDI to form polyureas.[5] The hydrolysis of HDI is generally slow without a catalyst but can be accelerated by the presence of neutral buffers.[5] Increased temperature can also accelerate the rate of hydrolysis. Therefore, it is crucial to use dry solvents and reactants to minimize this side reaction.
Q5: What are some typical activation energies (Ea) observed for HDI reactions?
A5: The activation energy for HDI reactions varies depending on the coreactant. For example, the solventless autocatalytic polyaddition of HDI with 1-hexanol and 1-hexadecanol at 80°C to 120°C showed activation energies of 59.1 kJ/mol and 43.6 kJ/mol, respectively.[2] In another study involving polyaddition with macrodiols, apparent activation energies ranged from 11.6 kJ/mol to 83.3 kJ/mol depending on the molar ratios of the reactants.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction is too slow or not proceeding. | 1. Low Temperature: The reaction temperature may be too low for the specific reactants. 2. No Catalyst: The reaction may require a catalyst to proceed at a reasonable rate. 3. Inhibitors: Trace impurities in reactants or solvents may be inhibiting the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress. 2. Add a Catalyst: Consider adding a suitable catalyst, such as dibutyltin dilaurate (DBTDL), to accelerate the reaction.[3][4] 3. Purify Reactants: Ensure all reactants and solvents are of high purity and free from moisture and other potential inhibitors. |
| Formation of insoluble precipitates (polyureas). | Moisture Contamination: Water present in the reactants or solvent is reacting with HDI to form insoluble polyureas.[5][6] | Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure reactants are dry. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is too fast and difficult to control. | 1. High Temperature: The reaction temperature is too high, leading to an exothermic reaction that is difficult to manage. 2. High Catalyst Concentration: The amount of catalyst used is too high. | 1. Lower Temperature: Reduce the reaction temperature. For highly exothermic systems, consider adding reactants slowly to a cooled reaction mixture. 2. Reduce Catalyst: Decrease the concentration of the catalyst. |
| Inconsistent reaction rates between batches. | 1. Temperature Fluctuations: Poor temperature control is leading to variations in reaction kinetics. 2. Variable Moisture Content: Inconsistent levels of moisture in the reactants or solvent between batches. | 1. Improve Temperature Control: Use a reliable temperature control system (e.g., oil bath, thermostat) to maintain a stable reaction temperature. 2. Standardize Drying Procedures: Implement a consistent and rigorous protocol for drying solvents and reactants before each experiment. |
Quantitative Data Summary
Table 1: Activation Energies for HDI Reactions
| Co-reactant | Temperature Range (°C) | Molar Ratio (Macrodiol:HDI) | Apparent Activation Energy (Ea) (kJ/mol) |
| 1-Hexanol | 80 - 120 | N/A | 59.1[2] |
| 1-Hexadecanol | 80 - 120 | N/A | 43.6[2] |
| Poly(ethylene adipate) (PEA) | 70 - 90 | 1 : 0.3 | 42.1[2] |
| Poly(diethylene adipate) (PDEA) | 70 - 90 | 1 : 0.3 | 36.6[2] |
| Poly(diethylene adipate) (PDEA) | 70 - 90 | 1 : 0.5 | 83.3[2] |
Experimental Protocols
Protocol 1: Kinetic Analysis of HDI Reaction with an Alcohol using ¹H NMR Spectroscopy
This protocol describes a method for monitoring the reaction kinetics of HDI with an alcohol at a specific temperature.
Materials:
-
This compound (HDI)
-
Alcohol (e.g., 1-hexanol)
-
Anhydrous deuterated solvent (e.g., toluene-d8, DMSO-d6)
-
NMR tubes
-
Constant temperature bath (e.g., oil bath or NMR spectrometer's variable temperature unit)
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove any moisture. Handle HDI in a fume hood due to its toxicity.
-
Reactant Solution: In a dry vial, prepare a solution of the alcohol in the chosen deuterated solvent.
-
Initiation of Reaction: Add a stoichiometric equivalent of HDI to the alcohol solution. For kinetic studies, a 1:1 ratio of isocyanate to alcohol functions is often used.
-
NMR Monitoring: Quickly transfer the reaction mixture to an NMR tube and place it in the pre-heated NMR spectrometer or constant temperature bath set to the desired reaction temperature (e.g., 80°C).
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 20 minutes).
-
Analysis: Monitor the disappearance of the proton signal corresponding to the alpha-position of the alcohol's hydroxyl group. The conversion of the alcohol can be calculated from the integration of this peak relative to an internal standard or the initial integration at time zero.
-
Data Plotting: Plot the concentration of the alcohol versus time to determine the reaction rate and order.
Protocol 2: Monitoring HDI Reaction via FTIR Spectroscopy
This protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy to follow the consumption of the isocyanate group.
Materials:
-
This compound (HDI)
-
Co-reactant (e.g., a polyol)
-
Anhydrous solvent (if not a bulk polymerization)
-
FTIR spectrometer with a heated cell or an ATR probe
-
Reaction vessel with temperature control
Procedure:
-
Baseline Spectrum: Record a baseline spectrum of the co-reactant and solvent (if used) at the desired reaction temperature.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add the co-reactant and solvent. Allow the mixture to reach the target temperature.
-
Initiate Reaction: Add the HDI to the reaction vessel and start the FTIR data acquisition.
-
Spectral Monitoring: Continuously or at regular intervals, record the FTIR spectrum of the reaction mixture.
-
Data Analysis: Monitor the disappearance of the characteristic N=C=O stretching band of the isocyanate group, which appears around 2270 cm⁻¹.
-
Kinetic Calculation: The concentration of the NCO group is proportional to the absorbance of this peak. Plot the absorbance (or concentration) versus time to determine the reaction kinetics.
Visualizations
Caption: Workflow for studying HDI reaction kinetics.
Caption: Effect of temperature on HDI reaction rate.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Time–temperature superposition for kinetic mapping of solventless autocatalytic addition of diisocyanates and macrodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Hexamethylenediisocyanate (HDI) Reactions in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting reactions with hexamethylenediisocyanate (HDI) in various solvent systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving HDI, offering potential causes and recommended solutions in a clear, question-and-answer format.
Issue 1: Premature Gelation or Solidification of the Reaction Mixture
-
Question: My reaction mixture turned into a gel or solid unexpectedly. What could be the cause, and how can I prevent this?
-
Answer: Unwanted gelation or solidification is a common issue, often resulting from uncontrolled polymerization or cross-linking reactions.
-
Potential Causes:
-
Moisture Contamination: Water reacts with HDI to form ureas, which can lead to insoluble polyureas and act as cross-linking points.[1][2]
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions, including the trimerization of HDI to form highly stable isocyanurate rings, leading to cross-linking.[3]
-
Inappropriate Catalyst: Some catalysts, particularly certain tin compounds, can promote trimerization or other side reactions that lead to gelation.[3][4]
-
High Monomer Concentration: A high concentration of HDI can increase the likelihood of self-polymerization.[4]
-
Incorrect Stoichiometry: An excess of HDI relative to the co-reactant (e.g., polyol) can lead to side reactions and cross-linking.[3]
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure all reactants are free of moisture. Consider drying polyols in a vacuum oven overnight.[2][5] Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[1][6]
-
Control Reaction Temperature: Maintain a lower reaction temperature. For many isocyanate reactions, a range of 0°C to 60°C is advisable, depending on the specific kinetics.[4]
-
Select an Appropriate Catalyst: Choose a catalyst that selectively promotes the desired urethane formation over side reactions. Tertiary amines are generally less prone to promoting trimerization.[3]
-
Control Monomer Concentration: Reduce the concentration of HDI in the reaction mixture. Consider a dropwise addition of HDI to the reaction mixture to maintain a low instantaneous concentration.[4]
-
Verify Stoichiometry: Carefully calculate and precisely measure the amounts of HDI and your co-reactant to achieve the desired NCO:OH (or other functional group) ratio.[3]
-
-
Issue 2: Foaming or Bubbling in the Reaction Vessel
-
Question: My reaction is foaming, and I see gas bubbles. What is happening?
-
Answer: Foaming is a strong indicator of carbon dioxide (CO₂) evolution, which is a byproduct of the reaction between HDI and water.[1][2]
-
Potential Causes:
-
Contaminated Solvents or Reagents: The primary source is often moisture contamination in the solvents or reactants, especially hygroscopic polyols.[2]
-
Atmospheric Moisture: Running the reaction open to the atmosphere, particularly on a humid day, can introduce sufficient moisture to cause this issue.[2]
-
"Wet" Glassware: Residual moisture on the surface of the reaction vessel can be a significant source of water.
-
-
Recommended Solutions:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. Ensure adequate ventilation in a fume hood.[1]
-
Identify and Eliminate Moisture Source:
-
Solvents: Use anhydrous solvents. If you are unsure of the dryness, consider purifying the solvent.
-
Reagents: Check the moisture content of your starting materials.
-
Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas.[1]
-
Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
-
-
Issue 3: Low Yield of the Desired Product
-
Question: The yield of my final product is significantly lower than expected. What are the likely reasons?
-
Answer: Low yields are often a consequence of side reactions that consume the HDI.
-
Potential Causes:
-
Reaction with Water: As mentioned, water reacts with HDI to form ureas. For every one mole of water, two moles of HDI are consumed in this side reaction, drastically reducing the amount of HDI available to react with your intended substrate.[1]
-
Side Reactions with Solvents: Some solvents, particularly protic solvents like alcohols, can react with HDI. Ensure your solvent is inert under the reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Product Loss During Workup: The desired product may be lost during purification steps.
-
-
Recommended Solutions:
-
Strict Moisture Control: This is the most critical factor. Implement the rigorous drying procedures outlined in the previous sections.
-
Solvent Selection: Choose an appropriate aprotic solvent that is known to be inert to isocyanates.
-
Monitor Reaction Progress: Use techniques like in-situ FT-IR to monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) to ensure the reaction has gone to completion.[7]
-
Optimize Workup Procedure: Review your purification strategy to minimize product loss. For reactions in high-boiling polar aprotic solvents like DMF or DMSO, specialized extraction protocols may be necessary to efficiently remove the solvent without losing the product.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction rate of HDI?
A1: The polarity of the solvent significantly influences the reaction rate. Generally, reactions between isocyanates and alcohols are accelerated in less polar (non-polar) solvents and are slower in more polar solvents.[9] This is because polar solvents can solvate and stabilize the reactants, potentially reducing their reactivity. Protic solvents (e.g., alcohols) can also react with HDI and are generally avoided unless they are a reactant. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are common choices for HDI reactions.[5]
Q2: What is the best way to monitor the progress of my HDI reaction?
A2: Fourier-Transform Infrared (FT-IR) spectroscopy is a very effective method for real-time monitoring.[7] The strong absorbance of the isocyanate (-NCO) group appears as a sharp peak around 2250-2275 cm⁻¹.[7][10] The disappearance of this peak indicates the consumption of the isocyanate and the progression of the reaction. For more detailed kinetic studies or product analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[11]
Q3: Can I use a catalyst for my HDI reaction? If so, which one should I choose?
A3: Yes, catalysts are often used to accelerate the reaction between HDI and alcohols (urethane formation). Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[3] The choice of catalyst depends on the desired reaction rate and the need to avoid side reactions. For example, some organometallic catalysts can promote the trimerization of HDI, so if this is not desired, a tertiary amine catalyst might be a better choice.[3]
Q4: How can I purify my product from a reaction mixture containing a high-boiling solvent like DMF or DMSO?
A4: Purifying products from high-boiling polar aprotic solvents can be challenging. A standard workup involves diluting the reaction mixture with a large volume of water and extracting the product with an immiscible organic solvent like diethyl ether or dichloromethane.[8] However, because DMF and DMSO have some solubility in these organic solvents, multiple washes of the organic layer with water are often necessary.[8]
Data Presentation
Table 1: Influence of Solvent Type on HDI Reaction Characteristics
| Solvent Type | Examples | Effect on Nucleophilicity of Co-Reactant | General Impact on HDI Reaction Rate with Alcohols | Potential Side Reactions/Issues |
| Polar Protic | Water, Ethanol, Methanol | Decreased (due to hydrogen bonding)[12] | Variable; can participate in the reaction | Reacts with HDI to form ureas (with water) or urethanes (with alcohols) |
| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile | Increased (less solvation of nucleophile) | Generally faster than in polar protic solvents | Can be difficult to remove after reaction; must be anhydrous |
| Non-Polar | Toluene, Xylene, Hexane | Generally high | Often accelerated compared to polar solvents[9] | Lower solubility of some polar reactants or catalysts |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of HDI with a Polyol
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Ensure the polyol is anhydrous, for example, by drying under vacuum at an elevated temperature overnight.[5]
-
Use anhydrous grade solvents. If necessary, purify the solvent using an appropriate drying agent and distillation.[1][13]
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., a three-necked flask with a mechanical stirrer, condenser, and nitrogen/argon inlet).
-
Charge the flask with the anhydrous polyol and solvent under a positive pressure of inert gas.
-
Begin stirring to ensure a homogenous solution.
-
-
Reaction Execution:
-
Slowly add the HDI to the polyol solution dropwise using an addition funnel. A slow addition rate helps to control the reaction exotherm and maintain a low instantaneous concentration of HDI.[4]
-
Maintain the desired reaction temperature using a suitable heating or cooling bath.
-
Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., by FT-IR to observe the disappearance of the -NCO peak).[7]
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by monitoring), quench any remaining unreacted HDI by adding a small amount of a primary or secondary amine, or an alcohol like methanol.
-
Isolate the product. This may involve precipitation by adding a non-solvent, or extraction as described in the FAQs.
-
Further purify the product as needed, for example, by recrystallization or column chromatography.
-
Protocol 2: FT-IR Monitoring of an HDI Reaction
-
Baseline Spectrum: Before adding the HDI, acquire a background FT-IR spectrum of the reaction mixture (solvent and polyol).
-
Initial Spectrum (t=0): Immediately after adding the HDI, acquire the first spectrum of the reaction mixture. You should observe a strong, sharp peak corresponding to the -NCO stretch at approximately 2250-2275 cm⁻¹.[7][10]
-
Time-Course Monitoring: Acquire spectra at regular intervals throughout the reaction.
-
Analysis: Observe the decrease in the intensity of the -NCO peak over time. The reaction is considered complete when this peak is no longer detectable. Simultaneously, you should see the appearance and growth of peaks corresponding to the urethane linkage (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹).[7]
Visualizations
Caption: A typical experimental workflow for conducting reactions with HDI.
Caption: A logical diagram for troubleshooting common issues in HDI reactions.
Caption: Competing reaction pathways for HDI in the presence of a polyol and water.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Problem with Reaction Path Diagram [groups.google.com]
- 13. acs.org [acs.org]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Hexamethylenediisocyanate (HDI) Detection
For Researchers, Scientists, and Drug Development Professionals
Hexamethylenediisocyanate (HDI) is a widely used chemical intermediate in the production of polyurethane foams, elastomers, coatings, and adhesives. However, its high reactivity and toxicity necessitate sensitive and reliable analytical methods for monitoring its presence in various matrices, from workplace air to biological samples. This guide provides a comparative overview of common analytical techniques for HDI detection, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The selection of an analytical technique for HDI detection depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired quantitative or qualitative nature of the data. The following table summarizes the key performance characteristics of the most prevalent methods.
| Analytical Technique | Principle | Sample Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Chromatographic separation of derivatized HDI followed by UV or fluorescence detection. | Air, Wipe Samples, Biological Fluids | Required (e.g., 1-(2-methoxyphenyl)piperazine (1,2-MPP), tryptamine) | 2.3 µg/m³ (air)[1] | 0.962 µg (wipe sample)[2] | Varies with detector and derivatizing agent | High sensitivity and selectivity, well-established methods (NIOSH, OSHA), suitable for various matrices. | Derivatization step can be complex and time-consuming, potential for interferences. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of derivatized HDI followed by mass spectrometric detection.[3] | Biological Fluids (Urine) | Required (hydrolysis to 1,6-hexamethylenediamine (HDA) followed by derivatization) | 0.5 µg/L (for HDA in urine)[4] | Not specified | Not specified | High specificity due to mass analysis, suitable for complex biological matrices. | Indirect analysis (measures HDA), derivatization is essential, requires specialized equipment.[3] |
| Colorimetric Sensors | Chemical reaction between HDI and a chromogenic reagent resulting in a measurable color change.[5] | Air | Not always required | Not specified for HDI | Not specified | Not specified | Simple, rapid, and often portable, suitable for on-site screening. | Lower sensitivity and selectivity compared to chromatographic methods, susceptible to interferences. |
| Fluorescent Sensors | Interaction of HDI with a fluorescent probe leading to a change in fluorescence intensity or wavelength.[6] | Air, Solutions | Not always required | Varies widely depending on the probe | Not specified | Varies with the probe | High sensitivity, potential for real-time monitoring. | Probe synthesis can be complex, potential for quenching or environmental interference. |
| Electrochemical Sensors | Electrochemical reaction of HDI at an electrode surface, generating a measurable electrical signal.[7] | General | Not always required | Not specified for HDI | Not specified | Not specified | Potential for high sensitivity, miniaturization, and low cost. | Limited specific applications for HDI reported, susceptibility to electrode fouling and interferences. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the most common and well-established methods for HDI detection.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection (Based on OSHA Method 42)[8]
This method is widely used for the analysis of airborne isocyanates. It involves sampling air through a filter impregnated with a derivatizing agent, followed by solvent extraction and HPLC analysis.
1. Sample Collection:
-
Draw a known volume of air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP) contained in an open-face cassette.[8]
-
A recommended air volume is 15 L at a sampling rate of 1 L/min.[8]
2. Sample Preparation:
-
Extract the filter with a solution of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).[8]
-
The derivatization reaction between HDI and 1-2PP occurs on the filter during sampling and is completed during extraction, forming a stable urea derivative.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Detection:
-
Quantification: Prepare a calibration curve using standards of the HDI-1-2PP derivative.
Caption: Workflow for the detection of the HDI metabolite HDA in urine by GC-MS.
Signaling Pathways and Logical Relationships
Fluorescent Probe-Based Detection
Fluorescent sensors for HDI often operate based on a chemical reaction that induces a change in the fluorescence properties of a probe molecule. A common mechanism involves the nucleophilic addition of a functional group on the fluorescent probe to the isocyanate group of HDI.
Logical Relationship for a "Turn-On" Fluorescent Sensor
Caption: Logical diagram of a "turn-on" fluorescent sensor for HDI detection.
Conclusion
The choice of an analytical technique for this compound detection is a critical decision for researchers and professionals. High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry offer high sensitivity and specificity and are supported by standardized methods from regulatory bodies like NIOSH and OSHA, making them ideal for quantitative analysis in laboratory settings. [1][2][3][9]Colorimetric and fluorescent sensors, on the other hand, provide rapid and often portable solutions for on-site screening and qualitative or semi-quantitative assessments. [5][6]Electrochemical sensors represent an emerging technology with the potential for sensitive and low-cost detection, though more research is needed to develop specific applications for HDI. As technology advances, the development of more sensitive, selective, and field-portable analytical techniques will continue to improve our ability to monitor and mitigate the risks associated with HDI exposure.
References
- 1. academic.oup.com [academic.oup.com]
- 2. osha.gov [osha.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. Colorimetric Sensors: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel single-fluorophore-based ratiometric fluorescent probe for direct detection of isocyanates in air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. osha.gov [osha.gov]
- 9. lcslaboratory.com [lcslaboratory.com]
A Comparative Guide to the Validation of Hexamethylenediisocyanate (HDI) Quantification by HPLC-UV
For researchers, scientists, and drug development professionals requiring accurate quantification of hexamethylenediisocyanate (HDI), a reactive and potentially toxic chemical intermediate, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a robust and widely accessible analytical solution. Due to its high reactivity, direct analysis of HDI is challenging, necessitating a derivatization step to form a stable, UV-active compound.[1][2] This guide provides a comprehensive overview of the validation of an HPLC-UV method for HDI quantification, compares it with alternative analytical techniques, and presents the supporting experimental data and protocols.
Experimental Protocol: HPLC-UV Quantification of HDI
This protocol outlines a typical method for the quantification of HDI in a sample, involving derivatization followed by HPLC-UV analysis.
1. Sample Preparation and Derivatization:
-
Objective: To convert reactive HDI into a stable derivative suitable for HPLC analysis.
-
Reagents:
-
Procedure:
-
Collect the sample containing HDI. For air samples, this may involve drawing air through an impinger with the derivatizing solution.[2][3] For surface wipe samples, the wipe is placed in a vial with the derivatizing solution.[4]
-
Allow the derivatization reaction to proceed to completion. This typically involves a specific reaction time and may be performed at room temperature.
-
If necessary, evaporate the solvent and reconstitute the derivatized sample in the appropriate mobile phase or a compatible solvent.[5]
-
Filter the final sample solution through a 0.45 µm filter before injection into the HPLC system.
-
2. HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Typical):
Method Validation and Performance
The validation of the HPLC-UV method for HDI quantification is crucial to ensure reliable and accurate results. The following table summarizes the typical performance characteristics based on established methodologies.
| Validation Parameter | Typical Performance of HPLC-UV for HDI |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 99 - 103%[6] |
| Precision (%RSD) | Repeatability: 2.98 - 4.51%[6] |
| Limit of Detection (LOD) | Method dependent, can be in the low µg/m³ range for air samples.[6] |
| Limit of Quantification (LOQ) | 0.962 µg (for a specific OSHA wipe sampling method)[4] |
| Specificity | Demonstrated by the absence of interfering peaks at the retention time of the derivatized HDI.[1] |
Comparison with Alternative Methods
While HPLC-UV is a common and reliable method, other techniques can be employed for HDI quantification. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation of the derivatized HDI by liquid chromatography and detection by UV absorbance.[2] | Robust, reliable, widely available instrumentation. Good for routine analysis. | Requires derivatization, which adds a step to the sample preparation.[2] Potential for interferences from the sample matrix. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | High specificity and sensitivity, especially with selected ion monitoring (SIM).[1] Can be used for direct analysis of volatile isocyanates in non-reactive matrices.[1] | May require derivatization for non-volatile HDI oligomers. Potential for thermal degradation of analytes in the injector. |
| Capillary Zone Electrophoresis (CZE) | Separation of charged molecules in a capillary under the influence of an electric field. | Higher sensitivity (up to fivefold increase compared to HPLC).[3][7] Shorter analysis time and better separation from excess reagent and pigments.[3][7] | Less common instrumentation compared to HPLC. |
| HPLC with Fluorescence Detection (HPLC-FLD) | Similar to HPLC-UV, but uses a fluorescence detector for enhanced sensitivity with appropriate derivatizing agents. | Higher sensitivity and selectivity compared to UV detection when using a fluorescent derivatizing agent like 9-(N-methylaminomethyl)anthracene.[2] | Requires a specific fluorescent derivatizing agent. |
Visualizing the Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: Experimental workflow for HDI quantification by HPLC-UV.
Caption: Decision tree for selecting an analytical method for HDI quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. osha.gov [osha.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hexamethylene diisocyanate-based isocyanates in spray-painting operations. Part 2. Comparison of high performance liquid chromatography with capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromatic vs. Aliphatic Diisocyanates: A Comparative Guide for UV-Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
The selection of a diisocyanate is a critical determinant of the final properties and performance of polyurethane (PU) coatings, particularly for applications demanding high levels of durability and aesthetic stability upon exposure to ultraviolet (UV) radiation. The two primary classes of diisocyanates used in PU formulations are aromatic and aliphatic. While chemically similar in their possession of reactive isocyanate (-NCO) groups, their molecular architecture dictates vastly different responses to UV light, profoundly impacting the longevity and performance of the resulting coating. This guide provides a comprehensive comparison of aromatic and aliphatic diisocyanates for UV-resistant coatings, supported by experimental data and detailed methodologies.
Chemical Structure: The Root of the Difference
The fundamental distinction between these two classes lies in their chemical structure. Aromatic diisocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), are characterized by the presence of a benzene ring to which the isocyanate groups are attached.[1] In contrast, aliphatic diisocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), feature linear or alicyclic (non-aromatic ring) carbon chains.[1][2]
This structural difference is the primary reason for their varying UV stability. The benzene ring in aromatic diisocyanates is a chromophore that readily absorbs UV radiation.[3][4] This absorption excites the electrons in the aromatic system, leading to the formation of photo-oxidation products, which in turn cause discoloration (yellowing) and degradation of the polymer backbone.[4] Aliphatic diisocyanates lack these strongly absorbing aromatic rings, making them inherently more resistant to the damaging effects of UV light.[1][2]
Performance Comparison
The choice between aromatic and aliphatic diisocyanates involves a trade-off between performance characteristics, UV stability, and cost.
| Feature | Aromatic Diisocyanates (e.g., TDI, MDI) | Aliphatic Diisocyanates (e.g., HDI, IPDI) |
| UV Resistance | Poor; prone to yellowing and chalking upon UV exposure.[2][5] | Excellent; superior color and gloss retention.[1][2] |
| Mechanical Properties | Typically form harder, more rigid coatings with high abrasion resistance.[6] | Generally produce more flexible coatings, though hardness can be formulated.[2] |
| Reactivity / Cure Speed | High reactivity, leading to faster curing times.[3] | Slower reaction rates compared to aromatics.[3] |
| Cost | More cost-effective.[5] | Higher cost due to more complex synthesis.[5] |
| Typical Applications | Primers, interior coatings, and applications where UV exposure is minimal.[6] | Automotive topcoats, aerospace coatings, and exterior architectural finishes where aesthetics and durability are critical.[1][7] |
Experimental Data: Accelerated Weathering
The performance of these coatings under UV exposure is typically evaluated using accelerated weathering tests. These tests simulate long-term outdoor exposure in a controlled laboratory setting. A common method is the QUV accelerated weathering test, which follows standards such as ASTM G154. This test exposes coated panels to cycles of UV-A or UV-B light and moisture condensation to mimic the effects of sunlight and dew.[8]
The primary metrics for evaluating performance are gloss retention and color change (ΔE*).
-
Gloss Retention: Measured with a gloss meter at various angles (e.g., 20°, 60°), it quantifies the coating's ability to retain its original shininess. A significant drop in gloss indicates surface degradation.
-
Color Change (ΔE):* Calculated from CIELAB color space measurements, ΔE* represents the total color difference. A higher ΔE* value signifies a greater, and generally undesirable, color shift from the original state.
Representative Accelerated Weathering Data (QUV - ASTM G154, UVA-340 Lamp)
| Exposure Time (hours) | Aromatic PU (TDI-based) - Gloss Retention (60°) | Aliphatic PU (HDI-based) - Gloss Retention (60°) | Aromatic PU (TDI-based) - Color Change (ΔE) | Aliphatic PU (HDI-based) - Color Change (ΔE) |
| 0 | 100% | 100% | 0.0 | 0.0 |
| 500 | 45% | 98% | 8.5 | 0.4 |
| 1000 | 15% | 95% | 15.2 | 0.7 |
| 2000 | <5% | 92% | 22.0 | 1.1 |
| 3000 | <2% | 89% | 28.5 | 1.4 |
Note: The data presented in this table is illustrative and representative of typical performance. Actual values can vary based on the full formulation, including the polyol, additives, and pigment packages.
As the data illustrates, aromatic polyurethane coatings experience a rapid and severe decline in gloss and a significant color change (yellowing) within the first 500 hours of exposure.[4] In contrast, aliphatic polyurethane coatings maintain a high level of gloss and exhibit minimal color change even after 3000 hours of continuous exposure.[2]
Experimental Protocols
To ensure reproducibility and standardization, specific experimental protocols are followed when evaluating the UV resistance of coatings.
Accelerated Weathering (QUV)
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
-
Apparatus: QUV Accelerated Weathering Tester.
-
Light Source: UVA-340 lamps are commonly used to simulate the UV portion of sunlight.
-
Cycle: A typical cycle involves alternating periods of UV exposure and moisture condensation. For example, 8 hours of UV exposure at a black panel temperature of 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Panels are removed at specified intervals (e.g., 250, 500, 1000, 2000 hours) for evaluation.
Gloss Measurement
-
Standard: ASTM D523 - Standard Test Method for Specular Gloss.
-
Apparatus: A gloss meter.
-
Procedure: The gloss of the coated panel is measured at a specified angle (commonly 60° for medium gloss coatings, and 20° for high gloss coatings) before exposure and at each evaluation interval. Gloss retention is calculated as a percentage of the initial gloss.
Color Measurement
-
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure: The CIELAB color coordinates (L, a, b) of the coated panel are measured before exposure and at each interval. The total color difference, ΔE, is calculated using the formula: ΔE* = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5.
Conclusion
For applications where UV resistance, color stability, and long-term aesthetic appeal are paramount, aliphatic diisocyanates are the unequivocal choice.[1][2] Their chemical structure imparts inherent stability against UV degradation, resulting in coatings that maintain their gloss and color for extended periods. While aromatic diisocyanates offer advantages in terms of cost and cure speed, their susceptibility to UV-induced yellowing and degradation limits their use to interior applications or as primers in multi-layer systems where they are protected from direct sunlight by a UV-stable aliphatic topcoat.[5][6] For researchers and scientists developing advanced materials, understanding these fundamental structure-property relationships is key to designing high-performance coatings that meet the stringent demands of their intended applications.
References
- 1. doxuchem.com [doxuchem.com]
- 2. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 3. DGR Industrial Products, Inc. :: Specialty Coatings :: The Science of Specialty Coatings :: Polyurethane Coating Chemistry [chemical-supermarket.com]
- 4. nwpipe.com [nwpipe.com]
- 5. tpufabrics.com [tpufabrics.com]
- 6. nwpipe.com [nwpipe.com]
- 7. media.benjaminmoore.com [media.benjaminmoore.com]
- 8. epscca.com [epscca.com]
Cross-Validation of Hexamethylenediisocyanate (HDI) Analysis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of established analytical methods for the quantification of Hexamethylenediisocyanate (HDI), a reactive chemical intermediate widely used in the production of polyurethane foams, elastomers, and coatings. Accurate and reliable determination of HDI levels is critical for ensuring workplace safety, monitoring environmental contamination, and in the quality control of pharmaceutical and biomedical products where HDI-derived polymers may be used.
This document outlines the experimental protocols and compares the performance of prevalent chromatographic methods, including High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FL) detection, as standardized by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA). Gas Chromatography-Mass Spectrometry (GC-MS) based methods are also discussed as a powerful alternative for the determination of HDI and its metabolites.
Comparative Analysis of Key Performance Metrics
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance characteristics of commonly employed methods for HDI analysis.
| Method | Derivatizing Agent | Detection | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Working Range | Precision (Relative Standard Deviation) |
| NIOSH 5521 | 1-(2-Methoxyphenyl)piperazine (MPP) | HPLC-UV/Electrochemical | ~1 µg/m³ for a 100-L air sample[1] | Not explicitly stated | 1 µg/m³ to >1 mg/m³ for a 100-L air sample[1] | Not explicitly stated |
| NIOSH 5525 | 1-(9-Anthracenylmethyl)piperazine (MAP) | HPLC-UV/Fluorescence | 0.017 µg HDI per sample[2] | Not explicitly stated | 1.4 to 840 µg/m³ for a 15-L air sample[2] | 0.05 for HDI on filters[2] |
| OSHA 42 | 1-(2-Pyridyl)piperazine (PP) | HPLC-UV/Fluorescence | Not explicitly stated | 0.962 µg per sample (for wipe samples)[3] | Dependent on calibration standards | Not explicitly stated |
| GC-MS | Trifluoroethyl chloroformate (TFECF) for HDA | Mass Spectrometry (SIM) | 0.5 µg/L in urine[4] | Not explicitly stated | Not explicitly stated | 6.3% at 5 µg/L in urine[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are synopses of the experimental protocols for the compared methods.
NIOSH Method 5521: Monomeric Isocyanates
This method is designed for the determination of monomeric diisocyanates, including HDI.
-
Sample Collection: Air is drawn through a sampling train consisting of a filter and an impinger containing a solution of 1-(2-methoxyphenyl)piperazine (MPP) in toluene to derivatize the HDI.[1][5]
-
Sample Preparation: The impinger solution is transferred to a vial. The impinger is rinsed with toluene, and the rinsings are added to the sample. The sample is then acetylated with acetic anhydride and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent.[1]
-
Analysis: The prepared sample is analyzed by HPLC equipped with a UV or electrochemical detector.[1][5]
NIOSH Method 5525: Total Isocyanates (MAP)
This method is suitable for determining both monomeric and oligomeric isocyanates.
-
Sample Collection: Air is passed through a glass fiber filter impregnated with 1-(9-anthracenylmethyl)piperazine (MAP).[2]
-
Sample Preparation: The filter is extracted with a solution of MAP in acetonitrile.[2]
-
Analysis: The extract is analyzed by HPLC with UV and fluorescence detectors. A post-column addition of phosphoric acid is used to enhance the fluorescence signal.[2]
OSHA Method 42: Diisocyanates
This method is widely used for the analysis of various diisocyanates in workplace air.
-
Sample Collection: Air is sampled through a glass fiber filter coated with 1-(2-pyridyl)piperazine (PP).[6][7] The sampling is typically done "open-face," where the inlet of the filter cassette is removed.[8]
-
Sample Preparation: The filter is desorbed in a solution of 90/10 acetonitrile/dimethyl sulfoxide (DMSO).[7]
-
Analysis: The resulting solution is analyzed by reverse-phase HPLC with UV or fluorescence detection.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Hexamethylene Diamine (HDA)
This method is used for the biological monitoring of HDI exposure by measuring its metabolite, 1,6-hexamethylene diamine (HDA), in urine.
-
Sample Preparation: HDA in urine is derivatized using 2,2,2-trifluoroethyl chloroformate (TFECF) in a two-phase system to form a stable carbamate ester.[4]
-
Extraction: The derivative is extracted into an organic solvent.
-
Analysis: The extract is analyzed by capillary GC coupled with a mass spectrometer operating in selective ion monitoring (SIM) mode for high sensitivity and specificity.[4]
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical methods.
Caption: General workflow for the analysis of HDI from air samples.
Caption: Decision logic for selecting an appropriate HDI analysis method.
References
- 1. cdc.gov [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. osha.gov [osha.gov]
- 4. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. lcslaboratory.com [lcslaboratory.com]
A Comparative Guide to Hexamethylene Diisocyanate Alternatives in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyurethanes (PUs) has long relied on the use of diisocyanates, with hexamethylene diisocyanate (HDI) being a prominent aliphatic diisocyanate. However, growing concerns over the toxicity of isocyanates and a drive towards more sustainable and bio-based materials have spurred the development of viable alternatives. This guide provides an objective comparison of the performance of key alternatives to HDI in polyurethane synthesis, supported by experimental data. The two main categories of alternatives explored are other aliphatic diisocyanates, including bio-based options, and non-isocyanate polyurethanes (NIPUs).
Aliphatic Diisocyanate Alternatives to HDI
Several aliphatic diisocyanates, both from fossil-fuel and biological sources, are being investigated as replacements for HDI. These alternatives often offer unique property profiles that can be advantageous in specific applications.
Performance Comparison of Aliphatic Diisocyanates
The selection of an aliphatic diisocyanate significantly influences the final properties of the polyurethane. The following tables summarize the comparative performance of polyurethanes synthesized with HDI and its alternatives.
Table 1: Mechanical Properties of Polyurethanes from Different Aliphatic Diisocyanates
| Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Source(s) |
| HDI (Hexamethylene Diisocyanate) | 23.4 | - | Higher than IPDI | [1] |
| IPDI (Isophorone Diisocyanate) | Lower than HDI | Higher than HDI | Lower than HDI | [2] |
| PDI (Pentamethylene Diisocyanate) | Superior to HDI | - | Higher than HDI | [3] |
| LDI (L-Lysine Diisocyanate) | 1.01 - 9.49 | 102 - 998 | - | [4] |
Table 2: Thermal Properties of Polyurethanes from Different Aliphatic Diisocyanates
| Diisocyanate | Glass Transition Temperature (Tg, °C) | Thermal Stability (Decomposition Temp, °C) | Source(s) |
| HDI (Hexamethylene Diisocyanate) | -69.4 | Lower than MDI-based PUs | [1][5] |
| IPDI (Isophorone Diisocyanate) | 12.5 | - | [1] |
| PDI (Pentamethylene Diisocyanate) | Higher than HDI | Lower than HDI | [3] |
| LDI (L-Lysine Diisocyanate) | - | Tdmax (80%) ~410°C | [4] |
Non-Isocyanate Polyurethanes (NIPUs)
A more radical approach to mitigating the risks associated with isocyanates is the development of non-isocyanate polyurethanes (NIPUs). The most common route involves the reaction of cyclic carbonates with diamines to form polyhydroxyurethanes. This pathway is not only safer but also offers opportunities for utilizing bio-based monomers.
Performance of Bio-Based NIPUs
Cardanol, derived from cashew nutshell liquid, is a promising renewable resource for producing the cyclic carbonate precursors for NIPU synthesis. While direct quantitative comparisons with HDI-based polyurethanes are still emerging, initial studies highlight their potential.
Table 3: Performance Characteristics of Cardanol-Based NIPUs vs. Conventional PUs
| Property | Cardanol-Based NIPU | Conventional PU (General Comparison) | Source(s) |
| Pencil Hardness | 3H - 6H | Varies | [6] |
| Adhesion (Cross-hatch) | Grade 0 | Varies | [6] |
| Flexibility (Conical Mandrel) | 2 mm | Varies | [6] |
| Thermal Stability | Decomposition starts > 245°C | Varies | [2] |
| Chemical Resistance | Good | Varies | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of HDI-based polyurethanes and a common NIPU system.
Synthesis of HDI-Based Polyurethane Elastomer
This protocol describes a typical one-shot polymerization method for creating a polyurethane elastomer using HDI.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG)
-
Hexamethylene diisocyanate (HDI)
-
Chain extender (e.g., 1,4-Butanediol - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., Dry N,N-Dimethylformamide - DMF)
Procedure:
-
The polyol is dried under vacuum at a specified temperature (e.g., 80-100 °C) for several hours to remove any moisture.
-
The dried polyol and chain extender are charged into a reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer.
-
The mixture is heated to a set temperature (e.g., 70-80 °C) under a nitrogen atmosphere.
-
HDI is then added to the reactor, and the mixture is stirred vigorously.
-
A catalytic amount of DBTDL is added to initiate the polymerization.
-
The reaction is allowed to proceed for a set time (typically 2-4 hours) until the desired viscosity is reached.
-
The resulting polyurethane solution is then cast onto a mold and cured in an oven at a specific temperature and duration to form the final elastomer.
Synthesis of Non-Isocyanate Polyurethane (NIPU) from Cyclic Carbonate and Diamine
This protocol outlines the synthesis of a polyhydroxyurethane via the ring-opening polymerization of a bis(cyclic carbonate) with a diamine.
Materials:
-
Bis(cyclic carbonate) (e.g., derived from epoxidized soybean oil or cardanol)
-
Diamine (e.g., 1,6-Hexanediamine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
Procedure:
-
The bis(cyclic carbonate) and diamine are dissolved in the solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for a predetermined period (e.g., 8-24 hours).
-
The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the cyclic carbonate peak.
-
Upon completion, the NIPU is typically precipitated by pouring the reaction mixture into a non-solvent like methanol or water.
-
The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Visualizing the Chemistry: Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental chemical reactions involved in the synthesis of both traditional HDI-based polyurethanes and the alternative non-isocyanate route.
Caption: Synthesis of a linear polyurethane from HDI and a diol.
Caption: NIPU synthesis via reaction of a cyclic carbonate and a diamine.
Conclusion
The landscape of polyurethane synthesis is evolving, with a clear trend towards safer and more sustainable materials. While HDI remains a workhorse in the industry, alternative aliphatic diisocyanates like PDI and LDI offer compelling performance characteristics, with the added benefit of being bio-based. PDI, in particular, has shown promise as a near drop-in replacement for HDI in some applications, exhibiting superior hardness and faster drying times in coatings.[8] LDI-based polyurethanes provide a wide range of tunable mechanical properties, making them attractive for biomedical applications.[4]
Non-isocyanate polyurethanes represent a paradigm shift, eliminating the use of isocyanates altogether. Bio-based NIPUs from precursors like cardanol are demonstrating competitive mechanical and thermal properties, coupled with enhanced chemical resistance.[2][7] As research continues to mature, these greener alternatives are poised to capture a significant share of the polyurethane market, driven by both regulatory pressures and a growing demand for sustainable solutions. Further direct comparative studies under standardized conditions will be crucial to fully elucidate the performance trade-offs and guide the selection of the most appropriate HDI alternative for a given application.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.cureusjournals.com [assets.cureusjournals.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Hexamethylenediisocyanate (HDI) and Isophorone Diisocyanate (IPDI) Reactivity
In the realm of polyurethane chemistry, the choice of diisocyanate is a critical determinant of the final polymer's properties and the kinetics of its formation. Among the aliphatic diisocyanates, Hexamethylenediisocyanate (HDI) and Isophorone diisocyanate (IPDI) are two of the most commonly utilized monomers. This guide provides a detailed, objective comparison of their reactivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and process design.
Executive Summary
This compound (HDI) is a linear aliphatic diisocyanate, while Isophorone diisocyanate (IPDI) possesses a cycloaliphatic structure. This fundamental structural difference is the primary driver of their distinct reactivities. Generally, HDI exhibits higher reactivity than IPDI . This is attributed to the greater steric hindrance around the isocyanate (-NCO) groups in the IPDI molecule, imposed by its cyclohexane ring and associated methyl groups.
The reactivity of IPDI is further complicated by the non-equivalence of its two isocyanate groups: a primary aliphatic -NCO group and a secondary cycloaliphatic -NCO group. The primary group is significantly more reactive than the secondary one. This reactivity differential can be leveraged to control reaction pathways and polymer architecture.
The reaction kinetics of both HDI and IPDI are highly sensitive to temperature and catalysis. The use of catalysts, such as dibutyltin dilaurate (DBTL), can dramatically accelerate reaction rates and influence the selectivity of the reaction with IPDI's non-equivalent isocyanate groups.
Data Presentation: A Quantitative Comparison of Reactivity
The following tables summarize key quantitative data comparing the reactivity of HDI and IPDI based on their reactions with butan-1-ol, a model compound for polyols.
| Diisocyanate | Structure | Molecular Weight ( g/mol ) | NCO Content (%) |
| This compound (HDI) | O=C=N-(CH₂)₆-N=C=O | 168.2 | 50.0 |
| Isophorone diisocyanate (IPDI) | (Structure with cyclohexane ring) | 222.3 | 37.8 |
Table 1: General Properties of HDI and IPDI
| Diisocyanate | Temperature (°C) | Catalyst | k₁ (L mol⁻¹ min⁻¹) | k₂ (L mol⁻¹ min⁻¹) | Reactivity Order |
| HDI | 50 | None | - | - | HDI > IPDI |
| IPDI | 50 | None | - | - | |
| HDI | 80 | None | - | - | |
| IPDI | 80 | None | - | - | |
| HDI | 80 | Sn(II)-2-ethylhexanoate | - | - | |
| IPDI | 80 | Sn(II)-2-ethylhexanoate | - | - |
*k₁ and k₂ represent the rate coefficients for the reaction of the first and second NCO groups, respectively.
Table 2: Comparative Reaction Rate Coefficients for the Reaction with Butan-1-ol [1]
A study on the kinetics of the urethane forming reactions of HDI and IPDI with butan-1-ol found that the reactivity decreases in the order of HDI > IPDI.[1] Another study investigating the pre-polymerization of different diisocyanates with polytetramethylene ether glycol (PTMG) at 80°C also concluded that HDI is more reactive than IPDI.[2]
The Influence of Temperature and Catalysis
Temperature plays a crucial role in the reaction kinetics of both diisocyanates. As expected, an increase in temperature leads to a higher reaction rate. For IPDI, temperature also influences the selectivity between the primary and secondary isocyanate groups. At lower temperatures, the difference in reactivity is more pronounced.
Catalysts are frequently employed to accelerate the curing process. Dibutyltin dilaurate (DBTL) is a highly effective catalyst for both HDI and IPDI. In the case of IPDI, DBTL not only increases the overall reaction rate but also enhances the selectivity of the reaction, favoring the primary isocyanate group.
Experimental Protocols
Accurate determination of isocyanate reactivity relies on robust experimental protocols. The following are summaries of key methods cited in the literature.
Method 1: Determination of NCO Content by Titration
This method is widely used to monitor the progress of the reaction by quantifying the consumption of isocyanate groups.
Principle: The isocyanate groups in a sample are reacted with an excess of a standard solution of di-n-butylamine to form urea. The unreacted di-n-butylamine is then back-titrated with a standard solution of hydrochloric acid.
Apparatus:
-
Automatic titrator or manual titration setup
-
Magnetic stirrer
-
Glass beakers
-
Pipettes and burettes
Reagents:
-
Di-n-butylamine solution in a suitable solvent (e.g., toluene)
-
Standardized hydrochloric acid solution
-
Toluene (dried)
-
Methanol or isopropanol
Procedure:
-
A known weight of the isocyanate-containing sample is dissolved in dry toluene in a beaker.
-
A precise volume of the di-n-butylamine solution is added to the beaker. The mixture is stirred for a specific time (e.g., 15 minutes) to ensure complete reaction between the isocyanate and the amine.
-
A suitable solvent like methanol or isopropanol is added to the mixture.
-
The solution is then titrated with the standardized hydrochloric acid solution to a potentiometric endpoint.
-
A blank titration is performed under the same conditions without the sample.
-
The %NCO content is calculated based on the difference in the volume of HCl consumed for the blank and the sample.
Method 2: Kinetic Study using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for detailed analysis of the reaction mixture, allowing for the quantification of reactants, products, and by-products.
Principle: Aliquots of the reaction mixture are taken at different time intervals and quenched to stop the reaction. The components of the mixture are then separated by gas chromatography and identified and quantified by mass spectrometry.
Sample Preparation:
-
At specific time points, a sample is withdrawn from the reaction vessel.
-
The reaction is immediately quenched, for example, by adding a derivatizing agent that reacts with the remaining isocyanate groups to form stable products.
-
The sample is then diluted with a suitable solvent and an internal standard is added for accurate quantification.
GC-MS Conditions (General):
-
Column: A suitable capillary column for the separation of the derivatized isocyanates and other components.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Temperature Program: An optimized temperature ramp to ensure good separation of all components.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Mandatory Visualizations
Caption: General reaction pathway for the formation of a urethane linkage.
Caption: Experimental workflow for a kinetic study of diisocyanate reactivity.
References
- 1. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Time–temperature superposition for kinetic mapping of solventless autocatalytic addition of diisocyanates and macrodiols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Hexamethylenediisocyanate (HDI) Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of hexamethylenediisocyanate (HDI) is a cornerstone in the synthesis of polyurethanes, materials integral to a vast array of applications, from biocompatible elastomers to advanced coatings. The efficiency and selectivity of this polymerization are critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts employed in HDI polymerization, supported by experimental data and detailed methodologies.
Catalyst Performance Comparison
The selection of a catalyst significantly influences the reaction kinetics, product distribution (linear polymer vs. cyclic trimer), and the properties of the final polyurethane. The following table summarizes quantitative data on the performance of common catalysts in reactions involving HDI and its derivatives. It is important to note that the data is compiled from various studies and reaction conditions may differ.
| Catalyst Class | Specific Catalyst | Reactant System | Temperature (°C) | Reaction Time | Key Findings | Reference |
| Organotin | Dibutyltin dilaurate (DBTDL) | Acrylic Polyol + HDI Trimer | Not Specified | Not Specified | Reaction is first order in NCO and 0.5 order in OH and DBTDL concentrations.[1][2] | [1][2] |
| Organotin | Dibutyltin dilaurate (DBTDL) | Phenol-Cardanol Formaldehyde/Blocked PMDI | 160.12 (curing peak) | Not Specified | More effective catalyst for curing compared to triethylamine.[3] | [3] |
| Tertiary Amine | 1,4-diazabicyclo[2.2.2]octane (DABCO) | HTPB + HDI-Trimer | 35 | 4 hours (pot life) | Pot life is dependent on catalyst concentration.[2] | [2] |
| Tertiary Amine | Dimorpholino diethylether (DMDEE) | PMDI + PPG | 60 | 2 hours | Results in shorter tack-free and set-to-touch times compared to DBTDL.[4] | [4] |
| Tertiary Amine | Triethylamine | Phenol-Cardanol Formaldehyde/Blocked PMDI | 180 (curing peak) | Not Specified | Less effective than DBTDL for curing at lower temperatures.[3] | [3] |
| Organometallic | Organotitanium(IV) Compounds | Isocyanates | Not Specified | Not Specified | Active in initiating the insertion of isocyanate monomer. | [5] |
| No Catalyst | - | HDI + Isosorbide/PTMG | 120 | 12 hours | Successful synthesis of polyurethanes without a catalyst is possible at elevated temperatures. | [6] |
| No Catalyst | - | HDI + butan-1-ol | 50-80 | Not Specified | Reaction follows pseudo first-order kinetics with excess alcohol.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for HDI polymerization.
Protocol 1: Catalyst-Free Polyurethane Synthesis from HDI and Diols[6]
This protocol describes a one-shot bulk polymerization method.
-
Materials: this compound (HDI), Isosorbide, Poly(tetramethylene glycol) (PTMG).
-
Procedure: a. A nitrogen-flushed, four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser is charged with the desired amounts of isosorbide and PTMG. b. The flask is heated to 80°C under a nitrogen atmosphere with stirring until all solid contents are completely melted. c. A stoichiometric amount of HDI is added to the reaction mixture and stirred for 2 minutes. d. The mixture is then transferred to a Teflon beaker and allowed to polymerize at 120°C for 12 hours. e. The resulting polyurethane is dissolved in N,N-dimethylformamide (DMF), precipitated in isopropanol, and washed with methanol. f. The final product is dried in a vacuum oven at 40°C for 72 hours.
Protocol 2: Synthesis of Polyurethane Prepolymer using Organometallic and Tertiary Amine Catalysts[4]
This protocol details the preparation of a polyurethane prepolymer.
-
Materials: Polymeric diphenylmethane diisocyanate (PMDI), Poly(propylene oxide) glycol (PPG), Dibutyltin dilaurate (DBTDL) or Dimorpholino diethylether (DMDEE).
-
Procedure: a. A molar excess of PMDI is reacted with PPG in a reactor. b. The desired concentration of the catalyst (DBTDL or DMDEE), ranging from 0 to 1.5% w/w, is added to the mixture. c. The reaction is carried out at 60°C for 2 hours. d. The progress of the reaction and the properties of the resulting prepolymer (e.g., isocyanate content, viscosity) are monitored.
Reaction Mechanisms and Signaling Pathways
The catalytic mechanism significantly impacts the polymerization process. The following diagrams illustrate the proposed pathways for different catalyst classes.
Organotin Catalysis (e.g., DBTDL)
Organotin compounds are believed to function through a Lewis acid mechanism, activating the isocyanate group. An alternative mechanism involves the formation of an active intermediate with the alcohol.[1][2]
Caption: Proposed mechanism for organotin-catalyzed HDI polymerization.
Tertiary Amine Catalysis
Tertiary amines are thought to act as nucleophilic catalysts, activating the isocyanate group, or as base catalysts, activating the hydroxyl group of the polyol.[8][9] The catalytic activity is influenced by the basicity and steric hindrance of the amine.[9]
Caption: Dual proposed mechanisms for tertiary amine catalysis in HDI polymerization.
Synergistic Catalysis: Organotin and Tertiary Amine
A combination of organotin and tertiary amine catalysts can exhibit a synergistic effect, leading to enhanced catalytic activity compared to the individual catalysts.[10][11] This is believed to involve the formation of a more active complex between the two catalysts.
Caption: Proposed synergistic mechanism of organotin and tertiary amine catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
- 3. Efficient organotin catalysts for urethanes: kinetic and mechanistic investigations - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. The preparation of hybrid trimer by cyclo-oligomerization of TDI and HDI and its curing process with polyols to form elastic PU coating | springerprofessional.de [springerprofessional.de]
- 5. Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: The polymerization of isocyanates with functionalized side chains (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. poliuretanos.com.br [poliuretanos.com.br]
- 9. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Signatures of Hexamethylenediisocyanate (HDI) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Hexamethylenediisocyanate (HDI) and its common derivatives. By presenting key Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data in a clear, comparative format, this document aims to facilitate the identification and characterization of these compounds in research and development settings. Detailed experimental protocols for the cited spectroscopic techniques are also provided to support the reproduction of these findings.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for HDI and its derivatives. These derivatives are broadly categorized into urethanes (formed with alcohols), ureas (formed with amines), and isocyanurates (trimers of HDI).
Table 1: ¹H NMR Spectroscopic Data of HDI and its Derivatives
| Compound/Derivative Class | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Hexamethylene Diisocyanate (HDI) | -CH₂-NCO | 3.31[1] | Triplet | Methylene protons adjacent to the isocyanate group |
| -CH₂-CH₂-NCO | 1.64[1] | Quintet | Methylene protons β to the isocyanate group | |
| -CH₂-CH₂-CH₂-NCO | 1.47[1] | Quintet | Methylene protons γ to the isocyanate group | |
| Urethane Derivative (e.g., from reaction with alcohol) | -NH-COO- | ~8.07[2] | Singlet/Broad | NH proton of the urethane linkage |
| -CH₂-NH- | ~3.18[2] | Multiplet | Methylene protons adjacent to the urethane nitrogen | |
| Urea Derivative (e.g., from reaction with amine) | -NH-CO-NH- | 8.22 - 6.7[3] | Singlet/Broad | NH protons of the urea linkage |
| -CH₂-NH- | 2.92 - 3.2[3] | Multiplet | Methylene protons adjacent to the urea nitrogen | |
| Isocyanurate Derivative (HDI Trimer) | Ring CH₂ | ~3.5 | Multiplet | Methylene protons of the hexamethylene chain attached to the isocyanurate ring |
Table 2: ¹³C NMR Spectroscopic Data of HDI and its Derivatives
| Compound/Derivative Class | Functional Group | Chemical Shift (δ, ppm) | Assignment |
| Hexamethylene Diisocyanate (HDI) | -N=C=O | ~122.1 | Carbon of the isocyanate group |
| -CH₂-NCO | ~43.5 | Methylene carbon adjacent to the isocyanate group | |
| -CH₂-CH₂-NCO | ~30.5 | Methylene carbon β to the isocyanate group | |
| -CH₂-CH₂-CH₂-NCO | ~26.0 | Methylene carbon γ to the isocyanate group | |
| Urethane Derivative | -NH-COO- | ~156 | Carbonyl carbon of the urethane linkage |
| Urea Derivative | -NH-CO-NH- | ~158 | Carbonyl carbon of the urea linkage |
| Isocyanurate Derivative (HDI Trimer) | Ring C=O | ~149 | Carbonyl carbon of the isocyanurate ring |
Table 3: FTIR Spectroscopic Data of HDI and its Derivatives
| Compound/Derivative Class | Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hexamethylene Diisocyanate (HDI) | -N=C=O | ~2250 - 2270[2][4] | Strong, Sharp | Asymmetric stretching of the isocyanate group |
| Urethane Derivative | N-H | ~3325[2] | Broad | N-H stretching of the urethane linkage |
| C=O | ~1697 - 1743[2] | Strong | C=O stretching of the urethane linkage | |
| C-O-C | ~1108[2] | Strong | C-O-C stretching | |
| Urea Derivative | N-H | ~3300 - 3400 | Broad | N-H stretching of the urea linkage |
| C=O (Amide I) | ~1630 - 1680[5] | Strong | C=O stretching of the urea linkage | |
| N-H bend (Amide II) | ~1550 - 1580 | Medium | N-H bending of the urea linkage | |
| Isocyanurate Derivative (HDI Trimer) | C=O | ~1680[6] | Strong | C=O stretching of the isocyanurate ring |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of HDI and its derivatives. Specific parameters may need to be optimized based on the instrument and the specific derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the HDI derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16, depending on the sample concentration.
-
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters for a proton-decoupled ¹³C experiment include:
-
Pulse width: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (e.g., HDI monomer): A thin film of the liquid can be placed between two KBr or NaCl plates.
-
Solid Samples (e.g., polymeric derivatives):
-
Thin Film: Dissolve the sample in a volatile solvent, cast the solution onto a KBr plate, and allow the solvent to evaporate.[7]
-
KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR): Place the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method for many polyurethane materials.[8]
-
-
FTIR Acquisition:
-
Data Processing:
-
Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
-
Identify and label the characteristic absorption bands.
-
Reaction Pathways of this compound
The following diagram illustrates the primary reaction pathways of HDI to form common derivatives such as urethanes, ureas, allophanates, and biurets.
Caption: Reaction pathways of HDI.
This guide serves as a foundational resource for the spectroscopic analysis of HDI and its derivatives. For more in-depth analysis or characterization of novel derivatives, further optimization of the described protocols and additional analytical techniques may be required.
References
- 1. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
The Influence of Hexamethylenediisocyanate (HDI) Structure on Polymer Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is paramount in designing polymers with specific functionalities. Hexamethylenediisocyanate (HDI), a linear aliphatic diisocyanate, offers a unique set of properties to polyurethanes and other polymers, distinguishing them from their aromatic counterparts. This guide provides an objective comparison of HDI-based polymers with alternatives, supported by experimental data, to aid in material selection and development.
The chemical structure of the diisocyanate monomer is a critical determinant of the final properties of a polyurethane. HDI's linear and flexible aliphatic chain, in contrast to the rigid aromatic rings of diisocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), leads to significant differences in mechanical, thermal, and chemical resistance characteristics.
Unraveling the Structure-Property Relationship
The isocyanate groups (-NCO) at both ends of the HDI molecule readily react with polyols to form urethane linkages, the backbone of polyurethanes. The flexibility of the hexamethylene chain in HDI allows for greater chain mobility in the resulting polymer, influencing its physical characteristics.
Comparative Performance Analysis
The choice between an aliphatic diisocyanate like HDI and an aromatic one such as MDI or TDI depends on the desired balance of properties for a specific application.
Mechanical Properties
Polyurethanes derived from aromatic isocyanates generally exhibit higher tensile strength and hardness due to the rigidity of the aromatic rings, which promotes strong intermolecular interactions.[1] In contrast, the flexibility of HDI's aliphatic chain tends to result in polymers with higher elongation at break and greater flexibility.[2]
| Property | HDI-based PU | MDI-based PU | TDI-based PU |
| Tensile Strength | Lower | Higher | High |
| Elongation at Break | Higher | Lower | Moderate |
| Flexibility | High | Low | Moderate |
| Hardness | Lower | Higher | High |
Table 1: Comparison of Typical Mechanical Properties of Polyurethanes Based on Different Diisocyanates.
Thermal Stability
The thermal stability of polyurethanes is influenced by the strength of the urethane bonds and the overall molecular architecture. Aromatic polyurethanes, particularly those based on MDI, generally exhibit higher thermal stability compared to their aliphatic counterparts derived from HDI.[3][4] This is attributed to the greater bond dissociation energy of the aromatic urethane linkage.
| Diisocyanate | Onset of Decomposition (Td) in N₂ |
| HDI | ~280-300 °C |
| MDI | ~300-320 °C |
Table 2: Typical Onset of Thermal Decomposition for HDI and MDI-based Polyurethanes determined by Thermogravimetric Analysis (TGA). [3][4]
Chemical and UV Resistance
A key advantage of HDI-based polyurethanes is their excellent resistance to ultraviolet (UV) radiation and weathering.[5] The absence of aromatic rings in the HDI structure prevents the yellowing and degradation that occurs in aromatic polyurethanes upon exposure to sunlight.[2] This makes HDI-based coatings and elastomers ideal for outdoor applications. Furthermore, aliphatic polyurethanes often demonstrate good resistance to a range of chemicals.[6]
| Property | HDI-based PU (Aliphatic) | MDI/TDI-based PU (Aromatic) |
| UV Stability | Excellent (non-yellowing) | Poor (yellows over time) |
| Weather Resistance | Excellent | Good |
| Chemical Resistance | Good to Excellent | Good to Excellent (formulation dependent) |
Table 3: Comparison of UV and Chemical Resistance.
Experimental Protocols
To ensure accurate and reproducible comparisons of polymer properties, standardized testing methodologies are crucial.
Polyurethane Synthesis (Prepolymer Method)
This two-step method allows for better control over the polymer structure.[7][8]
Step 1: Prepolymer Synthesis
-
A diisocyanate (e.g., HDI) and a polyol (e.g., polycaprolactone diol) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer.
-
The molar ratio of diisocyanate to polyol is typically 2:1.
-
The mixture is heated to a specific temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring.[9]
-
The reaction is monitored by titrating for the percentage of unreacted isocyanate groups (%NCO) until it reaches the theoretical value.
Step 2: Chain Extension
-
The resulting isocyanate-terminated prepolymer is cooled to a lower temperature (e.g., 60°C).
-
A chain extender (e.g., 1,4-butanediol) is added dropwise to the prepolymer with vigorous stirring.
-
The mixture is then cast into a mold and cured at an elevated temperature to form the final polyurethane film or elastomer.
Mechanical Testing: Tensile Properties (ASTM D638)
This standard test method is used to determine the tensile properties of plastics.[10][11][12][13]
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the polyurethane films according to the dimensions specified in ASTM D638.[2]
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[14]
-
Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: The load and elongation are recorded throughout the test to generate a stress-strain curve, from which tensile strength, elongation at break, and Young's modulus are calculated.
Thermal Analysis: Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA is used to measure the thermal stability of the polymer by monitoring its weight change as a function of temperature.[1][9][15]
-
Sample Preparation: A small, representative sample of the polyurethane (typically 5-10 mg) is placed in a TGA sample pan.[16]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Conclusion
The choice of diisocyanate is a critical factor in tailoring the properties of polyurethane materials. This compound, as an aliphatic diisocyanate, imparts excellent flexibility, and superior UV and weather resistance to polymers, making it a preferred choice for applications where these properties are paramount. In contrast, aromatic diisocyanates like MDI and TDI offer higher mechanical strength and thermal stability. By understanding the fundamental structure-property relationships and employing standardized experimental protocols, researchers can make informed decisions in the design and development of advanced polymeric materials for a wide range of applications.
References
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 3. psiurethanes.com [psiurethanes.com]
- 4. zwickroell.com [zwickroell.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Urethane Chemical and Solvent resistance chart - Plan Tech [plantech.com]
- 11. apachepipe.com [apachepipe.com]
- 12. psiurethanes.com [psiurethanes.com]
- 13. mearthane.com [mearthane.com]
- 14. infinitalab.com [infinitalab.com]
- 15. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Hexamethylene Diisocyanate (HDI)
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Hexamethylene Diisocyanate (HDI). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or disposing of HDI, ensure all safety measures are in place. HDI is a hazardous substance that can cause severe respiratory, skin, and eye irritation, as well as sensitization.[1][2]
-
Ventilation: Always handle HDI in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Avoid Inhalation: Do not breathe dust, mists, or vapors.[2] In cases of inadequate ventilation, appropriate respiratory protection is mandatory.[1][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required:
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
Disposal of Liquid HDI Waste
Liquid waste containing HDI must be neutralized before disposal. Direct disposal of active HDI is prohibited.
Step 1: Neutralization Residual HDI material must be reacted with a liquid decontamination solution.[4] Add the HDI waste slowly in small increments to the neutralization solution while stirring in an open-top container.[4] This process should be conducted in a well-ventilated area, such as a fume hood.[4] The reaction generates carbon dioxide (CO2) gas.[5]
Step 2: Off-Gassing Allow the container with the neutralized mixture to stand open in a safe, ventilated area for a minimum of 48 hours.[3] This allows for the safe release of CO2 gas, preventing dangerous pressure buildup in a sealed container.[3][5]
Step 3: Final Disposal After the off-gassing period, the neutralized slurry or liquid can be collected by a licensed hazardous waste disposal contractor.[5] All disposal must be conducted in accordance with federal, state, and local regulations.[5][6]
Decontamination and Disposal of Empty Containers
Empty containers that previously held HDI are considered hazardous as they retain residue.[7] These containers must be decontaminated before disposal or recycling.
Step 1: Decontamination Pour a suitable neutralization solution into the empty container. Secure the cap and agitate the container to ensure the solution contacts all internal surfaces. Let the container sit for at least 48 hours, periodically loosening the cap to release any generated CO2 gas.[4]
Step 2: Rinsing After the initial decontamination, triple rinse the container with a suitable solvent (e.g., water, if compatible with the neutralization agent). Collect all rinsate as hazardous waste.
Step 3: Final Disposal Once decontaminated and rinsed, containers should be punctured or crushed to prevent reuse.[4] They can then be disposed of through a professional scrap metal recycler or an approved landfill, in compliance with all regulations.[4][7]
Spill Management Protocol
In the event of an HDI spill, immediate and systematic action is required to contain and neutralize the material safely.
Step 1: Evacuate and Ventilate Evacuate all non-essential personnel from the immediate area.[8] Ensure the area is well-ventilated to disperse vapors.[8]
Step 2: Contain the Spill Use a dry, inert absorbent material such as vermiculite, sand, or kitty litter to cover and contain the spill.[5][8] Do not use combustible materials like sawdust.[1]
Step 3: Apply Neutralization Solution Carefully pour one of the decontamination solutions (see Table 1) over the absorbent material covering the spill.[9] Allow the solution to react for a minimum of 10 minutes.[3][9]
Step 4: Collect Waste Using a non-sparking scoop or shovel, collect the neutralized absorbent mixture into an open-top, properly labeled waste container.[3][5] Do not fill the container more than halfway to allow for expansion.[3]
Step 5: Off-Gas and Dispose Move the container to a secure, well-ventilated area and allow it to stand with the lid loose for at least 48 hours to allow CO2 to escape.[3] After this period, the container can be sealed (not pressure-tight) and handed over to a certified hazardous waste disposal service.[3][5]
Data Presentation
| Parameter | Formulation 1 (Sodium Carbonate-Based) | Formulation 2 (Ammonia-Based) |
| Component 1 | Sodium Carbonate: 5-10% by weight | Concentrated Ammonia: 3-8% by weight |
| Component 2 | Liquid Detergent: 0.2-2% by weight | Liquid Detergent: 0.2-2% by weight |
| Component 3 | Water: to make 100% | Water: to make 100% |
| Reaction Time (Surface) | Minimum 10 minutes[1][3] | Minimum 10 minutes[1][3] |
| Reaction Time (Bulk) | Minimum 48 hours in an open container[3] | Minimum 48 hours in an open container[3] |
| Notes | Slower reaction but more environmentally friendly.[1] | Faster reaction; requires excellent ventilation due to ammonia vapors.[5] |
Table 1: Hexamethylene Diisocyanate Neutralization Solution Compositions.[1][3][5]
Experimental Protocols
Protocol for Preparation of Neutralization Solution (Formulation 1)
-
Objective: To prepare a 1-liter solution of 5% sodium carbonate and 1% detergent for HDI decontamination.
-
Materials:
-
Sodium Carbonate (Na₂CO₃), anhydrous (50g)
-
Liquid laboratory detergent (10g or ~10mL)
-
Deionized water
-
1-liter graduated cylinder
-
1.5-liter beaker or container for mixing
-
Stir bar and stir plate
-
-
Procedure:
-
Measure approximately 800 mL of deionized water into the beaker.
-
Place the beaker on a stir plate and add the stir bar.
-
Slowly add 50g of sodium carbonate to the water while stirring. Continue stirring until fully dissolved.
-
Add 10g of liquid detergent to the solution and stir until evenly mixed.
-
Transfer the solution to the 1-liter graduated cylinder.
-
Add deionized water until the final volume reaches the 1-liter mark.
-
Transfer the final solution to a clearly labeled storage bottle.
-
Mandatory Visualization
Caption: Workflow for safe cleanup and disposal of an HDI spill.
References
Navigating the Safe Handling of Hexamethylenediisocyanate (HDI): A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal for researchers, scientists, and drug development professionals working with Hexamethylenediisocyanate (HDI).
This compound (HDI) is a highly reactive compound widely used in the production of polyurethane foams and coatings. However, its utility is matched by its significant health hazards, including severe respiratory toxicity and sensitization. Strict adherence to safety protocols is paramount to mitigate risks in a laboratory setting. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of HDI.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling HDI. The following table summarizes the required equipment to protect against inhalation, skin contact, and eye exposure.
| Protection Type | Required Equipment | Key Considerations |
| Respiratory Protection | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Due to HDI's poor odor warning properties, air-purifying respirators are not recommended. A full-facepiece respirator also provides eye and face protection. |
| Hand Protection | Butyl Rubber Gloves | Provides the most effective barrier against HDI. Thicker gloves (e.g., 13 mil) are recommended. Nitrile gloves are not suitable for prolonged contact as they exhibit rapid breakthrough.[1][2] |
| Eye Protection | Chemical Splash Goggles and a Face Shield | A full-facepiece respirator can serve as primary eye and face protection. If not using a full-facepiece respirator, both goggles and a face shield are necessary. |
| Body Protection | Chemical-Resistant Lab Coat or Coveralls | Ensure clothing is long-sleeved and fully buttoned. Consider a chemical-resistant apron for added protection during dispensing or spill cleanup. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material. |
Glove Material Compatibility with this compound
The selection of appropriate gloves is critical to prevent dermal exposure and sensitization. Research simulating workplace spray applications has demonstrated significant differences in the protective capabilities of common glove materials.
| Glove Material | Thickness | Permeation/Breakthrough Performance | Recommendation |
| Butyl Rubber | 13 mil (0.33 mm) | No permeation or breakthrough detected.[1][2] | Highly Recommended for all handling procedures. |
| Nitrile Rubber | 5 mil (0.13 mm) | Immediate permeation observed.[1][2] | Not Recommended for prolonged or direct contact. Suitable only for very brief, incidental contact. |
| Natural Rubber Latex | 5 mil (0.13 mm) | Immediate permeation observed at a higher rate than nitrile.[1][2] | Not Recommended. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of HDI requires a controlled environment and meticulous procedures. All work with HDI must be conducted within a certified chemical fume hood.
Preparation and Handling:
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is free of clutter. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.
-
Dispensing: When dispensing HDI, use a containment tray to catch any potential drips or spills. Pour liquids slowly and carefully to avoid splashing.
-
Reactions: Keep all containers of HDI tightly closed when not in use. Reactions involving HDI should be conducted in a closed system or under conditions that prevent the release of vapors.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Disposal Plan: Managing HDI Waste
HDI waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Collection and Storage:
-
Waste Containers: Collect all HDI-contaminated waste, including empty containers, used gloves, and absorbent materials, in a designated, properly labeled hazardous waste container.
-
Container Sealing: Do not seal waste containers immediately, especially if they contain materials used to neutralize a spill. The neutralization reaction can produce carbon dioxide gas, leading to a pressure buildup. Leave the container loosely capped in a well-ventilated area (such as the back of the fume hood) for at least 48 hours before sealing.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup and disposal.
-
Documentation: Ensure all required waste disposal documentation is completed accurately.
Emergency Protocol: this compound Spill Response
In the event of an HDI spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination. The following workflow outlines the necessary steps for handling a minor spill within a laboratory setting. For large spills, evacuate the area and contact emergency personnel immediately.
Spill Decontamination Solution: A common and effective decontamination solution can be prepared as follows:
-
Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.
-
Formulation 2: 3-8% concentrated ammonia solution, 0.2-2% liquid detergent, and water to make 100%. If using the ammonia solution, ensure excellent ventilation.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for HDI before beginning any work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
